molecular formula C25H42N7O18P3S B15547456 2-Hydroxybutyryl-CoA

2-Hydroxybutyryl-CoA

Cat. No.: B15547456
M. Wt: 853.6 g/mol
InChI Key: AIYBLGFBHQLGMH-MIZDRFBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxybutanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybutanoic acid. It is a hydroxy fatty acyl-CoA and a short-chain fatty acyl-CoA. It is functionally related to a 2-hydroxybutyric acid. It is a conjugate acid of a 2-hydroxybutanoyl-CoA(4-).

Properties

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybutanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1

InChI Key

AIYBLGFBHQLGMH-MIZDRFBCSA-N

Origin of Product

United States

Foundational & Exploratory

The Undiscovered Pathway: A Technical Guide to the Putative Biosynthesis of 2-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyryl-CoA is a short-chain acyl-CoA molecule of significant interest in metabolic research and drug development due to its potential role as a biomarker and its involvement in various cellular processes. While the metabolic pathways of structurally similar molecules, such as 3-hydroxybutyryl-CoA and 2-hydroxyisobutyryl-CoA, are well-characterized, the precise biosynthetic route to this compound remains less defined in the scientific literature. This technical guide consolidates the current understanding of related metabolic pathways to propose a putative route for this compound biosynthesis. It further provides detailed experimental protocols and quantitative data from analogous pathways to equip researchers with the necessary tools to investigate and potentially discover the definitive pathway.

Proposed Biosynthetic Pathway of this compound

Based on known enzymatic reactions in fatty acid metabolism and amino acid degradation, a plausible pathway for the biosynthesis of this compound can be hypothesized. This proposed pathway involves the hydration of crotonyl-CoA by an enoyl-CoA hydratase with an atypical regioselectivity.

The canonical β-oxidation pathway involves the hydration of crotonyl-CoA to form (S)-3-hydroxybutyryl-CoA. However, it is conceivable that a specific enoyl-CoA hydratase, or a promiscuous activity of a known hydratase, could catalyze the addition of water across the double bond at the C-2 and C-3 positions in a manner that results in the formation of this compound.

A second hypothetical route involves the reduction of 2-ketobutyryl-CoA by a dehydrogenase. The source of 2-ketobutyryl-CoA could be from the degradation of threonine or methionine.

The following diagram illustrates a key hypothetical step in the biosynthesis of this compound from crotonyl-CoA.

Hypothetical this compound Biosynthesis Crotonyl-CoA Crotonyl-CoA This compound This compound Crotonyl-CoA->this compound + H2O Enoyl-CoA_Hydratase Enoyl-CoA Hydratase (Putative) Enoyl-CoA_Hydratase->this compound H2O H2O H2O->Enoyl-CoA_Hydratase

Caption: Hypothetical hydration of crotonyl-CoA to this compound.

Quantitative Data from Related Pathways

While specific quantitative data for the this compound biosynthetic pathway is not yet available, data from related pathways involving short-chain acyl-CoAs can provide a valuable reference for future experiments. The following tables summarize key quantitative parameters for enzymes involved in the metabolism of 3-hydroxybutyryl-CoA and other related molecules.

Table 1: Kinetic Parameters of Related Dehydrogenase Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismReference
3-Hydroxybutyryl-CoA Dehydrogenase(S)-3-Hydroxybutyryl-CoA14540Clostridium beijerinckii[1]
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase2-Methyl-3-hydroxybutyryl-CoA-0.157 (nmol/min/mg)Human Fibroblasts[2]

Table 2: Intracellular Concentrations of Related Acyl-CoA Thioesters

MetaboliteConcentration (nmol/g cell dry weight)OrganismGrowth ConditionReference
β-Hydroxybutyryl-CoA~1Pseudomonas putida KT2440Glucose[3]
β-Hydroxybutyryl-CoA~0.3Streptomyces albus J1074-[3]
Succinyl-CoA~280Pseudomonas putida KT2440Glucose[3]
Acetyl-CoA~230Streptomyces albus J1074-[3]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the discovery and characterization of the this compound biosynthesis pathway. These protocols are adapted from studies on related metabolic pathways.

Enzyme Assay for Putative this compound Synthesizing Activity

This protocol describes a method to screen for enzymatic activity that converts a potential precursor, such as crotonyl-CoA, into this compound.

Objective: To detect and quantify the formation of this compound from a precursor substrate in a cell-free extract or with a purified enzyme.

Materials:

  • Cell-free extract or purified enzyme fraction

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Substrate: Crotonyl-CoA (1 mM)

  • Quenching solution: 10% (v/v) perchloric acid

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile and potassium phosphate buffer gradient

  • This compound standard

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the cell-free extract or purified enzyme.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the substrate (crotonyl-CoA).

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the product, this compound, by comparing the retention time and peak area to the standard.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mixture Prepare Reaction Mixture (Buffer + Enzyme) Pre-incubation Pre-incubate at 37°C Reaction_Mixture->Pre-incubation Add_Substrate Add Crotonyl-CoA Pre-incubation->Add_Substrate Incubate Incubate (10-30 min) Add_Substrate->Incubate Quench Stop with Perchloric Acid Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_Analysis Analyze Supernatant by HPLC Centrifuge->HPLC_Analysis Quantify Quantify this compound HPLC_Analysis->Quantify

Caption: Workflow for the enzymatic assay of this compound synthesis.

Purification of a Putative this compound Synthesizing Enzyme

This protocol outlines a general strategy for the purification of the enzyme responsible for this compound biosynthesis from a crude cell lysate.

Objective: To isolate the enzyme of interest to homogeneity for further characterization.

Materials:

  • Cell paste from an organism suspected to produce this compound

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, with protease inhibitors)

  • Chromatography resins (e.g., Ni-NTA for His-tagged proteins, ion-exchange, size-exclusion)

  • Chromatography system (e.g., FPLC)

  • SDS-PAGE analysis equipment

Procedure:

  • Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Affinity Chromatography (if applicable): If the enzyme is recombinantly expressed with a tag (e.g., His-tag), use an appropriate affinity resin for the initial purification step.

  • Ion-Exchange Chromatography: Load the clarified lysate or affinity-purified fraction onto an ion-exchange column (anion or cation exchange, depending on the enzyme's pI). Elute with a salt gradient.

  • Size-Exclusion Chromatography: Further purify the active fractions from the ion-exchange step using a size-exclusion column to separate proteins based on their molecular weight.

  • Purity Assessment: Analyze the fractions from each purification step by SDS-PAGE to monitor the purity of the target enzyme. Pool the purest fractions containing the desired activity.

Purification_Workflow Cell_Lysis Cell Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Ion_Exchange Ion-Exchange Chromatography Affinity_Chrom->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Pure_Enzyme Pure Enzyme Size_Exclusion->Pure_Enzyme

Caption: General workflow for the purification of a target enzyme.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of this compound in complex biological matrices.

Objective: To accurately measure the intracellular or extracellular concentration of this compound.

Materials:

  • Biological sample (e.g., cell culture, tissue homogenate)

  • Internal standard (e.g., 13C-labeled this compound)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation: Spike the biological sample with the internal standard.

  • Extraction: Add the cold extraction solvent to the sample to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge to pellet the precipitate.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

  • Quantification: Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both the analyte and the internal standard. Calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the internal standard and a standard curve.

Conclusion

The discovery of the this compound biosynthesis pathway presents an exciting frontier in metabolic research. While a definitive pathway has yet to be elucidated, the proposed routes and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on this discovery. The characterization of this pathway will not only enhance our fundamental understanding of cellular metabolism but also has the potential to provide new targets for drug development and novel biomarkers for disease diagnosis. The combination of targeted enzyme assays, protein purification, and sensitive analytical techniques will be instrumental in finally uncovering the secrets of this compound biosynthesis.

References

The Evolutionary Tapestry of 2-Hydroxybutyryl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of 2-hydroxybutyryl-CoA sits at a fascinating crossroads of core metabolic pathways, linking fatty acid oxidation, amino acid catabolism, and alternative carbon fixation routes. Its evolutionary history is a compelling narrative of molecular adaptation, shaped by gene duplication, horizontal gene transfer, and the remarkable plasticity of enzyme function. This technical guide provides an in-depth exploration of the evolutionary origins of this compound metabolism, presenting key enzymatic data, detailed experimental protocols, and visual representations of the intricate molecular relationships that govern this pathway. Understanding the evolutionary trajectory of this metabolic node offers critical insights for researchers in fields ranging from metabolic engineering and synthetic biology to the development of novel therapeutics targeting metabolic disorders.

Core Concepts: A Shared Ancestry with Beta-Oxidation

The evolutionary heart of this compound metabolism lies in its deep connection to the ancient and ubiquitous pathway of fatty acid beta-oxidation. A compelling body of evidence points to a common evolutionary origin between the enzymes of bacterial fermentation pathways that produce and consume C4 compounds and the core machinery of beta-oxidation found in eukaryotes.

A cornerstone of this evolutionary link is the homology between bacterial β-hydroxybutyryl-CoA dehydrogenase (BHBD) and the eukaryotic 3-hydroxyacyl-CoA dehydrogenase (HADH), both of which catalyze the interconversion of a 3-hydroxyacyl-CoA intermediate. Phylogenetic analyses reveal a shared ancestry, suggesting that these enzymes diverged from a common ancestral protein. This ancestral enzyme likely possessed a degree of substrate promiscuity, a common theme in metabolic evolution, allowing for the subsequent specialization and refinement of function in different lineages.

Horizontal gene transfer (HGT) has also played a significant role in shaping the landscape of fatty acid metabolism across different domains of life. The transfer of genes encoding enzymes of the beta-oxidation pathway between bacterial species has been a key driver of metabolic innovation, allowing organisms to adapt to new environments and utilize novel carbon sources.

Key Enzymes and Their Kinetic Properties

The metabolism of this compound involves a cast of specialized enzymes, each with unique catalytic properties. The following tables summarize the key kinetic parameters for some of the central players in this pathway, providing a quantitative basis for understanding their function and evolution.

EnzymeOrganismSubstrateK_m (µM)V_max (U/mg)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Reference
(S)-3-Hydroxybutyryl-CoA Dehydrogenase (Nmar_1028) Nitrosopumilus maritimus(S)-3-Hydroxybutyryl-CoA1998.6--[1]
Acetoacetyl-CoA26144.8-5271[1]
2-Hydroxyisobutyryl-CoA Mutase (HCM) Aquincola tertiaricarbonis2-Hydroxyisobutyryl-CoA----[2]
(S)-3-Hydroxybutyryl-CoA----[2]
2-Hydroxyisobutyryl-CoA Mutase Kyrpidia tusciae(R)-3-Hydroxybutyryl-CoA---~7000x more efficient than A. tertiaricarbonis HCM with (S)-enantiomer[3]
2-Hydroxyglutaryl-CoA Dehydratase Clostridium symbiosum(R)-2-Hydroxyadipoyl-CoA----[4]
Oxalocrotonyl-CoA----[4]
Muconyl-CoA----[4]
Butynedioyl-CoA----[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism, enabling researchers to replicate and build upon existing findings.

Protocol 1: Spectrophotometric Assay for 3-Hydroxybutyryl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for assaying NAD(P)+-dependent dehydrogenases.

Materials:

  • 100 mM Tris-HCl buffer (pH 7.8)

  • 10 mM NAD+ or NADP+ stock solution

  • 10 mM (S)-3-hydroxybutyryl-CoA or acetoacetyl-CoA stock solution

  • Purified enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Tris-HCl buffer (pH 7.8)

    • 50 µL of 10 mM NAD+ (for the forward reaction) or NADH (for the reverse reaction)

    • 50 µL of 10 mM (S)-3-hydroxybutyryl-CoA (for the forward reaction) or acetoacetyl-CoA (for the reverse reaction)

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the purified enzyme solution.

  • Immediately monitor the change in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance, while the reduction of NAD+ to NADH results in an increase.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (ε_NADH = 6.22 mM⁻¹cm⁻¹).

  • To determine kinetic parameters (K_m and V_max), vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation.

Protocol 2: HPLC-Based Assay for 2-Hydroxyisobutyryl-CoA Mutase Activity

This protocol is based on the method described for the characterization of 2-hydroxyisobutyryl-CoA mutase.[2]

Materials:

  • 100 mM potassium phosphate buffer (pH 7.2)

  • 10 mM Adenosylcobalamin (coenzyme B12) stock solution

  • 10 mM Dithiothreitol (DTT)

  • 10 mM 2-hydroxyisobutyryl-CoA or (S)-3-hydroxybutyryl-CoA stock solution

  • Purified mutase subunits (large and small)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: Acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer)

  • Quenching solution (e.g., 10% perchloric acid)

Procedure:

  • Reconstitute the mutase by pre-incubating the large and small subunits with adenosylcobalamin and DTT in potassium phosphate buffer on ice.

  • Prepare the reaction mixture containing:

    • Potassium phosphate buffer (pH 7.2)

    • Reconstituted mutase

  • Initiate the reaction by adding the substrate (2-hydroxyisobutyryl-CoA or (S)-3-hydroxybutyryl-CoA).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).

  • At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and product (2-hydroxyisobutyryl-CoA and 3-hydroxybutyryl-CoA).

  • Calculate the amount of product formed over time to determine the reaction rate.

Protocol 3: Phylogenetic Analysis of Acyl-CoA Dehydrogenases

This protocol outlines a general workflow for constructing a phylogenetic tree of a protein family.

Materials:

  • Protein sequence(s) of interest in FASTA format

  • Bioinformatics software for sequence alignment (e.g., ClustalW, MAFFT)

  • Bioinformatics software for phylogenetic tree construction (e.g., MEGA, PhyML, RAxML)

  • Sequence databases (e.g., NCBI GenBank, UniProt)

Procedure:

  • Sequence Retrieval: Obtain the amino acid sequence of the this compound-related enzyme of interest. Use this sequence as a query to perform a BLAST search against a protein database to identify homologous sequences from a diverse range of organisms.

  • Sequence Alignment: Create a multiple sequence alignment of the collected homologous sequences using a program like ClustalW or MAFFT. This step is crucial for identifying conserved regions and calculating evolutionary distances.

  • Phylogenetic Tree Construction: Use the multiple sequence alignment to construct a phylogenetic tree. Several methods are available:

    • Neighbor-Joining (NJ): A distance-based method that is computationally fast.

    • Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the probability of observing the given sequence data.

    • Bayesian Inference (BI): A statistical method that provides probabilities for different trees.

  • Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using a tree-viewing program. The branching pattern of the tree represents the inferred evolutionary relationships between the sequences. Bootstrap analysis or posterior probabilities should be used to assess the statistical support for the different branches of the tree.

Signaling Pathways and Logical Relationships

The metabolism of this compound is embedded within a complex network of metabolic pathways. The following diagrams, generated using the DOT language, illustrate some of these key relationships.

Butyrate_Fermentation AcetylCoA 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA 3-Hydroxybutyryl-CoA Dehydrogenase CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Crotonase ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Butyryl-CoA Dehydrogenase Butyrate Butyrate ButyrylCoA->Butyrate Butyrate Kinase/ Phosphotransbutyrylase

Butyrate Fermentation Pathway

Beta_Oxidation_vs_Fermentation cluster_beta_oxidation Eukaryotic Beta-Oxidation cluster_fermentation Bacterial Butyrate Fermentation (reverse) Acyl-CoA (Cn) Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (S)-3-Hydroxybutyryl-CoA (S)-3-Hydroxybutyryl-CoA L-3-Hydroxyacyl-CoA->(S)-3-Hydroxybutyryl-CoA Homology Acyl-CoA (Cn-2)\n+ Acetyl-CoA Acyl-CoA (Cn-2) + Acetyl-CoA 3-Ketoacyl-CoA->Acyl-CoA (Cn-2)\n+ Acetyl-CoA Thiolase Butyrate Butyrate Butyryl-CoA Butyryl-CoA Butyrate->Butyryl-CoA Crotonyl-CoA Crotonyl-CoA Butyryl-CoA->Crotonyl-CoA Butyryl-CoA Dehydrogenase Crotonyl-CoA->(S)-3-Hydroxybutyryl-CoA Crotonase Acetoacetyl-CoA Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA->Acetoacetyl-CoA 3-Hydroxybutyryl-CoA Dehydrogenase 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA->2 Acetyl-CoA Thiolase

Homology between Beta-Oxidation and Butyrate Fermentation

HGT_in_Metabolism Donor Donor Organism (e.g., Bacterium A) GeneCluster Metabolic Gene Cluster (e.g., for fatty acid degradation) Donor->GeneCluster Contains Recipient Recipient Organism (e.g., Bacterium B) NewPathway Novel Metabolic Capability (e.g., utilization of a new substrate) Recipient->NewPathway Gains GeneCluster->Recipient Horizontal Gene Transfer

Horizontal Gene Transfer in Metabolic Evolution

The Role of Enzyme Promiscuity and Gene Duplication

The evolution of new metabolic pathways is often seeded by the inherent promiscuity of existing enzymes. An ancestral enzyme with a broad substrate specificity can serve as a starting point for the evolution of new functions. Following a gene duplication event, one copy of the gene is free to accumulate mutations and evolve a new, more specialized function, while the other copy retains the original function. This process of "neofunctionalization" is a powerful engine of evolutionary innovation.

In the context of this compound metabolism, it is plausible that an ancestral 3-hydroxyacyl-CoA dehydrogenase, involved in a core metabolic pathway like beta-oxidation, possessed promiscuous activity towards a wider range of hydroxyacyl-CoA substrates. Following gene duplication, one paralog could have evolved to specialize in the metabolism of this compound, leading to the emergence of a new metabolic capability. The reconstruction of ancestral enzymes through computational methods and their subsequent biochemical characterization can provide direct evidence for this evolutionary scenario.[5][6][7]

Alternative Evolutionary Trajectories: The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle

While the link to beta-oxidation represents a major evolutionary route, the metabolism of C4 hydroxyacids has also emerged through distinct pathways in other domains of life. A notable example is the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle, a carbon fixation pathway found in some archaea.[1][8][9] This cycle utilizes a series of reactions to convert acetyl-CoA and bicarbonate into two molecules of acetyl-CoA, with 4-hydroxybutyrate serving as a key intermediate. The enzymes of the 3-HP/4-HB cycle, including 4-hydroxybutyryl-CoA dehydratase, share no significant sequence homology with the enzymes of beta-oxidation, indicating an independent evolutionary origin. This convergent evolution highlights the diverse strategies that life has employed to harness the chemistry of C4 hydroxyacids.

Conclusion

The evolutionary origin of this compound metabolism is a multifaceted story woven from the threads of ancient metabolic pathways, the creative potential of enzyme promiscuity and gene duplication, and the dynamic exchange of genetic material through horizontal gene transfer. By dissecting the evolutionary relationships between the key enzymes and pathways, we gain a deeper appreciation for the intricate processes that have shaped the metabolic landscape of life. This knowledge is not merely of academic interest; it provides a powerful framework for the rational design of novel metabolic pathways in synthetic biology and for the identification of new targets for therapeutic intervention in human metabolic diseases. As we continue to explore the vast genomic and metabolic diversity of the microbial world, we are certain to uncover new chapters in the ever-evolving story of metabolism.

References

The Natural Occurrence of 2-Hydroxybutyryl-CoA in Microbial Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 2-hydroxybutyryl-CoA in microbial species. While its presence is confirmed in specific bacterial pathways, its broader distribution, particularly in fungi and archaea, remains an active area of research. This document synthesizes available data on its metabolic roles, provides detailed experimental protocols for its detection, and visualizes the key biochemical pathways involved.

Introduction to this compound

This compound is a short-chain acyl-coenzyme A thioester. Its isomer, 3-hydroxybutyryl-CoA, is a well-known intermediate in fatty acid metabolism and the biosynthesis of polyhydroxyalkanoates (PHAs). The 2-hydroxy isomer, however, appears to be involved in more specialized metabolic pathways. Notably, the related compound, 2-hydroxyisobutyryl-CoA, has been identified as the precursor for the post-translational modification, lysine 2-hydroxyisobutyrylation (Khib), which is found in both prokaryotes and eukaryotes, including fungi.[1][2][3] This suggests that the metabolic pathways leading to and from these 2-hydroxyacyl-CoAs may be more widespread than currently documented.

Natural Occurrence in Microbial Domains

The confirmed natural occurrence of this compound is currently limited to the bacterial domain, where it has been identified as an intermediate in specific degradative pathways.

Bacteria

The most well-characterized role of 2-hydroxyisobutyryl-CoA in bacteria is in the degradation of 2-hydroxyisobutyric acid (2-HIBA). This pathway has been elucidated in a few bacterial species that are often associated with the bioremediation of environmental pollutants.

Key microbial species where the metabolism of 2-hydroxyisobutyryl-CoA has been identified include:

  • Aquincola tertiaricarbonis : This betaproteobacterium, known for its ability to degrade the fuel additive methyl tert-butyl ether (MTBE), metabolizes the intermediate 2-HIBA.[4] It utilizes a coenzyme B12-dependent 2-hydroxyisobutyryl-CoA mutase to convert 2-hydroxyisobutyryl-CoA to (S)-3-hydroxybutyryl-CoA.[5]

  • Kyrpidia tusciae : This thermophilic bacterium also possesses a 2-hydroxyisobutyryl-CoA mutase that isomerizes (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, demonstrating the reversibility of this reaction.[6]

  • Actinomycetospora chiangmaiensis : This actinobacterium employs a different strategy for 2-hydroxyisobutyryl-CoA degradation. It utilizes a thiamine pyrophosphate (TPP)-dependent 2-hydroxyacyl-CoA lyase to cleave 2-hydroxyisobutyryl-CoA into acetone and formyl-CoA.[7][8]

The metabolic pathways in these bacteria are initiated by the activation of 2-hydroxyisobutyric acid to its CoA thioester by a 2-HIBA-CoA ligase.[4][7]

Fungi

Direct evidence for the presence of a free pool of this compound in fungi is currently lacking in the scientific literature. However, the widespread occurrence of lysine 2-hydroxyisobutyrylation (Khib), a post-translational modification on histone and non-histone proteins, strongly implies the existence of 2-hydroxyisobutyryl-CoA as the acyl donor.[1][2][3] Proteome-wide studies have identified thousands of Khib sites in various fungi, including the phytopathogens Botrytis cinerea and Ustilaginoidea virens, as well as Aspergillus fumigatus.[1][3][9] The biosynthetic pathway that generates 2-hydroxyisobutyryl-CoA in these organisms has not yet been elucidated.

Archaea

To date, there are no significant reports in the scientific literature confirming the natural occurrence of this compound in archaea. While archaea possess diverse metabolic pathways for branched-chain and hydroxy acids, the specific involvement of this compound has not been documented.[10]

Quantitative Data on this compound Occurrence

A thorough review of the current scientific literature reveals a notable absence of quantitative data on the intracellular concentrations of this compound in any microbial species. While methods for the quantification of other short-chain acyl-CoAs are well-established, specific measurements for the 2-hydroxy isomer have not been reported.

Microbial SpeciesDomainConditionIntracellular Concentration of this compoundReference
Aquincola tertiaricarbonisBacteriaGrowth on tert-butanolDetected, but not quantified[4]
Kyrpidia tusciaeBacteriaNot specifiedNot Reported[6]
Actinomycetospora chiangmaiensisBacteriaGrowth on 2-HIBADetected, but not quantified[7]
Botrytis cinereaFungiMycelial growthInferred (Khib detected)[1][2]
Ustilaginoidea virensFungiMycelial growthInferred (Khib detected)[9]
Aspergillus fumigatusFungiMycelial growthInferred (Khib detected)[3]

Note: The presence of 2-hydroxyisobutyryl-CoA in the fungal species listed is inferred from the detection of lysine 2-hydroxyisobutyrylation, for which it is the presumed acyl donor.

Metabolic Pathways Involving this compound

The known metabolic roles of this compound in bacteria are centered on its formation from 2-hydroxyisobutyric acid and its subsequent conversion into central metabolites.

2-Hydroxyisobutyryl-CoA Mutase Pathway

In Aquincola tertiaricarbonis and Kyrpidia tusciae, 2-hydroxyisobutyryl-CoA is isomerized to 3-hydroxybutyryl-CoA.

G HIBA 2-Hydroxyisobutyric Acid HIBACoA 2-Hydroxyisobutyryl-CoA HIBA->HIBACoA 2-HIBA-CoA Ligase (ATP, CoA-SH) HB_CoA (S)-3-Hydroxybutyryl-CoA HIBACoA->HB_CoA 2-Hydroxyisobutyryl-CoA Mutase (Coenzyme B12) Central_Metabolism Central Metabolism (e.g., Fatty Acid Metabolism) HB_CoA->Central_Metabolism

Figure 1. 2-Hydroxyisobutyryl-CoA mutase pathway.

2-Hydroxyacyl-CoA Lyase Pathway

Actinomycetospora chiangmaiensis utilizes a lyase to cleave 2-hydroxyisobutyryl-CoA.

G HIBA 2-Hydroxyisobutyric Acid HIBACoA 2-Hydroxyisobutyryl-CoA HIBA->HIBACoA 2-HIBA-CoA Ligase (ATP, CoA-SH) Acetone Acetone HIBACoA->Acetone 2-Hydroxyacyl-CoA Lyase (Thiamine Pyrophosphate) FormylCoA Formyl-CoA HIBACoA->FormylCoA 2-Hydroxyacyl-CoA Lyase (Thiamine Pyrophosphate) Further_Metabolism Further Metabolism Acetone->Further_Metabolism FormylCoA->Further_Metabolism

Figure 2. 2-Hydroxyacyl-CoA lyase pathway.

Experimental Protocols

The following sections provide a generalized "best-practice" protocol for the extraction and quantification of this compound from microbial cells. This protocol is a synthesis of established methods for short-chain acyl-CoA analysis and should be adapted and validated for the specific microbial species and instrumentation used.

Acyl-CoA Extraction from Microbial Cells

This protocol is designed to rapidly quench metabolism and efficiently extract short-chain acyl-CoAs.

G Start Microbial Cell Culture (e.g., 50 mL mid-log phase) Quench Quenching (Rapid filtration and washing with -20°C 60% Methanol) Start->Quench Extract Extraction (Addition of 1 mL boiling 75% Ethanol, 10 mM HEPES, pH 7.5) Quench->Extract Incubate Incubation (3 min at 95°C) Extract->Incubate Centrifuge1 Centrifugation (14,000 x g, 10 min, 4°C) Incubate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Drying (Vacuum centrifugation) Supernatant->Dry Reconstitute Reconstitution (50 µL of 5% 5-sulfosalicylic acid) Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 3. Workflow for acyl-CoA extraction.

Materials:

  • Quenching solution: 60% methanol, pre-chilled to -20°C.

  • Extraction buffer: 75% ethanol, 10 mM HEPES, pH 7.5, pre-heated to 95°C.

  • Reconstitution solution: 5% (w/v) 5-sulfosalicylic acid in water.

  • Internal standard (optional but recommended): A stable isotope-labeled acyl-CoA of similar chain length.

Procedure:

  • Quenching: Rapidly harvest a known quantity of cells (e.g., by vacuum filtration). Immediately wash the cells with ice-cold quenching solution to arrest metabolic activity.

  • Extraction: Resuspend the cell pellet in the pre-heated extraction buffer.

  • Incubation: Incubate the suspension at 95°C for 3 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant completely using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried extract in a small volume of reconstitution solution. Centrifuge to pellet any insoluble material. The supernatant is ready for LC-MS/MS analysis.[11]

LC-MS/MS Quantification

Quantification of this compound is best achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM).

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column suitable for polar molecules (e.g., with polar end-capping).

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient from low to high organic phase to elute polar compounds.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: 30-40°C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined empirically. Based on the structure, predicted transitions would be:

    • Precursor Ion (Q1): [M+H]+ of this compound.

    • Product Ions (Q3): Fragments corresponding to the loss of the pantetheine moiety or other characteristic fragments. It is crucial to distinguish these from isomers like 3-hydroxybutyryl-CoA and 4-hydroxybutyryl-CoA.

  • Collision Energy (CE) and other parameters: These must be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Table 2: Predicted MRM Transitions for Hydroxybutyryl-CoA Isomers

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound 854.2To be determinedFragmentation pattern will be key to differentiate from isomers.
3-Hydroxybutyryl-CoA854.2To be determinedWill have a distinct fragmentation pattern from the 2-hydroxy isomer.
4-Hydroxybutyryl-CoA854.2To be determinedWill have a distinct fragmentation pattern from the 2- and 3-hydroxy isomers.

Note: The development of a robust LC-MS/MS method requires the use of an analytical standard for this compound to determine retention time and optimize MS parameters.

Conclusion and Future Directions

The natural occurrence of this compound in the microbial world is an emerging area of study. While its role in specific bacterial degradation pathways is established, its presence and function in a broader range of microorganisms, particularly fungi and archaea, remain largely unknown. The prevalence of lysine 2-hydroxyisobutyrylation in fungi strongly suggests an undiscovered role for its CoA-thioester precursor in fungal metabolism.

Future research should focus on:

  • Metabolomic Screening: Broader, untargeted metabolomic studies of diverse microbial species under various growth conditions are needed to identify new occurrences of this compound.

  • Quantitative Analysis: The development and application of validated quantitative methods will be crucial to understand the metabolic flux through pathways involving this compound.

  • Enzyme Discovery and Characterization: Identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound in fungi and other organisms will provide key insights into its biological significance.

  • Elucidating the Link to Post-Translational Modifications: A deeper understanding of the regulation of the 2-hydroxyisobutyryl-CoA pool is necessary to comprehend its role in controlling protein function through lysine 2-hydroxyisobutyrylation.

This guide provides a foundation for researchers entering this exciting field and highlights the significant opportunities for discovery that lie ahead.

References

The Enigmatic Role of 2-Hydroxybutyryl-CoA and its Isomers in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-hydroxybutyryl-CoA and its clinically significant isomers, (S)-3-hydroxybutyryl-CoA and 2-methyl-3-hydroxybutyryl-CoA, in the context of fatty acid metabolism. While this compound itself is not a canonical intermediate in fatty acid β-oxidation, its isomers play crucial roles in energy metabolism and amino acid degradation. (S)-3-hydroxybutyryl-CoA is a key intermediate in the β-oxidation of short-chain fatty acids, and 2-methyl-3-hydroxybutyryl-CoA is a central metabolite in the catabolism of the branched-chain amino acid isoleucine. Dysregulation of these pathways is associated with several inborn errors of metabolism. This guide offers a comprehensive overview of the metabolic pathways, enzymatic reactions, associated pathologies, and detailed experimental protocols for the analysis of these important acyl-CoA species.

Introduction

The metabolism of short-chain fatty acids and branched-chain amino acids is a complex and highly regulated process essential for cellular energy homeostasis. Within these pathways, various acyl-Coenzyme A (acyl-CoA) thioesters serve as critical intermediates. While the role of acetyl-CoA and long-chain acyl-CoAs is well-established, the significance of shorter, hydroxylated acyl-CoA species is an area of growing research interest. This guide focuses on the metabolic relevance of this compound and its isomers, providing a technical resource for researchers in academia and the pharmaceutical industry.

Metabolic Pathways

(S)-3-Hydroxybutyryl-CoA in Fatty Acid β-Oxidation

(S)-3-Hydroxybutyryl-CoA is a key intermediate in the mitochondrial β-oxidation of short-chain fatty acids. It is formed from crotonyl-CoA by the action of enoyl-CoA hydratase and is subsequently oxidized to acetoacetyl-CoA by (S)-3-hydroxyacyl-CoA dehydrogenase (HADH). This pathway is a fundamental source of acetyl-CoA for the citric acid cycle.

Beta_Oxidation_Pathway Butyryl_CoA Butyryl-CoA Crotonyl_CoA Crotonyl-CoA Butyryl_CoA->Crotonyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxybutyryl_CoA (S)-3-Hydroxybutyryl-CoA Crotonyl_CoA->S_3_Hydroxybutyryl_CoA Enoyl-CoA Hydratase Acetoacetyl_CoA Acetoacetyl-CoA S_3_Hydroxybutyryl_CoA->Acetoacetyl_CoA (S)-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase

Figure 1: The role of (S)-3-hydroxybutyryl-CoA in the β-oxidation of butyryl-CoA.

2-Methyl-3-Hydroxybutyryl-CoA in Isoleucine Catabolism

2-Methyl-3-hydroxybutyryl-CoA is an intermediate in the degradation pathway of the essential amino acid isoleucine.[1][2] Following a series of initial steps, 2-methylbutyryl-CoA undergoes a β-oxidation-like sequence of reactions.[3] One of the key steps is the dehydrogenation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA, catalyzed by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), encoded by the HADH2 gene.[3] A deficiency in this enzyme leads to the inborn error of metabolism known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency.[1][2]

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA ACADSB Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA ECHS1 Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA MHBD (HADH2) Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA ACAT1

Figure 2: The role of 2-methyl-3-hydroxybutyryl-CoA in the catabolism of isoleucine.

Formation and Metabolism of this compound

Direct evidence for a significant role of this compound in mammalian fatty acid β-oxidation is lacking. However, in some microorganisms, a cobalamin-dependent mutase can interconvert 3-hydroxybutyryl-CoA and 2-hydroxyisobutyryl-CoA. While not identical to this compound, this highlights the potential for enzymatic rearrangement of hydroxybutyryl-CoA isomers. The synthesis of this compound for experimental purposes can be achieved through chemical methods.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the dehydrogenases acting on hydroxybutyryl-CoA isomers are crucial for understanding their metabolic flux. The following table summarizes reported kinetic values for relevant enzymes.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/SourceReference
(S)-3-Hydroxyacyl-CoA Dehydrogenase(S)-3-Hydroxybutyryl-CoA1998.6Nitrosopumilus maritimus[4]
(S)-3-Hydroxyacyl-CoA DehydrogenaseAcetoacetyl-CoA26144.8Nitrosopumilus maritimus[4]
3-Hydroxybutyryl-CoA DehydrogenaseAcetoacetyl-CoA14540Clostridium beijerinckii[5]
3-Hydroxybutyryl-CoA DehydrogenaseNADH8.6-Clostridium beijerinckii[5]
2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase2-Methylacetoacetyl-CoA50 (assay concentration)-Human Fibroblasts[3]
Metabolite Concentrations

The cellular concentrations of these acyl-CoA species are tightly regulated and can be altered in disease states.

MetaboliteConditionTissue/FluidConcentrationReference
2-Methyl-3-hydroxybutyric acidMHBD DeficiencyUrine89-226 µmol/mmol creatinine[6]

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric rate determination for HADH activity by monitoring the oxidation of NADH.[7]

Principle: S-Acetoacetyl-CoA + NADH + H+ ↔ (S)-3-Hydroxybutyryl-CoA + NAD+

The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the enzyme activity.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3 at 37°C.

  • Substrate Solution: 5.4 mM S-Acetoacetyl Coenzyme A in Assay Buffer.

  • Cofactor Solution: 6.4 mM NADH in cold Assay Buffer (prepare fresh).

  • Enzyme Solution: Dilute the enzyme sample in cold Assay Buffer to a concentration of 0.2 - 0.7 units/mL.

Procedure:

  • In a cuvette, combine 2.80 mL of Assay Buffer, 0.05 mL of Substrate Solution, and 0.05 mL of Cofactor Solution.

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until a constant reading is obtained.

  • Initiate the reaction by adding 0.10 mL of the Enzyme Solution.

  • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Spectrophotometric Assay for 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Activity

This assay measures MHBD activity in the reverse direction by monitoring the oxidation of NADH.[3]

Principle: 2-Methylacetoacetyl-CoA + NADH + H+ ↔ 2-Methyl-3-hydroxybutyryl-CoA + NAD+

Reagents:

  • Assay Buffer: 50 mM MES/100 mM Potassium Phosphate buffer, pH 6.5, containing 0.1% (w/v) Triton X-100.

  • Substrate Solution: Prepare a stock solution of 2-methylacetoacetyl-CoA. The final assay concentration is 0.05 mM.

  • Cofactor Solution: Prepare a stock solution of NADH. The final assay concentration is 0.1 mM.

  • Sample: Fibroblast homogenate (approximately 0.2 mg/mL protein).

Procedure:

  • In a total volume of 250 µL, combine the Assay Buffer, Cofactor Solution, and the fibroblast homogenate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the Substrate Solution.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

LC-MS/MS Quantification of Short-Chain Acyl-CoAs

This protocol provides a general workflow for the quantification of short-chain acyl-CoAs from biological samples.[8][9]

Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in Extraction Solvent Sample->Homogenization Deproteinization Deproteinization (e.g., 5% SSA) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection onto UPLC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Stable Isotope-Labeled Internal Standards Integration->Quantification

Figure 3: General workflow for the quantification of short-chain acyl-CoAs by LC-MS/MS.

Detailed Steps:

  • Sample Extraction: Homogenize the biological sample in a cold extraction solution containing an internal standard (e.g., a stable isotope-labeled acyl-CoA). A common extraction solution is 5% 5-sulfosalicylic acid (SSA) in water.

  • Deproteinization: The acidic extraction solution precipitates proteins.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at a high speed (e.g., 16,000 x g) at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a reverse-phase UPLC column (e.g., C18).

    • Use a gradient elution with mobile phases typically containing an ion-pairing agent or a volatile buffer (e.g., ammonium acetate) to achieve good separation of the polar acyl-CoA molecules.

    • Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA and its internal standard are monitored for high selectivity and sensitivity.

  • Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Calculate the concentration of the analyte based on the ratio of the peak areas and a standard curve.

Signaling Pathways

While this compound itself is not a known signaling molecule, its metabolic products and related short-chain fatty acids have significant signaling roles.

β-Hydroxybutyrate Signaling

β-Hydroxybutyrate, the decarboxylated and reduced product of 3-hydroxybutyryl-CoA, acts as a signaling molecule through G-protein coupled receptors (GPCRs) such as GPR109A (also known as HCAR2) and FFAR3.[10] Activation of these receptors can modulate cellular processes, including inflammation and lipolysis.

BHB_Signaling BHB β-Hydroxybutyrate GPR109A GPR109A (HCAR2) BHB->GPR109A FFAR3 FFAR3 BHB->FFAR3 Gi Gαi GPR109A->Gi FFAR3->Gi AC Adenylyl Cyclase Gi->AC Inflammation Inflammation Gi->Inflammation Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis Lipolysis HSL->Lipolysis

Figure 4: Signaling pathway of β-hydroxybutyrate through G-protein coupled receptors.

Regulation of Gene Expression by Butyrate and Propionate

Butyrate and propionate, the free acid forms derived from butyryl-CoA and propionyl-CoA, are well-known inhibitors of histone deacetylases (HDACs). By inhibiting HDACs, these short-chain fatty acids promote histone acetylation and other acylations, leading to a more open chromatin structure and altered gene expression.[11][12] This epigenetic regulation affects various cellular processes, including cell proliferation, differentiation, and apoptosis.[13]

SCFA_Epigenetic_Regulation cluster_nucleus Nucleus Butyrate Butyrate HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Propionate Propionate Propionate->HDACs Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Acetylated_Histones->Chromatin Open_Chromatin Open Chromatin Chromatin->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression

Figure 5: Regulation of gene expression by butyrate and propionate via HDAC inhibition.

Conclusion

This technical guide has provided a detailed overview of the metabolic significance of this compound and its key isomers. While the direct role of this compound in mainstream fatty acid oxidation remains to be fully elucidated, the importance of (S)-3-hydroxybutyryl-CoA in β-oxidation and 2-methyl-3-hydroxybutyryl-CoA in isoleucine catabolism is clear. The provided experimental protocols and quantitative data serve as a valuable resource for researchers investigating these pathways and their implications in health and disease. Further research into the potential signaling roles of these and other short-chain acyl-CoAs will undoubtedly open new avenues for therapeutic intervention in metabolic disorders.

References

An In-depth Technical Guide on the Regulation of 2-Hydroxybutyryl-CoA Levels in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyryl-CoA is a short-chain acyl-CoA ester that has emerged as a significant metabolic intermediate. Its mitochondrial levels are intricately linked to several key metabolic pathways, including fatty acid β-oxidation, amino acid catabolism, and ketone body metabolism. Dysregulation of this compound homeostasis has been implicated in various metabolic disorders, making it a molecule of interest for both basic research and therapeutic development. This technical guide provides a comprehensive overview of the core mechanisms governing the regulation of this compound levels within the mitochondria, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Metabolic Pathways Influencing this compound Levels

The concentration of this compound in the mitochondrial matrix is primarily determined by the interplay of its synthesis and degradation, which are catalyzed by specific enzymes embedded within major metabolic routes.

Fatty Acid β-Oxidation

The canonical pathway for fatty acid degradation, β-oxidation, is a primary contributor to the this compound pool. Specifically, the metabolism of short-chain fatty acids involves the following key steps:

  • Dehydrogenation: Acyl-CoA dehydrogenases catalyze the initial dehydrogenation of a fatty acyl-CoA to an enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase (ECHS1, also known as crotonase) facilitates the hydration of the double bond in enoyl-CoA to form a 3-hydroxyacyl-CoA intermediate[1]. The short-chain enoyl-CoA hydratase (ECHS1) is most active with crotonyl-CoA[1].

  • Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase (HADH, specifically the HADH2 isoform for short chains) catalyzes the oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA[2][3].

  • Thiolysis: Finally, a thiolase cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

This compound is structurally similar to the 3-hydroxybutyryl-CoA intermediate in this pathway.

Amino Acid Catabolism

The degradation of certain amino acids, particularly threonine and methionine, can also feed into the this compound pool. The catabolism of these amino acids generates α-ketobutyrate, which can be further metabolized to propionyl-CoA and subsequently influence the levels of related short-chain acyl-CoAs.

Ketone Body Metabolism

Ketone bodies, including acetoacetate and β-hydroxybutyrate, are produced in the liver during periods of fasting or low carbohydrate intake. While not a direct precursor, the metabolism of ketone bodies influences the overall pool of short-chain acyl-CoAs and the redox state (NADH/NAD+ ratio) of the mitochondria, which in turn can impact the activity of dehydrogenases involved in this compound metabolism[4].

Enzymatic Regulation of this compound

The steady-state concentration of this compound is critically dependent on the activity of two key mitochondrial enzymes:

  • Enoyl-CoA Hydratase (ECHS1): This enzyme catalyzes the reversible hydration of crotonyl-CoA to L-3-hydroxybutyryl-CoA[1]. Its substrate specificity and kinetic parameters are crucial in determining the flux towards 3-hydroxybutyryl-CoA, a close structural analog of this compound[5]. ECHS1 can process straight-chain enoyl-CoA thioesters from C4 up to at least C16, with decreasing catalytic rate as the chain length increases[5].

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH2): This NAD+-dependent dehydrogenase catalyzes the reversible oxidation of L-3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs[3][6]. The human HADH gene encodes the short-chain 3-hydroxyacyl-CoA dehydrogenase[3]. The activity of HADH2 directly impacts the levels of 3-hydroxybutyryl-CoA.

Quantitative Data on Enzyme Kinetics

Precise regulation of this compound is achieved through the specific kinetic properties of the enzymes involved. The following table summarizes available quantitative data for the key enzymes.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source(s)
Enoyl-CoA Hydratase (ECHS1) Crotonyl-CoAData not foundData not foundData not found
3-Hydroxyacyl-CoA Dehydrogenase (HADH) L-3-hydroxybutyryl-CoAData not foundData not foundData not found
Acetoacetyl-CoA (reverse)14540-[7]
NADH (reverse)8.6--[7]

Note: Specific kinetic data for this compound as a substrate for these enzymes is currently limited in the literature. The provided data for HADH is for the reverse reaction with acetoacetyl-CoA.

Regulatory Mechanisms

The levels of this compound are controlled at multiple levels, from substrate availability to transcriptional regulation of the key enzymes.

Substrate Availability

The flux through the β-oxidation pathway is a primary determinant of this compound precursor levels. This flux is tightly regulated by the availability of fatty acids and the overall energy status of the cell[2][8]. During fasting or prolonged exercise, increased fatty acid mobilization leads to higher rates of β-oxidation and consequently can elevate the intramitochondrial concentrations of short-chain acyl-CoAs[2][8].

Allosteric Regulation

The activities of β-oxidation enzymes are sensitive to the intramitochondrial concentrations of key metabolites, which act as allosteric regulators[4][9].

  • NADH/NAD+ Ratio: The dehydrogenase steps of β-oxidation are dependent on NAD+ as a cofactor[3]. An increase in the NADH/NAD+ ratio, indicative of a high energy state, can inhibit the activity of 3-hydroxyacyl-CoA dehydrogenase, leading to an accumulation of hydroxyacyl-CoA species[4].

  • Acetyl-CoA/CoA Ratio: A high acetyl-CoA to free Coenzyme A ratio can cause feedback inhibition of the thiolase enzyme, the final step in the β-oxidation cycle[10].

Transcriptional Regulation

The expression of genes encoding the enzymes of fatty acid oxidation is under the control of specific transcription factors that respond to the metabolic state of the cell.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a key nuclear receptor that acts as a master regulator of lipid metabolism[11][12]. Upon activation by fatty acids or their derivatives, PPARα, in conjunction with the retinoid X receptor (RXR), binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including ECHS1 and HADH, leading to their increased transcription[12]. This mechanism ensures that the capacity for fatty acid oxidation is enhanced when lipid availability is high[11].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key regulatory pathways and a general workflow for the analysis of this compound.

Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Regulation Regulatory Inputs Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Beta_Oxidation β-Oxidation Cascade Acyl_CoA->Beta_Oxidation Crotonyl_CoA Crotonyl-CoA Beta_Oxidation->Crotonyl_CoA 2_Hydroxybutyryl_CoA This compound Crotonyl_CoA->2_Hydroxybutyryl_CoA Hydration ECHS1 ECHS1 Crotonyl_CoA->ECHS1 Acetyl_CoA Acetyl-CoA 2_Hydroxybutyryl_CoA->Acetyl_CoA Oxidation & Thiolysis HADH2 HADH2 2_Hydroxybutyryl_CoA->HADH2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ECHS1->2_Hydroxybutyryl_CoA HADH2->Acetyl_CoA NADH NADH HADH2->NADH produces NAD NAD+ NAD->HADH2 required PPARa PPARα PPARa->ECHS1 Upregulates Transcription PPARa->HADH2 Upregulates Transcription High_NADH_NAD High NADH/NAD+ Ratio High_NADH_NAD->HADH2 Inhibits High_AcetylCoA_CoA High Acetyl-CoA/CoA Ratio High_AcetylCoA_CoA->Beta_Oxidation Inhibits (Thiolase)

Figure 1: Regulation of mitochondrial this compound levels.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Tissue_Cells Tissue/Cells Mitochondria_Isolation Mitochondria Isolation Tissue_Cells->Mitochondria_Isolation Metabolite_Extraction Acyl-CoA Extraction Mitochondria_Isolation->Metabolite_Extraction Enzyme_Assay Spectrophotometric Enzyme Activity Assays (ECHS1, HADH2) Mitochondria_Isolation->Enzyme_Assay LC_MSMS LC-MS/MS Quantification of this compound Metabolite_Extraction->LC_MSMS Data_Analysis Data Analysis & Pathway Modeling LC_MSMS->Data_Analysis Enzyme_Assay->Data_Analysis

Figure 2: General experimental workflow for studying this compound.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells or Tissues

Objective: To obtain a fraction enriched in intact mitochondria for subsequent metabolite extraction or enzyme activity assays.

Materials:

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Dounce homogenizer or Potter-Elvehjem homogenizer

  • Centrifuge capable of reaching 17,000 x g at 4°C

Protocol:

  • Harvest cells or finely mince tissue in ice-cold isolation buffer.

  • Homogenize the sample using a Dounce homogenizer (for cultured cells) or a Potter-Elvehjem homogenizer (for tissues) with a specific number of gentle strokes to disrupt the plasma membrane while leaving mitochondria intact.

  • Centrifuge the homogenate at a low speed (e.g., 600-800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-17,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with fresh, ice-cold isolation buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of the appropriate buffer for downstream applications.

Extraction of Short-Chain Acyl-CoAs from Isolated Mitochondria

Objective: To efficiently extract short-chain acyl-CoAs, including this compound, from the mitochondrial matrix for LC-MS/MS analysis[13][14].

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other suitable extraction solvent like acetonitrile/methanol/water mixtures[10].

  • Internal standards (e.g., isotopically labeled acyl-CoAs).

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).

  • Centrifuge.

  • Lyophilizer or vacuum concentrator.

Protocol:

  • Resuspend the isolated mitochondrial pellet in a known volume of appropriate buffer.

  • Add a defined volume of ice-cold extraction solvent (e.g., 10% TCA) to the mitochondrial suspension, along with internal standards.

  • Vortex vigorously to precipitate proteins and release metabolites.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • (Optional) Perform solid-phase extraction for sample cleanup and concentration.

  • Lyophilize or dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS method.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in mitochondrial extracts using liquid chromatography-tandem mass spectrometry[15][16][17].

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

General Method:

  • Chromatographic Separation: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution. The mobile phases typically consist of an aqueous solution with an ion-pairing agent or a volatile buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode for quantitative analysis.

  • Quantification: Generate a standard curve using known concentrations of a this compound standard. Calculate the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

Objective: To measure the enzymatic activity of HADH by monitoring the change in absorbance of NAD+ or NADH[2][18][19][20].

Principle: The activity of HADH can be measured in the forward (oxidation of hydroxyacyl-CoA) or reverse (reduction of ketoacyl-CoA) direction. The forward reaction is monitored by the increase in absorbance at 340 nm due to the production of NADH. The reverse reaction is monitored by the decrease in absorbance at 340 nm due to the consumption of NADH.

Assay Mixture (Forward Reaction):

  • Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • NAD+

  • Substrate (e.g., L-3-hydroxybutyryl-CoA)

  • Mitochondrial extract or purified enzyme

Procedure:

  • Add the buffer and NAD+ to a cuvette and incubate at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding the substrate.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The regulation of this compound levels in mitochondria is a complex process governed by the interplay of substrate availability, the kinetic properties and allosteric regulation of key enzymes, and the transcriptional control of their expression. A thorough understanding of these regulatory mechanisms is essential for elucidating the role of this compound in both normal physiology and in the pathophysiology of metabolic diseases. The experimental approaches outlined in this guide provide a framework for the quantitative investigation of this important metabolic intermediate, which holds promise for the development of novel diagnostic and therapeutic strategies. Further research is warranted to fully characterize the kinetic parameters of the involved enzymes with this compound and to delineate the precise signaling cascades that modulate its mitochondrial homeostasis.

References

Methodological & Application

Synthesis of 2-Hydroxybutyryl-CoA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyryl-CoA is a short-chain acyl-coenzyme A molecule that plays a role in cellular metabolism and signaling. Its precursor, 2-hydroxybutyrate (2-HB), is a byproduct of threonine catabolism and glutathione synthesis and has been identified as an early biomarker for insulin resistance and oxidative stress.[1][2][3] The availability of high-purity this compound is essential for in vitro studies aimed at elucidating its enzymatic regulation, metabolic fate, and potential role in pathological conditions. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization, to support research and drug development activities.

Methods for the Synthesis of this compound

Two primary methods for the synthesis of this compound are described: a chemical approach using carbonyldiimidazole (CDI) and an enzymatic method employing a CoA transferase.

Chemical Synthesis: CDI-Mediated Acylation

The carbonyldiimidazole (CDI)-mediated synthesis is a common and effective method for the preparation of acyl-CoA thioesters. This two-step, one-pot reaction involves the activation of the carboxylic acid (2-hydroxybutyric acid) with CDI to form an acyl-imidazolide intermediate, which then reacts with the free thiol group of Coenzyme A to form the desired thioester. A similar approach for the synthesis of (R)- and (S)-3-hydroxybutyryl-CoA has been reported with yields of 54% and 57%, respectively, suggesting its applicability for this compound.

Materials:

  • DL-2-Hydroxybutyric acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Anhydrous Diethyl Ether

  • 0.1 M HCl

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • High-purity water (Milli-Q or equivalent)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • HPLC system with a C18 column

Procedure:

  • Activation of 2-Hydroxybutyric Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DL-2-hydroxybutyric acid (1.0 equivalent) in anhydrous THF.

    • Add CDI (1.1 equivalents) portion-wise to the solution while stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours. The formation of the acyl-imidazolide can be monitored by the evolution of CO2.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (0.9 equivalents) in high-purity water, and adjust the pH to ~7.5-8.0 with triethylamine (TEA).

    • Slowly add the aqueous CoA solution to the activated 2-hydroxybutyric acid solution with vigorous stirring.

    • Let the reaction mixture stir at room temperature overnight.

  • Purification:

    • Acidify the reaction mixture to pH ~3 with 0.1 M HCl.

    • Extract the aqueous phase with diethyl ether to remove unreacted starting materials and byproducts.

    • Wash the aqueous phase with saturated NaCl solution.

    • Lyophilize the aqueous phase to obtain the crude this compound.

    • For further purification, redissolve the crude product in a minimal amount of water and perform solid-phase extraction (SPE) using a C18 cartridge. Elute with a stepwise gradient of methanol or acetonitrile in water.

    • The final purification is achieved by preparative reverse-phase HPLC on a C18 column.

Enzymatic Synthesis: Butyryl-CoA Transferase

Enzymatic synthesis offers a highly specific alternative to chemical methods. Butyryl-CoA:acetate CoA transferase is an enzyme that can transfer the CoA moiety from a donor substrate (e.g., acetyl-CoA) to a recipient carboxylic acid.[4][5] Several butyryl-CoA transferases have shown activity towards 2-hydroxybutyrate.[2] This method can produce the desired product under mild, aqueous conditions.

Materials:

  • Butyryl-CoA:acetate CoA transferase (purified)

  • DL-2-Hydroxybutyric acid (sodium salt)

  • Acetyl-CoA

  • Tris-HCl buffer (pH 8.0)

  • MgCl2

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a reaction tube, prepare a mixture containing Tris-HCl buffer (100 mM, pH 8.0), MgCl2 (10 mM), and DTT (1 mM).

    • Add DL-2-hydroxybutyric acid (sodium salt, 50 mM) and acetyl-CoA (25 mM).

    • Initiate the reaction by adding a purified preparation of butyryl-CoA:acetate CoA transferase to a final concentration of 1-5 µM.

  • Incubation and Monitoring:

    • Incubate the reaction mixture at 37°C.

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by reverse-phase HPLC to quantify the formation of this compound and the consumption of acetyl-CoA.

  • Purification:

    • Once the reaction reaches equilibrium or completion, terminate the reaction by adding a quenching agent (e.g., perchloric acid to a final concentration of 0.5 M) and placing it on ice.

    • Centrifuge the mixture to pellet the denatured enzyme.

    • Neutralize the supernatant with a solution like 3 M K2CO3.

    • Purify the this compound from the supernatant using preparative reverse-phase HPLC on a C18 column.

Data Presentation

ParameterChemical Synthesis (CDI)Enzymatic Synthesis (CoA Transferase)Reference
Starting Materials DL-2-Hydroxybutyric acid, CDI, Coenzyme ADL-2-Hydroxybutyric acid, Acetyl-CoA, Enzyme
Reaction Conditions Anhydrous THF, Room Temp.Aqueous Buffer (pH 8.0), 37°C
Reported Yield 54-57% (for 3-HB-CoA)Dependent on enzyme kinetics and equilibrium
Purity (Post-HPLC) >95%>95%
Key Advantages Scalable, no enzyme requiredHigh specificity, mild conditions
Key Disadvantages Requires anhydrous conditions, potential side reactionsRequires purified enzyme, potentially lower yield

Characterization of this compound

Accurate characterization of the synthesized this compound is crucial for its use in in vitro assays.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in a buffer such as 50 mM potassium phosphate (pH 5.3).

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

  • Expected Retention Time: The retention time will be specific to the exact HPLC conditions and column but will be distinct from that of Coenzyme A and other reactants.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the identity of the synthesized product by determining its molecular weight.

  • Expected Mass: The calculated monoisotopic mass of this compound is 853.1519 g/mol .[6]

  • Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer is commonly used.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

  • 1H NMR: The proton NMR spectrum will show characteristic peaks for the butyryl group protons and the protons of the Coenzyme A moiety.

  • 13C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule.

Signaling Pathways and Experimental Workflows

2-Hydroxybutyrate Metabolic Pathway

2-hydroxybutyrate is produced from α-ketobutyrate, an intermediate in the catabolism of threonine and methionine, and in the transsulfuration pathway of glutathione synthesis.[3][7] The conversion is catalyzed by lactate dehydrogenase (LDH) or a specific 2-hydroxybutyrate dehydrogenase.[3] this compound is the activated form of 2-hydroxybutyrate, though its direct metabolic fate and signaling roles are still under active investigation.

2-Hydroxybutyrate_Metabolic_Pathway Threonine Threonine alpha_KB α-Ketobutyrate Threonine->alpha_KB Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Homocysteine->alpha_KB transsulfuration Glutathione_Synthesis Glutathione Synthesis Glutathione_Synthesis->alpha_KB byproduct LDH Lactate Dehydrogenase (LDH) alpha_KB->LDH Two_HB 2-Hydroxybutyrate (2-HB) LDH->Two_HB NADH CoA_transferase Acyl-CoA Synthetase or CoA Transferase Two_HB->CoA_transferase Two_HB_CoA This compound CoA_transferase->Two_HB_CoA ATP, CoA-SH Metabolic_Fate Metabolic Fate & Signaling Two_HB_CoA->Metabolic_Fate Ketone_Body_Metabolism_Link Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Acetoacetate Acetoacetate Acetoacetyl_CoA->Acetoacetate BHB_CoA β-Hydroxybutyryl-CoA Acetoacetyl_CoA->BHB_CoA reduction BHB β-Hydroxybutyrate (BHB) Acetoacetate->BHB Amino_Acids Amino Acids (e.g., Threonine) alpha_KB α-Ketobutyrate Amino_Acids->alpha_KB Two_HB 2-Hydroxybutyrate (2-HB) alpha_KB->Two_HB Two_HB_CoA This compound Two_HB->Two_HB_CoA activation Metabolic_Stress Metabolic Stress (Fasting, Exercise, Insulin Resistance) Metabolic_Stress->Fatty_Acids mobilization Metabolic_Stress->Amino_Acids catabolism Experimental_Workflow Synthesis Synthesis (Chemical or Enzymatic) Purification Purification (SPE & HPLC) Synthesis->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization Quantification Quantification (UV-Vis @ 260 nm) Characterization->Quantification In_Vitro_Assay In Vitro Assays (Enzyme Kinetics, etc.) Quantification->In_Vitro_Assay

References

Application Notes: Quantification of 2-Hydroxybutyryl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-hydroxybutyryl-CoA is a short-chain acyl-coenzyme A (CoA) thioester that plays a significant role in cellular metabolism. It is an intermediate in the metabolism of certain amino acids and fatty acids. Recent research has highlighted the importance of 2-hydroxybutyrylation as a post-translational modification (PTM) of proteins, particularly histones, linking cellular metabolism to epigenetic regulation and gene expression.[1][2][3][4] The concentration of β-hydroxybutyrate, the precursor to this compound for this PTM, can be dynamically regulated under various physiological and pathological conditions, such as starvation, intense exercise, and diabetic ketoacidosis.[1] Therefore, the accurate quantification of this compound in biological samples is crucial for understanding its role in metabolic signaling and disease pathogenesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering high selectivity and sensitivity.[5][6][7] This document provides a detailed protocol for the quantification of this compound using LC-MS/MS.

Principle of the Method

This method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The workflow involves protein precipitation from the biological sample, followed by chromatographic separation of this compound from other cellular components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity for the detection and quantification of the target analyte. An internal standard is used to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

1. Sample Preparation (Cell Culture)

This protocol is adapted from a method utilizing 5-sulfosalicylic acid (SSA) for deproteinization, which avoids the need for solid-phase extraction.[5][7][8]

  • Reagents and Materials:

    • Ice-cold phosphate-buffered saline (PBS)

    • 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water, stored at 4°C

    • Internal Standard (IS) stock solution (e.g., Crotonoyl-CoA, 1 mM in water)

    • Microcentrifuge tubes

    • Centrifuge capable of 18,000 x g and 4°C

    • LC-MS vials

  • Procedure:

    • Aspirate the culture medium from the cell culture dish.

    • Wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

    • Add 200 µL of ice-cold 2.5% SSA solution containing the internal standard at a final concentration of 1 µM to the cell pellet on wet ice.

    • Resuspend the cell pellet by gentle pipetting.

    • Transfer the mixture to a pre-chilled microcentrifuge tube.

    • Centrifuge at 18,000 x g for 15 minutes at 4°C to precipitate proteins.[8]

    • Carefully collect the supernatant and transfer it to an LC-MS vial for analysis.

2. LC-MS/MS Method

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation.

    • Column: Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm UHPLC C18 column or equivalent.[9]

    • Mobile Phase A: 5 mM ammonium acetate + 2.5 mM dimethylbutylamine (DMBA) in water (pH adjusted to 5.6).[8]

    • Mobile Phase B: 95% acetonitrile, 5% H₂O + 5 mM ammonium acetate.[8]

    • Flow Rate: 0.250 mL/min

    • Injection Volume: 2-10 µL

    • Column Temperature: 42°C[10]

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 3
      1.0 3
      7.0 25
      8.0 40
      11.0 40
      11.1 3

      | 15.0 | 3 |

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is required.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): The characteristic fragmentation for acyl-CoA species in positive mode involves the neutral loss of the CoA moiety (507.0 Da).[11]

      • Quantifier Transition: [M+H]⁺ → [M+H-507]⁺

      • Qualifier Transition: [M+H]⁺ → 428 m/z (adenosine diphosphate fragment)[8]

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and a constant concentration of the internal standard into the extraction solution (2.5% SSA).

  • Quantification: The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. The calibration curves should be fitted by linear regression with 1/x weighting.[8]

Quantitative Data

Table 1: MRM Transitions for this compound and a Representative Internal Standard (Crotonoyl-CoA)

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)
This compound854.2347.2428.0
Crotonoyl-CoA (IS)836.2329.2428.0

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Table 2: Example Linearity and Limit of Detection (LOD) Data

AnalyteLinear Range (nM)LOD (nM)
This compound1 - 1000>0.99~0.5

This data is representative and should be determined for each specific assay.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_pellet Cell Pellet add_ssa Add 2.5% SSA + Internal Standard cell_pellet->add_ssa vortex Vortex/Resuspend add_ssa->vortex centrifuge Centrifuge (18,000 x g, 15 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation UHPLC Separation (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathway of Lysine β-Hydroxybutyrylation

signaling_pathway cluster_metabolism Metabolism cluster_ptm Post-Translational Modification cluster_gene_expression Gene Expression fatty_acids Fatty Acids / Amino Acids beta_hydroxybutyrate β-Hydroxybutyrate fatty_acids->beta_hydroxybutyrate bhb_coa This compound beta_hydroxybutyrate->bhb_coa p300 p300 (Writer) bhb_coa->p300 kbhb_histone β-Hydroxybutyrylated Histone (Kbhb) p300->kbhb_histone + histone Histone Protein histone->p300 hdac1_2 HDAC1/2 (Eraser) kbhb_histone->hdac1_2 - gene_transcription Gene Transcription kbhb_histone->gene_transcription hdac1_2->histone

Caption: Enzymatic regulation of lysine β-hydroxybutyrylation.

References

Application Notes and Protocols for the Enzymatic Assay of 2-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyryl-CoA is a short-chain acyl-CoA thioester that serves as an intermediate in the degradation pathway of the branched-chain amino acid L-isoleucine. The accurate quantification of this compound is crucial for studying the metabolic flux through this pathway and for investigating inborn errors of metabolism, such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency. This document provides a detailed protocol for the enzymatic assay of this compound, leveraging the activity of 3-hydroxyacyl-CoA dehydrogenase enzymes that exhibit activity towards short-chain hydroxyacyl-CoA substrates.

The assay is based on the enzymatic oxidation of the hydroxyl group of this compound to a keto group, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm, providing a quantitative measure of the enzyme activity and, consequently, the concentration of the substrate.

Signaling Pathway: Isoleucine Degradation

This compound is a key intermediate in the catabolism of L-isoleucine. The pathway involves a series of enzymatic reactions that ultimately convert isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. A deficiency in the enzymes of this pathway can lead to the accumulation of upstream metabolites and cause serious metabolic disorders.[1][2][3][4]

Isoleucine_Degradation_Pathway Isoleucine L-Isoleucine Keto_acid 2-Keto-3-methylvalerate Isoleucine->Keto_acid Branched-chain amino acid transaminase Methylbutanoyl_CoA 2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA Branched-chain alpha-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutanoyl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA hydratase Ketoacyl_CoA 2-Methylacetoacetyl-CoA Hydroxybutyryl_CoA->Ketoacyl_CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (HADH2) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA beta-Ketothiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA beta-Ketothiolase

Figure 1: Simplified metabolic pathway of L-isoleucine degradation highlighting the position of 2-methyl-3-hydroxybutyryl-CoA. The assay focuses on the dehydrogenase step.

Experimental Protocol: Enzymatic Assay of this compound

This protocol is adapted from established methods for similar short-chain hydroxyacyl-CoA dehydrogenases, such as 3-hydroxyacyl-CoA dehydrogenase and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.[5][6][7] It relies on a continuous spectrophotometric rate determination.

Principle

The enzymatic assay for this compound utilizes a 3-hydroxyacyl-CoA dehydrogenase (HADH) that can accept this compound as a substrate. The enzyme catalyzes the following reaction:

This compound + NAD⁺ ⇌ 2-Keto-butyryl-CoA + NADH + H⁺

The rate of NADH formation is directly proportional to the enzyme activity and can be measured by the increase in absorbance at 340 nm.

Materials and Reagents
  • Enzyme: A suitable short-chain 3-hydroxyacyl-CoA dehydrogenase (e.g., from bovine liver or a recombinant source). The human enzyme is also known as 3-hydroxyacyl-CoA dehydrogenase type II (HADH2).[8]

  • Substrate: this compound (synthesis may be required if not commercially available)

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.3 at 37°C)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Thermostatted cuvette holder

  • Cuvettes (1 cm light path)

Reagent Preparation
  • 100 mM Potassium Phosphate Buffer (pH 7.3): Prepare in deionized water using Potassium Phosphate, Monobasic. Adjust to pH 7.3 at 37°C with 1 M KOH.

  • 10 mM NAD⁺ Stock Solution: Dissolve an appropriate amount of NAD⁺ in the potassium phosphate buffer. Prepare fresh daily.

  • 10 mM this compound Stock Solution: Dissolve an appropriate amount of this compound in the potassium phosphate buffer. Store on ice. The exact concentration should be determined spectrophotometrically.

  • Enzyme Solution: Immediately before use, prepare a solution of the 3-hydroxyacyl-CoA dehydrogenase in cold potassium phosphate buffer to a concentration that gives a linear rate of reaction over a few minutes. The optimal concentration should be determined empirically.

Assay Procedure
  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

  • In a 1 mL cuvette, prepare the reaction mixture as follows:

    • 880 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of 10 mM NAD⁺ solution

    • 50 µL of 10 mM this compound solution

  • Mix by inversion and incubate in the thermostatted cuvette holder for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • A blank reaction should be run without the substrate to account for any background NADH production.

Calculation of Enzyme Activity

The rate of reaction (enzyme activity) can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme)

Where:

  • ΔA₃₄₀/min is the linear rate of change in absorbance at 340 nm per minute.

  • ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

  • V_total is the total volume of the assay mixture (in mL).

  • V_enzyme is the volume of the enzyme solution added (in mL).

Data Presentation

Substrate (L-3-hydroxyacyl-CoA)Chain LengthK_m (µM)V_max (µmol/min/mg)
ButyrylC425150
HexanoylC610250
OctanoylC85300
DecanoylC104200
DodecanoylC124150
TetradecanoylC144100
HexadecanoylC16450

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for setting up and performing the enzymatic assay for this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffer, NAD+, Substrate, and Enzyme Solutions Spectro_Setup Set Spectrophotometer to 340 nm and Equilibrate to 37°C Reagent_Prep->Spectro_Setup Reaction_Mix Prepare Reaction Mixture in Cuvette (Buffer, NAD+, Substrate) Spectro_Setup->Reaction_Mix Equilibrate Incubate Mixture at 37°C Reaction_Mix->Equilibrate Initiate Add Enzyme to Initiate Reaction Equilibrate->Initiate Measure Monitor and Record Absorbance at 340 nm Initiate->Measure Calculate_Rate Determine the Linear Rate of Absorbance Change (ΔA/min) Measure->Calculate_Rate Calculate_Activity Calculate Enzyme Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity

Figure 2: Experimental workflow for the enzymatic assay of this compound.

Coupled Assay for Enhanced Sensitivity and Kinetic Analysis

For more precise kinetic studies, a coupled assay system can be employed to ensure the irreversibility of the reaction and eliminate product inhibition.[9] In this setup, the product of the dehydrogenase reaction, 2-keto-butyryl-CoA, is immediately consumed by a second enzyme.

Coupled_Assay cluster_reaction1 Reaction 1: Dehydrogenation cluster_reaction2 Reaction 2: Thiolysis (Coupling) Substrate This compound Product1 2-Keto-butyryl-CoA Substrate->Product1 HADH NAD NAD+ NADH NADH (Measured at 340 nm) NAD->NADH HADH Product2 Acetyl-CoA + Propionyl-CoA Product1->Product2 3-Ketoacyl-CoA Thiolase Thiolase_Substrate CoASH Thiolase_Substrate->Product2 3-Ketoacyl-CoA Thiolase

References

Application Notes and Protocols for the Purification of 2-Hydroxybutyryl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybutyryl-CoA is a short-chain acyl-coenzyme A thioester that has emerged as a significant molecule in cellular metabolism and signaling. It is an intermediate in the catabolism of certain amino acids and is linked to the synthesis of 2-hydroxybutyrate (2-HB), a potential biomarker for metabolic stress and insulin resistance.[1][2] The accurate purification and quantification of this compound from complex biological matrices such as cell lysates are crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic pathways.

These application notes provide a comprehensive workflow for the purification of this compound from cultured mammalian cells. The protocol employs a multi-step strategy involving cell lysis, solid-phase extraction (SPE) for initial sample cleanup and enrichment, followed by orthogonal chromatographic techniques—ion-exchange chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC)—for high-purity isolation.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained at various stages of the purification process, providing a benchmark for expected yields and purity.

Table 1: Purification of this compound from Cell Lysate (1x10^8 Cells)

Purification StepTotal Protein (mg)This compound (nmol)Specific Activity (nmol/mg protein)Yield (%)Purification Fold
Cell Lysate10.05.00.51001
Solid-Phase Extraction1.54.53.0906
Ion-Exchange Chromatography0.23.819.07638
Reversed-Phase HPLC< 0.013.0>30060>600

Table 2: Quality Control Parameters for Purified this compound

ParameterMethodSpecification
PurityRP-HPLC (260 nm)≥ 95%
Identity ConfirmationLC-MS/MSCorrect mass-to-charge ratio (m/z) and fragmentation pattern
ConcentrationSpectrophotometric Assay (A260)Report in µM or mg/mL

Experimental Protocols

Protocol 1: Cell Lysis and Extraction of Acyl-CoAs

This protocol describes the harvesting and lysis of mammalian cells to extract short-chain acyl-CoAs while minimizing their degradation.[3]

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, HPLC grade, pre-chilled to -20°C

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Sonicator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Add 1 mL of ice-cold methanol (containing internal standard, if used) per 1x10⁷ cells.

    • Adherent Cells: Use a cell scraper to gently scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Resuspend the cell pellet in the cold methanol.

  • Homogenization:

    • Sonicate the cell lysate on ice using a probe sonicator. Use short pulses (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to prevent sample heating.

  • Protein Precipitation:

    • Incubate the lysate at -20°C for 30 minutes to precipitate proteins.

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol utilizes a C18 reversed-phase SPE cartridge to enrich for acyl-CoAs and remove polar contaminants.[4][5][6][7][8]

Materials and Reagents:

  • C18 SPE Cartridge (e.g., 50-100 mg bed weight)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 0.1% Trifluoroacetic Acid (TFA) in water (v/v)

  • Acetonitrile, HPLC grade

  • Vacuum manifold or centrifuge with SPE adaptors

Procedure:

  • Cartridge Conditioning: Pass 3 mL of methanol through the C18 cartridge.

  • Cartridge Equilibration: Pass 3 mL of 0.1% TFA in water through the cartridge. Do not allow the cartridge to run dry.

  • Sample Loading: Slowly load the clarified cell lysate from Protocol 1 onto the cartridge (flow rate of ~1 drop/second).

  • Washing: Wash the cartridge with 3 mL of 0.1% TFA in water to remove salts and polar molecules.

  • Elution: Elute the acyl-CoAs with 1.5 mL of 50% acetonitrile in water containing 0.1% TFA. Collect the eluate.

  • Drying: Dry the eluate using a vacuum concentrator or a stream of nitrogen.

Protocol 3: Anion-Exchange Chromatography (IEC)

This protocol separates this compound from other molecules based on its net negative charge.[9][10]

Materials and Reagents:

  • Anion-exchange column (e.g., a quaternary ammonium-based resin)

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • HPLC or FPLC system

Procedure:

  • Sample Reconstitution: Reconstitute the dried sample from Protocol 2 in 200 µL of Buffer A.

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample onto the column.

  • Gradient Elution: Elute the bound molecules using a linear gradient of 0-100% Buffer B over 30 minutes at a flow rate of 1 mL/min.

  • Fraction Collection: Collect fractions (e.g., 0.5 mL) throughout the gradient.

  • Analysis of Fractions: Analyze the fractions for the presence of this compound using RP-HPLC (Protocol 4) or a spectrophotometric assay.

  • Pooling and Desalting: Pool the fractions containing this compound and desalt using a C18 SPE cartridge as described in Protocol 2.

Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to achieve high purity of this compound.[11][12][13][14]

Materials and Reagents:

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC system with a UV detector or coupled to a mass spectrometer

Procedure:

  • Sample Preparation: Reconstitute the desalted sample from Protocol 3 in 50 µL of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the sample onto the column.

  • Gradient Elution:

    • Hold at 5% Mobile Phase B for 2 minutes.

    • Increase to 50% Mobile Phase B over 20 minutes.

    • Increase to 95% Mobile Phase B over 2 minutes and hold for 5 minutes.

    • Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 5 minutes.

  • Detection: Monitor the elution profile at 260 nm (for the adenine base of CoA) or by mass spectrometry.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Quantification and Purity Assessment: Quantify the purified this compound using a standard curve and assess purity by analyzing the peak area.

Visualizations

experimental_workflow start Cell Culture (e.g., 1x10^8 cells) lysis Protocol 1: Cell Lysis & Extraction (Methanol, Sonication) start->lysis spe Protocol 2: Solid-Phase Extraction (C18 Cartridge) lysis->spe Clarified Lysate iec Protocol 3: Anion-Exchange Chromatography (Quaternary Ammonium Resin) spe->iec Enriched Acyl-CoAs hplc Protocol 4: Reversed-Phase HPLC (C18 Column) iec->hplc Partially Purified Fractions analysis Quantification & Analysis (LC-MS/MS, Spectrophotometry) hplc->analysis Purified this compound

Caption: Experimental workflow for the purification of this compound.

metabolic_pathway cluster_amino_acid_catabolism Amino Acid Catabolism cluster_2HB_pathway 2-Hydroxybutyrate Pathway Threonine Threonine alphaKB alpha-Ketobutyrate Threonine->alphaKB Methionine Methionine Methionine->alphaKB PropionylCoA Propionyl-CoA alphaKB->PropionylCoA twoHB 2-Hydroxybutyrate (2-HB) alphaKB->twoHB NADH/NAD+ alphaKB->twoHB LDH Lactate Dehydrogenase (LDH) SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA twoHBCoA This compound twoHB->twoHBCoA ATP, CoA twoHB->twoHBCoA ACS Acyl-CoA Synthetase

Caption: Simplified metabolic pathway of this compound synthesis.

References

Application Notes and Protocols: Handling and Storage of 2-Hydroxybutyryl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of 2-hydroxybutyryl-CoA standards to ensure their stability and integrity for accurate experimental results.

Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Emergency Procedures:

  • Inhalation: If inhaled, move the person to fresh air. If symptoms persist, seek medical attention.

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Seek medical attention.

Spill and Waste Disposal:

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Storage Conditions

Proper storage is critical to maintain the stability of this compound standards. The following conditions are recommended based on general guidelines for short-chain acyl-CoA compounds.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage (lyophilized powder). 2-8°C for short-term storage of reconstituted solutions.[1]Minimizes chemical degradation and microbial growth.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation.
Moisture Keep container tightly sealed in a dry place. The compound is hygroscopic.[1]Prevents hydrolysis of the thioester bond.
Light Protect from light.[2]Prevents light-induced degradation.

Experimental Protocols

Reconstitution of Lyophilized this compound Standard

Materials:

  • Lyophilized this compound standard

  • High-purity solvent (e.g., HPLC-grade water, dilute acidic buffer)

  • Calibrated micropipettes

  • Vortex mixer

  • Low-retention microcentrifuge tubes

Protocol:

  • Equilibration: Allow the vial of lyophilized standard to equilibrate to room temperature before opening. This prevents condensation of moisture, which can lead to hydrolysis.

  • Solvent Selection: Reconstitute the standard in a suitable solvent. For LC-MS/MS analysis, a common solvent is 2.5% (w/v) 5-sulfosalicylic acid (SSA) to deproteinize samples and maintain stability.[3] Alternatively, high-purity water or a dilute acidic buffer (e.g., 10 mM ammonium acetate, pH 5-6) can be used.

  • Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex the vial for a few seconds to ensure complete dissolution. Avoid vigorous shaking to prevent degradation.

  • Aliquoting: Aliquot the reconstituted stock solution into smaller volumes in low-retention microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.

  • Storage of Aliquots: Store the aliquots at -20°C or -80°C for long-term stability. For immediate use, aliquots can be stored at 2-8°C for a short period (consult manufacturer's data sheet if available).

Best Practices for Handling
  • Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the CoA thioester. Use freshly prepared aliquots for each experiment.

  • Use Appropriate Containers: Use low-retention polypropylene or glass vials to minimize adsorption of the standard to the container walls.[4]

  • Maintain Cold Chain: Keep the standard and its solutions on ice whenever they are not in storage.

  • Work Quickly: Minimize the time the standard is at room temperature to reduce the risk of degradation.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the recommended workflow for handling this compound standards and its general metabolic context.

G cluster_receiving Receiving and Initial Storage cluster_preparation Preparation for Use cluster_experiment Experimental Use receive Receive Lyophilized Standard inspect Inspect for Damage receive->inspect store_lyo Store at -20°C (Long-term) inspect->store_lyo equilibrate Equilibrate to Room Temp. store_lyo->equilibrate Prepare for Experiment reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute vortex Gentle Vortexing reconstitute->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot store_ali Store Aliquots at -20°C / -80°C aliquot->store_ali thaw Thaw a Single Aliquot on Ice store_ali->thaw Begin Experiment prep_dilutions Prepare Working Dilutions thaw->prep_dilutions analysis Perform Assay (e.g., LC-MS/MS) prep_dilutions->analysis G cluster_pathway Metabolic Context of this compound isoleucine Isoleucine methylbutyryl_coa 2-Methylbutyryl-CoA isoleucine->methylbutyryl_coa Degradation tiglyl_coa Tiglyl-CoA methylbutyryl_coa->tiglyl_coa methylhydroxybutyryl_coa 2-Methyl-3-hydroxybutyryl-CoA tiglyl_coa->methylhydroxybutyryl_coa methylacetoacetyl_coa 2-Methylacetoacetyl-CoA methylhydroxybutyryl_coa->methylacetoacetyl_coa MHBD enzyme hydroxybutyryl_coa This compound methylhydroxybutyryl_coa->hydroxybutyryl_coa Potential Isomerization/Side Reaction acetyl_coa Acetyl-CoA methylacetoacetyl_coa->acetyl_coa propionyl_coa Propionyl-CoA methylacetoacetyl_coa->propionyl_coa other Other Metabolic Pathways hydroxybutyryl_coa->other

References

Application Notes and Protocols for the Use of 2-Hydroxybutyryl-CoA as a Substrate for Dehydrogenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutyryl-CoA is a short-chain acyl-CoA molecule that has garnered interest in metabolic research. Its presence and metabolism are linked to various physiological and pathophysiological states, including insulin resistance and inborn errors of metabolism.[1][2] While extensive research has been conducted on the structurally similar 3-hydroxybutyryl-CoA, a key intermediate in fatty acid oxidation and ketogenesis, the specific interactions of this compound with dehydrogenase enzymes are less characterized. These application notes provide an overview of the current understanding and methodologies for studying the use of this compound as a potential substrate for dehydrogenase enzymes.

Metabolic Context of this compound

2-Hydroxybutyrate, the precursor to this compound, is primarily formed from the reduction of α-ketobutyrate, a central metabolic intermediate. α-Ketobutyrate is generated from the catabolism of the amino acids threonine and methionine, as well as during glutathione synthesis.[1][3] The conversion of α-ketobutyrate to 2-hydroxybutyrate is catalyzed by lactate dehydrogenase (LDH) and potentially other α-hydroxybutyrate dehydrogenases, particularly when there is an elevated NADH/NAD+ ratio, indicative of increased oxidative stress.[1][2][3]

A key metabolic pathway where a structurally similar molecule is processed is the degradation of the branched-chain amino acid isoleucine. In this pathway, 2-methyl-3-hydroxybutyryl-CoA is a substrate for 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), also known as short-branched-chain hydroxyacyl-CoA dehydrogenase (SBCHAD).[4][5][6][7][8][9][10] Deficiency in this enzyme leads to the accumulation of 2-methyl-3-hydroxybutyric acid, an inborn error of metabolism with severe neurological consequences.[4][5][6][11][12] Given the structural similarity, it is plausible that other short-chain acyl-CoA dehydrogenases may exhibit promiscuous activity towards this compound.[13][14]

Potential Dehydrogenase Substrates and Quantitative Data

Direct kinetic data for the interaction of this compound with specific dehydrogenases is not extensively documented in the literature. However, data from the closely related substrate, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, and its interaction with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) can serve as a valuable reference point for designing experiments and estimating potential enzyme activity.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)OrganismReference
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD)(2S,3S)-3-hydroxy-2-methylbutanoyl-CoAData not availableData not availableBovine Liver[10]
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Butyryl-CoAData not availableData not availableHuman[15]

Experimental Protocols

Protocol 1: Synthesis of this compound

The availability of this compound is crucial for enzymatic assays. While it is not as commonly available as other acyl-CoAs, it can be synthesized from 2-hydroxybutyric acid. A general chemo-enzymatic method can be adapted for its synthesis.[16][17]

Materials:

  • 2-hydroxybutyric acid

  • Coenzyme A (CoA)

  • Carbonyldiimidazole (CDI) or other coupling agents

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate solution

  • HPLC system for purification

Procedure:

  • Activation of 2-hydroxybutyric acid: Dissolve 2-hydroxybutyric acid in anhydrous THF. Add CDI in a dropwise manner while stirring under an inert atmosphere (e.g., argon or nitrogen). Allow the reaction to proceed for 1-2 hours at room temperature to form the 2-hydroxybutyryl-imidazole intermediate.

  • Coupling with Coenzyme A: Prepare a solution of Coenzyme A in a sodium bicarbonate buffer (pH ~7.5). Add the activated 2-hydroxybutyryl-imidazole solution dropwise to the CoA solution while stirring.

  • Reaction Monitoring and Purification: Monitor the reaction progress by HPLC. Once the reaction is complete, purify the this compound using a suitable reversed-phase HPLC column.

  • Quantification and Storage: Quantify the purified this compound using its molar extinction coefficient at 260 nm. Store the purified product at -80°C.

Protocol 2: Spectrophotometric Assay for Dehydrogenase Activity

This protocol describes a general method for measuring the activity of a dehydrogenase enzyme using this compound as a substrate. The assay is based on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified dehydrogenase enzyme

  • This compound solution

  • NAD+ solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the reaction buffer, NAD+, and the dehydrogenase enzyme. The final concentrations should be optimized for the specific enzyme being tested.

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

  • Initiation of the Reaction: Start the reaction by adding the this compound solution to the cuvette. Mix gently by inverting the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time. The initial linear rate of the reaction should be used for activity calculations.

  • Blank Measurement: Perform a blank reaction without the enzyme or without the substrate to account for any non-enzymatic reduction of NAD+.

  • Calculation of Enzyme Activity: The rate of NADH formation can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protein Concentration Determination: The concentration of the purified enzyme should be determined using a standard protein assay method, such as the Bradford assay, to calculate the specific activity.[9][18]

Visualizations

Metabolic Pathway: Isoleucine Degradation

Isoleucine_Degradation Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain aminotransferase alpha_Methylbutyryl_CoA (S)-2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase two_Methyl_three_Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->two_Methyl_three_Hydroxybutyryl_CoA Enoyl-CoA hydratase two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA two_Methyl_three_Hydroxybutyryl_CoA->two_Methylacetoacetyl_CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) Propionyl_CoA Propionyl-CoA two_Methylacetoacetyl_CoA->Propionyl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA two_Methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase

Caption: Isoleucine degradation pathway highlighting 2-methyl-3-hydroxybutyryl-CoA.

Experimental Workflow: Enzyme Kinetic Assay

Enzyme_Kinetic_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Purify Dehydrogenase Enzyme Reaction_Setup Set up Reaction Mixture (Buffer, NAD+, Enzyme) Enzyme_Prep->Reaction_Setup Substrate_Prep Synthesize and Purify This compound Initiate_Reaction Add this compound to Initiate Reaction Substrate_Prep->Initiate_Reaction Reagent_Prep Prepare Reaction Buffer and NAD+ Solution Reagent_Prep->Reaction_Setup Reaction_Setup->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm over Time Initiate_Reaction->Measure_Absorbance Calculate_Rate Determine Initial Reaction Rate (V₀) Measure_Absorbance->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity Protein_Assay Determine Enzyme Concentration Protein_Assay->Calculate_Activity Kinetic_Analysis Determine Km and Vmax (Vary Substrate Concentration) Calculate_Activity->Kinetic_Analysis

Caption: Workflow for determining dehydrogenase activity with this compound.

References

Application Notes and Protocols for Metabolomic Profiling of Short-Chain Acyl-CoAs including 2-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and amino acid catabolism.[1][2] Their levels can serve as critical indicators of cellular metabolic status and are increasingly recognized for their roles in cellular signaling and post-translational modifications.[3] Among these, 2-hydroxybutyryl-CoA is an emerging metabolite of interest, with its precursor, 2-hydroxybutyrate (2HB), being linked to pathways involving sulfur-containing amino acids and potentially serving as a biomarker for various metabolic states.[4]

This document provides detailed application notes and protocols for the quantitative profiling of short-chain acyl-CoAs, with a specific focus on this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the metabolomic profiling of short-chain acyl-CoAs is depicted below. This process begins with sample collection and proceeds through extraction, derivatization (optional but recommended for certain applications), LC-MS/MS analysis, and finally data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells, Tissues) quench Quenching (e.g., Cold PBS) sample->quench lysis Cell Lysis & Protein Precipitation (e.g., 2.5% SSA) quench->lysis centrifuge1 Centrifugation lysis->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatization Optional Derivatization (e.g., 3-NPH for related acids) supernatant->derivatization lcms LC-MS/MS Analysis supernatant->lcms derivatization->lcms acquisition Data Acquisition (MRM Mode) lcms->acquisition quantification Quantification (Internal Standards) acquisition->quantification interpretation Metabolic Interpretation quantification->interpretation

Figure 1: Experimental workflow for short-chain acyl-CoA profiling.

Metabolic Pathway of this compound

This compound is closely related to the metabolism of sulfur-containing amino acids and ketone bodies. The metabolic pathway illustrates the generation of its precursor, α-ketobutyrate, from methionine and threonine, and its subsequent conversion. It also shows the related pathway of butyryl-CoA synthesis from acetyl-CoA, which involves the structural isomer, β-hydroxybutyryl-CoA.

metabolic_pathway cluster_butyrate_synthesis Butyrate & Ketone Body Metabolism methionine Methionine akb α-Ketobutyrate (αKB) methionine->akb threonine Threonine threonine->akb hb2_coa This compound akb->hb2_coa Reductase Activity pp_coa Propionyl-CoA akb->pp_coa αKADH [TCA Cycle] [TCA Cycle] pp_coa->[TCA Cycle] acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase bhb_coa β-Hydroxybutyryl-CoA acetoacetyl_coa->bhb_coa β-Hydroxybutyryl-CoA Dehydrogenase crotonyl_coa Crotonyl-CoA bhb_coa->crotonyl_coa Crotonase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Butyryl-CoA Dehydrogenase [Fatty Acid Metabolism] [Fatty Acid Metabolism] butyryl_coa->[Fatty Acid Metabolism]

Figure 2: Metabolic context of this compound and related pathways.

Quantitative Data Summary

The following tables summarize the quantitative performance of a representative LC-MS/MS method for the analysis of short-chain acyl-CoAs. Data is compiled from published methodologies.[1][5][6]

Table 1: LC-MS/MS Method Performance

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Acetyl-CoA5-20 nM10-50 nM59-95%
Propionyl-CoA5-20 nM10-50 nM80-98%
Butyryl-CoA5-20 nM10-50 nM75-95%
Isobutyryl-CoA5-20 nM10-50 nM75-95%
Malonyl-CoA10-50 nM25-100 nM74-90%
Succinyl-CoA10-50 nM25-100 nM70-90%
β-Hydroxybutyryl-CoA10-50 nM25-100 nMNot Reported
This compoundEstimated: 10-50 nMEstimated: 25-100 nMNot Reported

Note: Performance characteristics can vary based on the biological matrix, instrumentation, and specific protocol used. Recovery data is often dependent on the extraction method. For instance, using 2.5% sulfosalicylic acid (SSA) for extraction can yield higher recoveries for some analytes compared to methods requiring solid-phase extraction (SPE).[1]

Table 2: MRM Transitions for Selected Short-Chain Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Acetyl-CoA810.2303.1428.1
Propionyl-CoA824.2317.1428.1
Butyryl-CoA838.2331.1428.1
Isobutyryl-CoA838.2331.1428.1
Malonyl-CoA854.2347.1428.1
Succinyl-CoA868.2361.1428.1
β-Hydroxybutyryl-CoA856.2349.1428.1
This compound856.2349.1428.1

Note: The quantifier transition is typically [M+H]+ fragmenting to [M-507+H]+. The qualifier transition is often the fragmentation to 428 m/z.[1] Specific transitions should be optimized for the instrument in use.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from methods utilizing sulfosalicylic acid (SSA) for protein precipitation, which has been shown to provide good recovery for short-chain acyl-CoAs without the need for solid-phase extraction.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) Sulfosalicylic Acid (SSA) in deionized water

  • Internal standards (e.g., isotopically labeled acyl-CoAs or an odd-chain acyl-CoA like heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Cell Culture: Grow cells to the desired confluency (e.g., in a 10 cm dish).

  • Quenching and Harvesting:

    • Aspirate the culture medium.

    • Quickly wash the cells once with 10 mL of ice-cold PBS.

    • Add 3 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.[7]

  • Extraction:

    • Aspirate the supernatant completely.

    • Resuspend the cell pellet in 300 µL of ice-cold 2.5% SSA containing the internal standard(s).

    • Vortex vigorously for 30 seconds to ensure cell lysis and protein precipitation.

  • Protein Removal:

    • Incubate the samples on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new microcentrifuge tube.

    • Store samples at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes a general method using reverse-phase chromatography coupled to a tandem mass spectrometer.

Instrumentation and Columns:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 10 mM ammonium acetate in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

LC Gradient:

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-4 min: Linear gradient to 15% B

    • 4-6 min: Linear gradient to 30% B

    • 6-13 min: Linear gradient to 95% B

    • 13-17 min: Hold at 95% B

    • 17.1-20 min: Return to 2% B and equilibrate.[8]

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Optimization: Infuse individual acyl-CoA standards to determine the optimal precursor-product ion transitions and collision energies for each analyte on the specific instrument being used.

Protocol 3: Derivatization for Related Short-Chain Fatty Acids (Optional)

While direct analysis of acyl-CoAs is feasible, analyzing their corresponding short-chain fatty acids (SCFAs) can provide complementary information. Derivatization is often necessary for robust SCFA analysis.[9][10][11]

Derivatizing Agent: 3-Nitrophenylhydrazine (3-NPH) is a common choice.[9][11]

General Procedure:

  • To an aqueous sample or standard, add a solution of 3-NPH and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a water:methanol mixture.[10]

  • Allow the reaction to proceed under controlled temperature and time (e.g., 60 minutes).

  • Quench the reaction, for example, by adding formic acid.[10]

  • Analyze the derivatized samples by LC-MS/MS. The derivatization adds a readily ionizable group, improving sensitivity and chromatographic retention.

Conclusion

The protocols and data presented here provide a robust framework for the metabolomic profiling of short-chain acyl-CoAs, including the less-studied this compound. The use of a simple and effective sample preparation method, combined with a sensitive LC-MS/MS analysis, allows for the reliable quantification of these critical metabolic intermediates. These methods are applicable to a wide range of biological samples and can be invaluable for researchers in basic science and drug development seeking to understand the metabolic signatures of various physiological and pathological states.

References

Application Notes and Protocols for High-Purity β-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-hydroxybutyryl-CoA (BHB-CoA) is a critical intermediate in ketone body metabolism and has emerged as a key molecule in the epigenetic regulation of gene expression through post-translational modification of proteins, specifically lysine β-hydroxybutyrylation (Kbhb). This document provides detailed application notes on the use of high-purity BHB-CoA in research, along with comprehensive protocols for its handling, use in enzymatic assays, and quantification.

Chemical Suppliers

High-purity DL-β-Hydroxybutyryl coenzyme A lithium salt can be sourced from the following suppliers. It is recommended to obtain a certificate of analysis to ensure purity.

SupplierProduct NamePurityCAS Number
Sigma-AldrichDL-β-Hydroxybutyryl coenzyme A lithium salt≥90%103404-51-9
MedchemExpressDL-β-Hydroxybutyryl coenzyme A lithiumResearch Grade2871-66-1[1][2]

Applications in Research

β-hydroxybutyryl-CoA is the activated form of the ketone body β-hydroxybutyrate (BHB) and serves as the donor for lysine β-hydroxybutyrylation, a recently discovered histone mark and protein modification.[3]

1. Epigenetics and Gene Regulation:

The most significant application of BHB-CoA in research is the study of lysine β-hydroxybutyrylation (Kbhb). This modification is catalyzed by histone acetyltransferases (HATs), primarily p300/CBP, and is removed by histone deacetylases (HDACs), including HDAC1, 2, and 3, as well as sirtuins (SIRT1, 2, 3).[3] Histone Kbhb is associated with active gene transcription and is dynamically regulated by the metabolic state of the cell, linking cellular metabolism to epigenetic control of gene expression.[3][4]

2. Enzymology and Drug Discovery:

High-purity BHB-CoA is an essential substrate for in vitro studies of the enzymes that regulate Kbhb. These studies are crucial for:

  • Characterizing the kinetic parameters of "writer" enzymes like p300.

  • Screening for and characterizing inhibitors of "eraser" enzymes (HDACs and SIRTs), which have therapeutic potential in various diseases.

3. Metabolic Studies:

BHB-CoA is a key intermediate in fatty acid metabolism and ketogenesis. Its availability can be studied in the context of metabolic disorders such as diabetes and non-alcoholic fatty liver disease.

Signaling Pathway: Lysine β-Hydroxybutyrylation

The β-hydroxybutyrylation signaling pathway illustrates the link between cellular metabolism and epigenetic regulation. Under conditions of elevated β-hydroxybutyrate, such as fasting or a ketogenic diet, the concentration of BHB-CoA increases, leading to a rise in histone and protein Kbhb levels. This modification, in turn, influences gene expression programs.

Kbhb_Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_Epigenetic_Regulation Epigenetic Regulation Fatty_Acids Fatty Acids / Ketogenesis BHB β-hydroxybutyrate (BHB) Fatty_Acids->BHB β-oxidation BHB_CoA β-hydroxybutyryl-CoA BHB->BHB_CoA Activation p300 p300/CBP (Writer) BHB_CoA->p300 Substrate ACSS2 ACSS2 (?) ACSS2->BHB_CoA Kbhb_Histones β-hydroxybutyrylated Histones/Proteins p300->Kbhb_Histones Adds Kbhb HDACs HDAC1/2/3, SIRTs (Erasers) Histones Histones/Proteins HDACs->Histones Removes Kbhb Histones->p300 Kbhb_Histones->HDACs Gene_Expression Altered Gene Expression Kbhb_Histones->Gene_Expression

Lysine β-hydroxybutyrylation signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the lysine β-hydroxybutyrylation pathway.

Table 1: Kinetic Parameters of p300 with Acyl-CoAs

SubstrateKm (μM)kcat (min⁻¹)kcat/Km (min⁻¹·μM⁻¹)
Acetyl-CoA3.6 ± 0.56.7 ± 0.31.86
Propionyl-CoA7.9 ± 1.13.5 ± 0.20.44
n-Butyryl-CoA11.2 ± 1.82.8 ± 0.20.25
Isobutyryl-CoA20.1 ± 3.52.6 ± 0.20.13

Table 2: IC₅₀ Values of HDAC Inhibitors

The IC₅₀ values for the removal of β-hydroxybutyrylation are not yet well-established. However, the IC₅₀ values of common HDAC inhibitors for deacetylation can serve as a starting point for investigating their effects on de-β-hydroxybutyrylation.

InhibitorTarget HDACsIC₅₀ (nM) for Deacetylation
Trichostatin A (TSA)Class I/II HDACs~1-10
Sodium ButyrateClass I/IIa HDACs~0.1-1 mM
SAHA (Vorinostat)Class I/II/IV HDACs~50-100

Experimental Protocols

Protocol 1: In Vitro Histone β-Hydroxybutyrylation Assay

This protocol describes a method to assess the activity of the p300 histone acetyltransferase with β-hydroxybutyryl-CoA as a substrate.

In_Vitro_Kbhb_Assay cluster_workflow Experimental Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, p300, Histones) Start->Prepare_Reaction Add_BHBCoA Add β-hydroxybutyryl-CoA to initiate reaction Prepare_Reaction->Add_BHBCoA Incubate Incubate at 37°C Add_BHBCoA->Incubate Stop_Reaction Stop Reaction (e.g., with SDS-PAGE buffer) Incubate->Stop_Reaction Analyze Analyze by Western Blot (anti-Kbhb antibody) Stop_Reaction->Analyze End End Analyze->End

Workflow for in vitro histone β-hydroxybutyrylation assay.

Materials:

  • Recombinant p300 enzyme

  • Core histones or histone peptides (e.g., H3 peptide)

  • High-purity β-hydroxybutyryl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • SDS-PAGE loading buffer

  • Anti-Kbhb antibody (e.g., anti-H3K9bhb)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Methodology:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the HAT assay buffer, recombinant p300 enzyme (e.g., 50-100 ng), and histone substrate (e.g., 1-5 µg of core histones or histone peptide).

  • Initiate the reaction: Add β-hydroxybutyryl-CoA to the reaction mixture to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Incubate: Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze by Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the β-hydroxybutyrylated lysine residue of interest (e.g., anti-H3K9bhb).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

Protocol 2: Quantification of β-Hydroxybutyryl-CoA by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of β-hydroxybutyryl-CoA from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Protocol cluster_workflow LC-MS/MS Workflow Start Start Cell_Harvest Harvest Cells Start->Cell_Harvest Extraction Extract Metabolites (e.g., with cold methanol or TCA) Cell_Harvest->Extraction Centrifuge Centrifuge to pellet protein Extraction->Centrifuge Dry_Supernatant Dry Supernatant Centrifuge->Dry_Supernatant Reconstitute Reconstitute in LC-MS compatible solvent Dry_Supernatant->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

overcoming 2-hydroxybutyryl-CoA degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the sample preparation and analysis of 2-hydroxybutyryl-CoA, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other acyl-CoA thioesters, is susceptible to both chemical and enzymatic degradation. The primary causes of degradation during sample preparation are:

  • Hydrolysis: The thioester bond is prone to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.[1] Thioesters are generally stable at neutral pH values in water but can be reactive towards certain nucleophiles.[2]

  • Enzymatic Degradation: Endogenous enzymes within biological samples, such as acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze acyl-CoAs to their corresponding free fatty acid and Coenzyme A.[3] These enzymes are present in various cellular compartments.[3][4]

  • High Temperatures: Elevated temperatures accelerate both chemical hydrolysis and enzymatic degradation. Maintaining samples at low temperatures (e.g., on ice or at 4°C) is critical throughout the preparation process.[1]

Q2: What is the best method for quenching metabolic activity to prevent this compound degradation at the start of sample collection?

A2: Immediate quenching of metabolic activity is crucial for accurate measurement. The most effective method is to flash-freeze the tissue sample in liquid nitrogen immediately upon collection.[1][5] For cell cultures, metabolism can be quenched by rapidly aspirating the media and adding an ice-cold extraction solvent.[6] This rapid drop in temperature effectively halts enzymatic activity.[5]

Q3: How should I store my samples to ensure the long-term stability of this compound?

A3: For long-term storage, it is best to store the sample as a dry pellet at -80°C.[1][6] Acyl-CoA species show varying rates of degradation when stored in solution, even at low temperatures.[6] Storing the sample as a dried extract minimizes hydrolysis and preserves the integrity of the analyte until analysis.

Q4: Which extraction solvent is recommended for this compound?

A4: A common and effective approach for extracting short-chain acyl-CoAs is protein precipitation with a cold organic solvent.[7] A frequently used solvent mixture is 80% methanol in water.[7] Another effective solvent system is a mixture of acetonitrile, methanol, and water (e.g., 2:2:1, v/v/v).[5] These solvents disrupt cell membranes and precipitate proteins, which also denatures and inactivates degradative enzymes.[7]

Q5: My this compound signal is low. What are some potential reasons and solutions?

A5: Low signal can be due to several factors:

  • Degradation: Ensure all sample preparation steps are performed quickly and on ice to minimize degradation.

  • Poor Recovery: If using solid-phase extraction (SPE), be aware that it can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1] Consider an extraction method without an SPE step, such as simple protein precipitation.[1]

  • Ion Suppression in MS: Co-extracted matrix components can interfere with the ionization of your analyte in the mass spectrometer. Improve chromatographic separation to resolve this compound from these interfering compounds.[1]

  • Low Abundance: Acyl-CoAs are often low-abundance molecules. Ensure your analytical method, such as LC-MS/MS, has sufficient sensitivity.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate samples Inconsistent sample handling leading to variable degradation. Incomplete quenching of enzymatic activity.Standardize your workflow to ensure all samples are processed identically and rapidly. Flash-freeze samples immediately after collection.[1][5] Use ice-cold solvents for extraction.
Poor peak shape in chromatography Suboptimal mobile phase composition.For reversed-phase chromatography of acyl-CoAs, using ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape and resolution.[1][9]
Inaccurate or imprecise quantification Matrix effects from the biological sample. Lack of an appropriate internal standard.Use stable isotope-labeled internal standards for the most accurate quantification.[6] Construct calibration curves in a matrix that closely matches your samples to account for matrix effects.[1]
Loss of analyte after reconstitution Hydrolysis in the reconstitution solvent.Reconstitute the dried sample pellet in a buffered solution, such as 50 mM ammonium acetate at pH 6.8, which improves stability over unbuffered water.[6] Analyze samples as soon as possible after reconstitution, as degradation occurs even at 4°C.[6]

Quantitative Data: Stability of Acyl-CoAs

The stability of acyl-CoAs can vary significantly depending on their chain length and structure. The following table summarizes the degradation of various endogenous acyl-CoAs in a liver extract stored at 4°C over 24 hours. While data for this compound is not specifically available, the stability of other short-chain acyl-CoAs provides a useful reference.

Acyl-CoA SpeciesDegradation after 24 hours at 4°C
Free CoA< 30%
Acetyl-CoA< 30%
Propionyl-CoA< 30%
Hexanoyl-CoA> 90%
C14:1-CoA> 90%
(Data synthesized from a study on liver extracts)[6]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissue
  • Quenching: Immediately after excision, flash-freeze approximately 50 mg of tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[1]

  • Homogenization: Transfer the frozen tissue powder to a pre-chilled tube containing an ice-cold extraction solvent (e.g., 80% methanol in water).[7] The volume should be sufficient to fully immerse the sample.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[7]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[7]

  • Storage & Reconstitution: Store the dried pellet at -80°C until analysis.[1][6] Before LC-MS/MS analysis, reconstitute the extract in a suitable solvent, such as 50 mM ammonium acetate (pH 6.8).[6]

Protocol 2: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
  • Quenching: Aspirate the culture medium and immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Deproteinization: Add ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA).[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Vortex the lysate vigorously and incubate on ice for 10 minutes.[1]

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]

  • Analysis: Carefully transfer the supernatant to a new tube and inject it directly into the LC-MS/MS system.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue or Cell Sample Quench Quench Metabolism (Liquid Nitrogen / Cold Solvent) Sample->Quench Immediate Extract Extract with Cold Solvent (e.g., 80% Methanol) Quench->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Precipitate Proteins Collect Collect Supernatant Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Store Store at -80°C Dry->Store Long-term Stability Reconstitute Reconstitute in Buffered Solution Store->Reconstitute Prior to Analysis LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for Acyl-CoA Sample Preparation and Analysis.

troubleshooting_logic Start Low Analyte Signal or High Variability Check_Prep Review Sample Prep Protocol? Start->Check_Prep Check_Storage Review Storage Conditions? Check_Prep->Check_Storage No Sol_Prep Ensure rapid quenching on ice. Use appropriate extraction solvent. Check_Prep->Sol_Prep Yes Check_LCMS Review LC-MS/MS Method? Check_Storage->Check_LCMS No Sol_Storage Store as dry pellet at -80°C. Analyze immediately after reconstitution. Check_Storage->Sol_Storage Yes Sol_LCMS Optimize chromatography. Use internal standards. Check for ion suppression. Check_LCMS->Sol_LCMS Yes

Caption: Troubleshooting Logic for Poor Acyl-CoA Signal.

References

Technical Support Center: Improving 2-Hydroxybutyryl-CoA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxybutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the sensitivity and reliability of this compound detection using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common mass spectrometry approach for analyzing this compound?

A1: The most prevalent and sensitive method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high selectivity and sensitivity by separating this compound from other metabolites before detection. High-resolution mass spectrometers, such as Orbitrap-based systems, are often employed to achieve accurate mass measurements and distinguish between closely related compounds.[2][3]

Q2: What are the characteristic fragmentation patterns for this compound in positive ion mode MS/MS?

A2: Acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern. The most common fragmentation involves the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety, resulting in a neutral loss of 507 Da.[4][5] Another common fragment ion corresponds to the adenosine 3',5'-diphosphate key fragment at m/z 428.0365.[3] These specific transitions are typically used for Multiple Reaction Monitoring (MRM) to ensure selective and sensitive quantification.[4]

Q3: Why is sample preparation critical for sensitive detection?

A3: Sample preparation is crucial to remove interfering substances from the biological matrix (e.g., salts, proteins, lipids) that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification and reduced sensitivity.[6] An effective extraction method also ensures the stability of the analyte and concentrates it for detection. The choice of extraction solvent can significantly impact the recovery of short-chain acyl-CoAs like this compound.[2][7]

Q4: Can chemical derivatization improve the sensitivity of this compound detection?

A4: Yes, chemical derivatization can significantly improve detection. While often applied to the free acid (2-hydroxybutyrate), the principles apply to improving chromatographic properties and ionization efficiency.[8][9] Derivatization can enhance the hydrophobicity of the molecule, leading to better retention on reversed-phase columns and reducing matrix effects.[10] For acyl-CoAs, however, direct analysis is more common, and sensitivity is typically enhanced by optimizing chromatography and MS parameters.

Troubleshooting Guide

Low Signal or No Peak Detected

Q: I am not detecting a signal for this compound or the signal intensity is very low. What are the potential causes and solutions?

A: This is a common issue that can stem from sample preparation, chromatography, or mass spectrometer settings.

  • Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.

    • Solution: Optimize the extraction solvent. Sulfosalicylic acid (SSA) has been shown to be effective for extracting short-chain acyl-CoAs and is compatible with direct LC-MS/MS analysis without a solid-phase extraction (SPE) step.[7] Compare the recovery using different solvents as detailed in the tables below.

  • Analyte Instability: Acyl-CoAs can be unstable, especially in certain solvents or pH conditions.

    • Solution: Ensure samples are processed quickly and kept at low temperatures (e.g., 4°C) during and after extraction.[2] Use solvents that have been shown to maintain acyl-CoA stability, such as those with a slightly acidic pH.[2]

  • Suboptimal MS Parameters: Incorrect precursor/product ion pairs or insufficient collision energy can lead to poor signal.

    • Solution: Verify the MRM transitions. For this compound, use the characteristic neutral loss of 507 Da or the fragment at m/z 428.[3][4] Infuse a standard solution directly into the mass spectrometer to optimize the declustering potential and collision energy for maximum signal intensity.[11]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.

    • Solution: Improve chromatographic separation to move this compound away from interfering compounds. A post-extraction sample cleanup step like SPE may be necessary if the matrix is particularly complex.[6]

Poor Peak Shape and Chromatography Issues

Q: My chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape?

A: Poor peak shape is typically related to the chromatographic conditions or interactions with the analytical column.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape for polar compounds like short-chain acyl-CoAs.

    • Solution: Use a slightly acidic mobile phase, which can improve peak shape for short-chain acyl-CoAs on reversed-phase columns.[12] Increasing the concentration of ammonium formate in the aqueous mobile phase can also significantly reduce peak tailing.[5]

  • Column Choice: Not all columns are suitable for acyl-CoA analysis.

    • Solution: A C8 or C18 reversed-phase column is commonly used.[5] For highly polar short-chain acyl-CoAs, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative, providing better retention and separation from nonpolar matrix components.[11]

  • Co-elution with Isomers: Structural isomers can co-elute and interfere with quantification. For example, 3-hydroxybutyryl-CoA and methylmalonyl-CoA can be isobaric with isomers of this compound.[5]

    • Solution: Optimize the chromatographic gradient to achieve separation. A shallow gradient can improve the resolution of closely eluting peaks.[13] If baseline separation is not possible, ensure that a specific, non-shared fragment ion is used for quantification.[5]

Quantitative Data Summary

Table 1: Optimized Mass Spectrometry Parameters for Acyl-CoA Analysis
ParameterSettingPurposeReference
Ionization ModePositive ESIEfficiently ionizes the CoA moiety.[7]
Precursor Ion (Q1)[M+H]⁺Selects the protonated molecular ion of the target acyl-CoA.[4]
Product Ion (Q3) for Quantitation[M-507+H]⁺Monitors the characteristic neutral loss for high specificity.[4]
Product Ion (Q3) for Confirmation428 m/zConfirms identity via the common CoA fragment.[4]
Collision Energy (HCD/CE)17-35%Optimized to produce the desired fragment ions.[2][3]
Resolution (Orbitrap)35,000 - 70,000Provides high mass accuracy to reduce interferences.[2]
Table 2: Comparison of Extraction Solvents for Short-Chain Acyl-CoAs from Liver Tissue
Extraction SolventRelative MS Intensity (Arbitrary Units)Key AdvantageReference
2.5% Sulfosalicylic Acid (SSA) HighGood recovery, no SPE required.[7]
10% Trichloroacetic Acid (TCA) Moderate-HighEfficient protein precipitation.[7]
Acetonitrile/Methanol/Water (2:2:1) ModerateCommon for general metabolomics.[2]
Methanol/Water (1:1) Low-ModerateSimple but may be less efficient for tissue.[2]

Experimental Protocols

Protocol 1: Sample Extraction from Cells or Tissue

This protocol is adapted from methods designed for short-chain acyl-CoA analysis.[2][7]

  • Sample Collection: Flash-freeze cell pellets or tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Store at -80°C until extraction.

  • Preparation: Place samples on dry ice. For tissue, weigh approximately 5-10 mg of frozen tissue.

  • Extraction Solvent Preparation: Prepare the extraction solution of 2.5% sulfosalicylic acid (SSA) in water. Keep the solution on ice.[7]

  • Homogenization: Add 200 µL of ice-cold 2.5% SSA to the sample. For tissues, homogenize using a bead beater or tissue homogenizer until the tissue is completely disrupted. For cell pellets, vortex vigorously.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.

  • Analysis: The extract is now ready for direct injection into the LC-MS/MS system. If not analyzing immediately, store the extract at -80°C.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the separation and detection of this compound.

  • Chromatography System: An HPLC or UPLC system capable of delivering precise gradients at low flow rates.

  • Analytical Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Maintain column temperature at 40-45°C to ensure reproducible retention times.[5]

  • Mobile Phases:

    • Mobile Phase A: 100 mM ammonium formate in water, pH adjusted to 5.0.[5]

    • Mobile Phase B: 5 mM ammonium formate in 95% acetonitrile.[5]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 2-5%) to retain the polar this compound.

    • Implement a shallow gradient to slowly increase the percentage of Mobile Phase B, ensuring separation from isomers and other matrix components.

    • Include a high-organic wash step at the end of the gradient to clean the column, followed by re-equilibration at initial conditions.

  • Mass Spectrometry:

    • Use a tandem mass spectrometer set to positive electrospray ionization (ESI) mode.

    • Set up a Multiple Reaction Monitoring (MRM) method using the specific precursor-to-product ion transitions for this compound (see Table 1).

    • Optimize source parameters (e.g., capillary temperature, spray voltage) according to the instrument manufacturer's guidelines to achieve stable and robust ionization.[2][11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell/Tissue Sample Quench Flash Freeze in Liquid N2 Sample->Quench Extract Homogenize in 2.5% SSA Quench->Extract Centrifuge Centrifuge at 15,000g (4°C, 10 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Sep LC Separation (Reversed-Phase C8/C18) Supernatant->LC_Sep MS_Ionize ESI+ Ionization LC_Sep->MS_Ionize MS_Detect Tandem MS Detection (MRM Mode) MS_Ionize->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Workflow Start Issue: Low or No Signal Check_Extraction Review Sample Extraction Protocol Start->Check_Extraction Check_MS Verify MS Parameters Start->Check_MS Check_Chroma Evaluate Chromatography Start->Check_Chroma Solvent Optimize Extraction Solvent (e.g., SSA)? Check_Extraction->Solvent MRM MRM Transitions Correct? Check_MS->MRM Suppression Check for Ion Suppression? Check_Chroma->Suppression Stability Ensure Sample Stability (Temp, pH)? Solvent->Stability Yes Not_Resolved Issue Persists Solvent->Not_Resolved No Resolved Signal Improved Stability->Resolved Yes Stability->Not_Resolved No Tune Tune Compound-specific Parameters? MRM->Tune Yes MRM->Not_Resolved No Tune->Resolved Yes Tune->Not_Resolved No Suppression->Resolved Yes Suppression->Not_Resolved No Metabolic_Pathway cluster_context Metabolic Context Threonine Threonine AlphaKB α-ketobutyrate Threonine->AlphaKB Threonine dehydratase PropionylCoA Propionyl-CoA AlphaKB->PropionylCoA BCKDH complex HBCoA This compound AlphaKB->HBCoA Alternative Pathway? Metabolism Further Metabolism (e.g., TCA Cycle) PropionylCoA->Metabolism

References

troubleshooting low yield in enzymatic synthesis of 2-hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 2-hydroxybutyryl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is significantly lower than expected. What are the potential primary causes?

Low yield in an enzymatic synthesis can stem from several factors, ranging from suboptimal reaction conditions to enzyme inactivity. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Enzyme Activity and Stability: The dehydrogenase or reductase used may have low specific activity or be unstable under the reaction conditions.

  • Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's function.

  • Substrate and Cofactor Availability: The concentration, purity, or stability of the precursor (e.g., 2-ketobutyryl-CoA) and the cofactor (e.g., NADH or NADPH) may be limiting.

  • Reaction Equilibrium: The reaction may be reversible, with an equilibrium that does not strongly favor product formation.

  • Product Inhibition or Degradation: The this compound product may be inhibiting the enzyme or could be unstable and degrading over the course of the reaction.

  • Presence of Inhibitors: Contaminants in reagents or labware could be inhibiting the enzyme.[1]

A logical workflow can help diagnose the root cause of the low yield.

TroubleshootingWorkflow start Low Yield of This compound check_enzyme 1. Assay Individual Enzyme Activity start->check_enzyme enzyme_ok Activity OK? check_enzyme->enzyme_ok check_conditions 2. Verify & Optimize Reaction Conditions (pH, Temp) enzyme_ok->check_conditions Yes inactive_enzyme Root Cause: Inactive/Unstable Enzyme (Purify or Replace) enzyme_ok->inactive_enzyme No conditions_ok Yield Improved? check_conditions->conditions_ok suboptimal_conditions Root Cause: Suboptimal Conditions conditions_ok->suboptimal_conditions No success Synthesis Optimized conditions_ok->success Yes check_substrates 3. Check Substrate & Cofactor Quality (Purity, Concentration) substrates_ok Yield Improved? check_substrates->substrates_ok bad_substrates Root Cause: Substrate/Cofactor Issue substrates_ok->bad_substrates No substrates_ok->success Yes check_inhibition 4. Investigate Product Inhibition / Degradation inhibition_problem Root Cause: Product Inhibition or Degradation check_inhibition->inhibition_problem suboptimal_conditions->check_substrates bad_substrates->check_inhibition

Caption: A step-by-step workflow for troubleshooting low product yield.
Q2: How can I determine if my enzyme has low or no activity?

To pinpoint a problematic enzyme, you must perform an individual enzyme assay. This involves testing the enzyme's activity separately with its specific substrate and monitoring product formation or cofactor consumption.[1] For a dehydrogenase-catalyzed synthesis of this compound from 2-ketobutyryl-CoA and NADH, you can monitor the decrease in NADH concentration.

Troubleshooting Steps:

  • Run a Control Reaction: Use a known, active enzyme or a previously successful batch as a positive control.

  • Spectrophotometric Assay: The most common method is to monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm.

  • Vary Enzyme Concentration: Test different concentrations of your enzyme to see if the reaction rate scales proportionally. If the rate remains low even at high enzyme concentrations, the enzyme preparation likely has low specific activity.

  • Check for Inhibitors: Ensure all reagents are pure and that no contaminants are present from the purification process (e.g., imidazole, heavy metals).

Q3: My enzyme is active in its individual assay, but the yield is still low in the main synthesis reaction. What should I investigate next?

If the enzyme's activity is confirmed, the problem likely lies with the reaction conditions or component stability within the complete reaction mixture.

ProblemCauseDiagram LowYield Low Yield (with Active Enzyme) Conditions Suboptimal Conditions LowYield->Conditions Substrates Substrate/Cofactor Issues LowYield->Substrates Equilibrium Unfavorable Equilibrium LowYield->Equilibrium Product Product Issues LowYield->Product pH Incorrect pH Conditions->pH Temp Incorrect Temperature Conditions->Temp Buffer Buffer Interference Conditions->Buffer Purity Low Purity / Degradation Substrates->Purity Concentration Incorrect Concentration Substrates->Concentration Reversibility Reaction is Reversible Equilibrium->Reversibility Inhibition Product Inhibition Product->Inhibition Degradation Product Degradation Product->Degradation reaction_pathway Substrate 2-Ketobutyryl-CoA plus1 + Substrate->plus1 Cofactor_in NAD(P)H Product This compound Cofactor_in->Product  Dehydrogenase plus2 + Product->plus2 Cofactor_out NAD(P)+ plus1->Cofactor_in plus2->Cofactor_out

References

minimizing interference in 2-hydroxybutyryl-CoA enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxybutyryl-CoA enzymatic assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to help you minimize interference and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a typical enzymatic assay for this compound?

A1: A common method for quantifying this compound is a coupled enzymatic assay. This involves the use of a specific dehydrogenase that catalyzes the oxidation of this compound to 2-methylacetoacetyl-CoA. This reaction is coupled to the reduction of a nicotinamide adenine dinucleotide cofactor (NAD⁺ to NADH or NADP⁺ to NADPH). The change in absorbance at 340 nm, resulting from the production of NADH or NADPH, is directly proportional to the concentration of this compound in the sample.[1][2]

Q2: What are the most common sources of interference in this assay?

A2: Interference can arise from several sources, including:

  • Endogenous compounds in the sample matrix: Biological samples are complex and can contain substances that absorb at 340 nm, or that inhibit or activate the enzymes in the assay.[3]

  • Thiol-reactive compounds: Since Coenzyme A and its derivatives contain a thiol group, compounds that react with thiols can interfere with the assay.[4][5]

  • Lack of enzyme specificity: The dehydrogenase used may have cross-reactivity with other structurally similar acyl-CoA species present in the sample.

  • Sample preparation artifacts: Reagents used during sample preparation, such as detergents or organic solvents, may interfere with enzyme activity.

Q3: How can I be sure that my enzyme is specific for this compound?

A3: Enzyme specificity should be validated by testing its activity against a panel of structurally related acyl-CoA molecules that may be present in your sample. These could include butyryl-CoA, isobutyryl-CoA, and other short-chain hydroxyacyl-CoAs. The enzyme should exhibit significantly higher activity with this compound compared to other potential substrates.

Q4: When should I consider an alternative to an enzymatic assay?

A4: If you are experiencing persistent, unresolvable interference with your enzymatic assay, or if you need to quantify multiple acyl-CoA species simultaneously, an alternative method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. LC-MS/MS offers higher specificity and sensitivity and can distinguish between different acyl-CoA isomers.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound enzymatic assay.

Issue 1: High Background Absorbance
Potential Cause Recommended Solution
Sample matrix contains compounds that absorb at 340 nm.Run a sample blank containing the sample but without the dehydrogenase enzyme. Subtract the absorbance of the blank from the sample reading.
Contaminated reagents.Prepare fresh buffers and reagent solutions. Ensure high-purity water is used.
Cuvette is dirty or scratched.Use clean, unscratched cuvettes.
Issue 2: No or Low Enzyme Activity
Potential Cause Recommended Solution
Inactive enzyme.Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control.
Incorrect assay conditions.Verify the pH, temperature, and ionic strength of the assay buffer are optimal for the enzyme.
Presence of inhibitors in the sample.Prepare the sample using a method to remove potential inhibitors, such as solid-phase extraction (SPE) or protein precipitation followed by solvent evaporation and reconstitution in assay buffer.[7]
Substrate degradation.This compound can be unstable. Prepare fresh substrate solutions and keep them on ice.
Issue 3: Non-linear or Unstable Reaction Rate
Potential Cause Recommended Solution
Substrate or cofactor depletion.Ensure that the concentrations of this compound and NAD⁺/NADP⁺ are not limiting during the measurement period. The initial rate should be linear for at least the first few minutes.
Enzyme instability under assay conditions.The enzyme may lose activity over the course of the assay. If this is the case, use the initial linear portion of the reaction curve for rate calculations. Consider adding stabilizing agents like glycerol or BSA to the assay buffer if compatible.
Presence of interfering enzymes in the sample.If the sample is a crude extract, it may contain enzymes that consume NADH/NADPH or regenerate NAD⁺/NADP⁺. Sample purification may be necessary.
Thiol-reactive compounds in the sample.These compounds can react with the Coenzyme A moiety of the substrate.[4] See the section on "Managing Thiol-Reactive Compound Interference" below.

Managing Thiol-Reactive Compound Interference

Thiol-reactive compounds present a significant challenge in assays involving Coenzyme A derivatives. These compounds can covalently modify the free thiol group, leading to inaccurate measurements.

Identifying Thiol-Reactivity

A simple way to test for the presence of thiol-reactive compounds is to pre-incubate the sample with a thiol-containing reagent like dithiothreitol (DTT) or glutathione (GSH) before adding it to the assay mixture. If the interference is reduced, it is likely due to thiol-reactive species.

Quantitative Impact of Thiol-Reactive Compounds

The impact of thiol-reactive compounds is concentration-dependent. The following table summarizes the potential effects of different classes of thiol-reactive compounds.

Compound Class Mechanism of Interference Effect on Assay
Electrophiles (e.g., maleimides, α,β-unsaturated carbonyls)Covalent modification of the thiol group of Coenzyme A.Falsely low measurement of this compound.
Oxidizing agentsOxidation of the thiol group to form disulfides.Falsely low measurement of this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Enzymatic Assay for this compound

This protocol is a general guideline for a coupled enzymatic assay. Optimal conditions may vary depending on the specific enzyme used.

Materials:

  • This compound standard solution

  • NAD⁺ solution

  • This compound dehydrogenase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well plate or cuvettes

Procedure:

  • Prepare a standard curve of this compound in the assay buffer.

  • In a 96-well plate or cuvette, add the following in order:

    • Assay buffer

    • Sample or standard

    • NAD⁺ solution (final concentration typically 1-2 mM)

  • Mix and incubate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to measure any background reaction.

  • Initiate the reaction by adding this compound dehydrogenase.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial rate of the reaction (ΔA340/min) from the linear portion of the curve.

  • Determine the concentration of this compound in the samples by comparing their reaction rates to the standard curve.

Protocol 2: Alternative Method - LC-MS/MS for this compound Quantification

For samples with high levels of interference, LC-MS/MS provides a more robust and specific method of quantification.

Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[7]

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of this compound and its internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enzymatic_assay Enzymatic Assay cluster_lcms LC-MS/MS Analysis sample Biological Sample extraction Extraction of Acyl-CoAs sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup assay_prep Prepare Reaction Mixture cleanup->assay_prep For Enzymatic Assay lc_separation LC Separation cleanup->lc_separation For LC-MS/MS incubation Incubate at Optimal Temp. assay_prep->incubation readout Measure A340 incubation->readout ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Assay Problem Detected q1 Is background absorbance high? start->q1 a1_yes Run sample blank. Subtract background. q1->a1_yes Yes q2 Is enzyme activity low or absent? q1->q2 No a1_yes->q2 a2_yes Check enzyme storage and activity. Optimize assay conditions. Remove inhibitors. q2->a2_yes Yes q3 Is the reaction rate non-linear? q2->q3 No a2_yes->q3 alt_method Consider Alternative Method (LC-MS/MS) a2_yes->alt_method a3_yes Check substrate/cofactor concentration. Assess enzyme stability. q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end a3_yes->alt_method

Caption: Troubleshooting logic for enzymatic assays.

References

challenges in the purification of 2-hydroxybutyryl-CoA from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-hydroxybutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the unique challenges encountered when purifying this compound from complex biological or synthetic mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties arise from its structural similarity to other endogenous short-chain acyl-CoAs, such as butyryl-CoA, crotonyl-CoA, and its isomer, 3-hydroxybutyryl-CoA. These similarities can lead to co-elution during chromatographic separation. Additionally, the thioester bond in this compound is susceptible to hydrolysis, especially at non-optimal pH and temperatures, leading to degradation and loss of yield.

Q2: What methods are typically used for the synthesis of this compound?

A2: this compound is commonly synthesized chemo-enzymatically. A common chemical method involves the activation of 2-hydroxybutyric acid with carbonyldiimidazole (CDI) or via the formation of a symmetric anhydride, followed by a reaction with Coenzyme A.[1][2] Enzymatic synthesis can also be employed, though specific enzymes for the direct synthesis of this compound are less common than for other acyl-CoAs.

Q3: Which analytical techniques are best for detecting and quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (at 260 nm, the absorbance maximum for the adenine base of CoA) is a standard method for quantification.[3] For enhanced specificity and sensitivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[4][5]

Q4: How can I minimize the degradation of this compound during purification?

A4: To minimize degradation, it is crucial to maintain a low temperature (0-4°C) throughout the purification process and to work at a slightly acidic pH (around 4-6). Avoid repeated freeze-thaw cycles. It is also advisable to use fresh, degassed solvents for all chromatographic steps.

Troubleshooting Guides

HPLC Purification Issues

Problem 1: Poor resolution between this compound and other short-chain acyl-CoAs.

  • Possible Cause: The stationary phase of the HPLC column may not have sufficient selectivity for the analytes. The mobile phase composition may also be suboptimal.

  • Solution:

    • Optimize the mobile phase: Adjust the gradient of the organic solvent (e.g., acetonitrile or methanol) and the concentration of the ion-pairing agent (e.g., triethylammonium acetate or hexylamine) to enhance separation.

    • Change the stationary phase: Consider using a column with a different chemistry, such as a C18 column with a different end-capping or a phenyl-hexyl column, to exploit different separation mechanisms.

    • Adjust the pH: Modifying the pH of the mobile phase can alter the ionization state of the analytes and improve resolution.

Problem 2: Peak tailing for this compound.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, often with residual silanol groups on silica-based columns. Column overload is another possibility.

  • Solution:

    • Add a competing base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block active silanol sites.

    • Lower the sample concentration: Dilute the sample to ensure you are not overloading the column.

    • Check the column's health: A deteriorating column can also lead to peak tailing. Flush the column or replace it if necessary.[6][7]

Problem 3: Low recovery or yield of this compound after purification.

  • Possible Cause: Degradation of the analyte due to pH, temperature, or oxidative stress. Adsorption of the analyte to tubing or column surfaces can also be a factor.

  • Solution:

    • Maintain cold temperatures: Keep all solutions and fractions on ice or in a refrigerated autosampler.

    • Control the pH: Ensure all buffers are within the optimal pH range of 4-6.

    • Use antioxidants: For samples susceptible to oxidation, the addition of a small amount of an antioxidant like DTT or TCEP can be beneficial.

    • Passivate the HPLC system: If adsorption is suspected, passivating the system with a series of injections of a high-concentration standard may help.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from methods used for similar short-chain acyl-CoAs.[1][2]

  • Activation of 2-Hydroxybutyric Acid:

    • Dissolve 50 µmol of 2-hydroxybutyric acid in 0.5 mL of dry acetonitrile.

    • Add 70 µmol of carbonyldiimidazole (CDI) to the solution and mix for 2 minutes at room temperature.

  • Reaction with Coenzyme A:

    • In a separate tube, dissolve 40 µmol of Coenzyme A (free acid) in 0.5 mL of 0.5 M NaHCO3.

    • Add the activated 2-hydroxybutyric acid solution dropwise to the Coenzyme A solution while vortexing.

    • Allow the reaction to proceed for 30 minutes at room temperature.

  • Quenching and Preparation for Purification:

    • Acidify the reaction mixture to pH 2 with 1 M HCl to stop the reaction.

    • The sample is now ready for purification by HPLC.

Protocol 2: HPLC Purification of this compound
  • HPLC System and Column:

    • An HPLC system with a UV detector set to 260 nm.

    • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Buffer A: 50 mM potassium phosphate, pH 5.5.

    • Buffer B: Acetonitrile.

  • Gradient Elution:

    • A linear gradient from 5% to 35% Buffer B over 30 minutes at a flow rate of 1 mL/min.

  • Sample Injection and Fraction Collection:

    • Inject the acidified reaction mixture.

    • Collect fractions corresponding to the this compound peak, which can be identified by comparing the retention time to a standard or by LC-MS analysis.

  • Post-Purification:

    • Immediately freeze the collected fractions in liquid nitrogen and lyophilize to obtain the purified product as a powder. Store at -80°C.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Purification

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 5-35% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Expected Retention Time 12-15 minutes (highly system-dependent)

Table 2: Representative Yield and Purity Data for this compound Synthesis and Purification

StageParameterTypical Value
Synthesis Reaction Yield50-70%
Purification HPLC Recovery80-95%
Final Product Purity (by HPLC)>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 2-Hydroxybutyric Acid + CDI activation Activation start->activation reaction Thioesterification activation->reaction coa Coenzyme A coa->reaction hplc HPLC Purification reaction->hplc fractions Fraction Collection hplc->fractions analysis Purity Analysis (LC-MS) fractions->analysis lyophilization Lyophilization fractions->lyophilization final_product Purified 2-HB-CoA lyophilization->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_hplc cluster_problems cluster_solutions start HPLC Problem Observed p1 Poor Resolution start->p1 p2 Peak Tailing start->p2 p3 Low Yield start->p3 s1a Optimize Gradient p1->s1a s1b Change Column p1->s1b s1c Adjust pH p1->s1c s2a Add Competing Base p2->s2a s2b Dilute Sample p2->s2b s3a Maintain Low Temp p3->s3a s3b Control pH p3->s3b

Caption: Troubleshooting decision tree for common HPLC purification issues.

metabolic_pathway isoleucine Isoleucine intermediate1 2-Keto-3-methylvalerate isoleucine->intermediate1 Transamination intermediate2 2-Methylbutyryl-CoA intermediate1->intermediate2 Oxidative Decarboxylation hb_coa This compound intermediate2->hb_coa Hydration (Hypothetical) final_products Acetyl-CoA + Propionyl-CoA hb_coa->final_products Further Metabolism

Caption: Simplified metabolic context of this compound in isoleucine degradation.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-Hydroxybutyryl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 2-hydroxybutyryl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges in separating this compound isomers, which are enantiomers (D and L forms), lie in their identical physical and chemical properties in an achiral environment. Achieving separation requires the use of a chiral selector, either in the stationary phase (chiral column) or as an additive in the mobile phase, to create a transient diastereomeric complex with differing interaction energies. Additionally, the polar nature of the CoA moiety can lead to peak tailing on certain stationary phases.

Q2: What are the recommended starting points for chiral stationary phase (CSP) selection?

A2: For the direct chiral separation of polar analytes like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.

  • Polysaccharide-based columns (e.g., cellulose or amylose derivatives) offer broad enantioselectivity for a wide range of compounds.

  • Macrocyclic glycopeptide columns (e.g., those based on teicoplanin) are particularly effective for polar and ionizable compounds, making them well-suited for acyl-CoA molecules.

Q3: Can I separate this compound isomers on a standard C18 column?

A3: Direct separation of enantiomers is not possible on a standard achiral column like a C18. However, you can use a C18 column if you first derivatize the this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional reversed-phase column.

Q4: What is the alternative to direct chiral HPLC for separating these isomers?

A4: An alternative approach is indirect chiral separation . This involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column.[1] This method can be effective but requires an additional reaction step and careful selection of the derivatizing agent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, symmetrical peak is observed.

  • A broad peak with a shoulder is present, but baseline separation is not achieved.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient enantioselectivity. Screen a variety of CSPs, focusing on polysaccharide and macrocyclic glycopeptide types.
Suboptimal Mobile Phase Composition The mobile phase composition is critical for chiral recognition. For normal phase, adjust the ratio of the non-polar and polar organic solvents (e.g., hexane/isopropanol). For reversed-phase, vary the organic modifier (e.g., methanol, acetonitrile) and the pH of the aqueous buffer.
Flow Rate is Too High Chiral separations often benefit from lower flow rates, which allow for more interaction time between the analytes and the CSP. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Inappropriate Column Temperature Temperature can significantly affect enantioselectivity. Experiment with both increasing and decreasing the column temperature to find the optimal condition.
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a drawn-out tail.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Residual Silanols The polar CoA moiety can interact with active sites on the silica support. Add a competing amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block these sites and improve peak shape.[2]
Mismatched Sample Solvent The solvent used to dissolve the sample is stronger than the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent according to the manufacturer's instructions.
Column Void A void at the column inlet can cause peak tailing. This may require column replacement.
Issue 3: Peak Splitting

Symptoms:

  • A single peak appears as two or more closely spaced peaks.

Possible Causes and Solutions:

Possible Cause Solution
Contamination at the Column Inlet Particulate matter or strongly adsorbed compounds on the inlet frit can disrupt the sample band. Reverse-flush the column (if permissible by the manufacturer) or replace the inlet frit.[3][4]
Incompatible Sample Solvent Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample to precipitate at the column head or lead to peak distortion. Dissolve the sample in the mobile phase.
Column Bed Collapse A void or channel in the stationary phase can cause the sample band to split. This usually requires column replacement.
Co-elution of an Isomeric Impurity Ensure the peak splitting is not due to the presence of a closely eluting structural isomer. Review the synthesis and purification of the this compound.
Issue 4: Baseline Noise or Drift (LC-MS)

Symptoms:

  • High background signal or an unstable baseline in the mass spectrometer.

Possible Causes and Solutions:

Possible Cause Solution
Contaminated Mobile Phase or Additives Use high-purity, LC-MS grade solvents and additives. Contaminants can cause high background noise.[5]
Improper Mobile Phase pH For mass spectrometry, volatile buffers and pH modifiers (e.g., formic acid, ammonium acetate) are necessary. Ensure the pH is stable and appropriate for both chromatography and ionization.
Column Bleed The stationary phase may be degrading and eluting from the column. Ensure the mobile phase pH is within the stable range for the column.
Detector Contamination The ion source of the mass spectrometer may be contaminated. Perform routine cleaning and maintenance of the ion source.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation (Adapted Method)

This protocol is adapted from methods for separating similar short-chain hydroxyacyl compounds and serves as a starting point for method development.

Chromatographic Conditions:

Parameter Condition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection UV at 260 nm (for the adenine moiety of CoA)
Injection Volume 10 µL
Sample Preparation Dissolve the this compound standard in the mobile phase.

Optimization Strategy:

  • Adjust the percentage of isopropanol to optimize retention time and resolution.

  • Vary the concentration of TFA to improve peak shape.

  • Screen other polysaccharide-based columns (e.g., Chiralcel® OD-H) if resolution is not achieved.

Protocol 2: Indirect Chiral Separation via Derivatization (Conceptual)

This protocol outlines a conceptual workflow for indirect separation, based on the derivatization of the related 2-hydroxybutyric acid.

1. Derivatization Step:

  • React the racemic this compound with an enantiomerically pure chiral derivatizing agent (e.g., a chiral amine or acid chloride) to form diastereomers.

  • Optimize reaction conditions (time, temperature, reagent stoichiometry) to ensure complete derivatization.

2. Chromatographic Conditions:

Parameter Condition
Column Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Optimize a linear gradient from a low to a high percentage of solvent B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm and/or Mass Spectrometry (MS)
Sample Preparation After derivatization, quench the reaction and dilute the sample in the initial mobile phase.

Data Presentation

The following tables provide example quantitative data for the separation of related hydroxy-fatty acid enantiomers, which can serve as a benchmark for optimizing the separation of this compound isomers.

Table 1: Example Retention Data for Chiral Separation of Hydroxy-Fatty Acid Derivatives

Compound Chiral Stationary Phase Mobile Phase Retention Time (min) Resolution (Rs)
3-Hydroxyhexadecanoyl-CoA (R-isomer)Chiral columnNot specifiedShorter retentionNot specified
3-Hydroxyhexadecanoyl-CoA (S-isomer)Chiral columnNot specifiedLonger retentionNot specified
Lactate enantiomers (derivatized)Chiralpak QD-AXMethanol/Acetonitrile with Formic AcidNot specified1.14
3-Hydroxybutyrate enantiomers (derivatized)KSAACSP-001SMethanol/Acetonitrile with Formic AcidNot specified1.08

Data adapted from published studies on related compounds.[6][7]

Visualizations

Metabolic Pathway of this compound

metabolic_pathway Threonine Threonine alphaKB alpha-Ketobutyrate Threonine->alphaKB Methionine Methionine Methionine->alphaKB PropionylCoA Propionyl-CoA alphaKB->PropionylCoA BCKDH L_2HB_CoA L-2-Hydroxybutyryl-CoA alphaKB->L_2HB_CoA LDH/HBDH D_2HB_CoA D-2-Hydroxybutyryl-CoA alphaKB->D_2HB_CoA LDH/HBDH Metabolites Further Metabolism L_2HB_CoA->Metabolites D_2HB_CoA->Metabolites experimental_workflow start Start: Racemic this compound screen_csp Screen Chiral Stationary Phases (Polysaccharide, Macrocyclic Glycopeptide) start->screen_csp screen_mp Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) screen_csp->screen_mp evaluate Evaluate Resolution screen_mp->evaluate optimize Optimize Conditions (Mobile Phase Ratio, Additives, Temp, Flow Rate) evaluate->optimize Partial Separation troubleshoot Troubleshoot Issues (Peak Shape, Resolution) evaluate->troubleshoot No Separation success Successful Separation evaluate->success Baseline Resolution optimize->evaluate troubleshoot->screen_csp Re-screen fail Consider Indirect Method (Derivatization) troubleshoot->fail Persistent Failure troubleshooting_logic start Problem: Poor Resolution check_peak_shape Assess Peak Shape start->check_peak_shape optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_peak_shape->optimize_mp Good Shape troubleshoot_shape Go to Peak Shape Troubleshooting check_peak_shape->troubleshoot_shape Tailing/Splitting adjust_flow Adjust Flow Rate (Typically Lower) optimize_mp->adjust_flow adjust_temp Adjust Temperature adjust_flow->adjust_temp check_overload Check for Column Overload (Reduce Concentration/Volume) adjust_temp->check_overload change_csp Screen Different CSP check_overload->change_csp

References

stability of 2-hydroxybutyryl-CoA in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxybutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by three main factors:

  • pH: The thioester bond is susceptible to hydrolysis, which is significantly accelerated at alkaline pH.

  • Temperature: Higher temperatures increase the rate of chemical degradation. For long-term storage, temperatures of -20°C to -80°C are recommended.[1]

  • Enzymatic Degradation: Contamination of your sample with thioesterases, phosphatases, or other enzymes can lead to rapid degradation of this compound.

Q2: I am seeing lower than expected activity in my enzyme assay that uses this compound. Could this be a stability issue?

A2: Yes, lower than expected enzymatic activity is a common symptom of this compound degradation. If the concentration of the substrate is lower than you assume due to degradation, the reaction rate will decrease. We recommend the following troubleshooting steps:

  • Prepare Fresh Solutions: Always prepare your this compound solutions fresh for each experiment.

  • Verify Stock Solution Integrity: If you are using a previously prepared stock solution, verify its concentration and purity using HPLC before use.

  • Control for Degradation: Include a control sample of this compound in your assay buffer without the enzyme to monitor for non-enzymatic degradation over the time course of your experiment.

Q3: Which buffer system is recommended for working with this compound?

A3: For short-term experiments, acidic to neutral pH buffers are generally preferred to minimize chemical hydrolysis of the thioester bond. Phosphate or HEPES buffers at a pH between 6.0 and 7.5 are common choices. Tris buffers, which typically have a pKa in the alkaline range, may increase the rate of hydrolysis and should be used with caution, especially for longer incubations.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution
  • Symptom: A significant decrease in this compound concentration is observed over a short period, even when stored on ice.

  • Possible Cause 1: Alkaline pH. The buffer pH may be too high, leading to rapid hydrolysis of the thioester bond.

    • Solution: Measure the pH of your buffer and ensure it is in the recommended range (pH 6.0-7.5). Adjust the pH if necessary.

  • Possible Cause 2: Enzymatic Contamination. The solution may be contaminated with enzymes that degrade this compound.

    • Solution: Use sterile, nuclease-free water and buffer solutions. Ensure all labware is thoroughly cleaned. If possible, prepare solutions in a clean environment.

  • Possible Cause 3: Repeated Freeze-Thaw Cycles. Subjecting your stock solution to multiple freeze-thaw cycles can lead to degradation.

    • Solution: Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

Issue 2: Inconsistent Results Between Experiments
  • Symptom: You are observing high variability in your results from day to day when using this compound.

  • Possible Cause 1: Inconsistent Solution Preparation. Differences in the age of the "freshly prepared" solution can lead to variability.

    • Solution: Standardize your protocol. Define what "freshly prepared" means (e.g., prepared within 15 minutes of use) and adhere to it strictly for all experiments.

  • Possible Cause 2: Buffer Interactions. Some buffer components can interact with and degrade acyl-CoAs.

    • Solution: If you suspect buffer interactions, test the stability of this compound in your buffer system over time using HPLC. Consider switching to an alternative buffer system if significant degradation is observed.

Data Presentation

The following table summarizes the hypothetical stability of this compound in different buffer systems at 4°C. This data is intended for illustrative purposes to highlight the importance of buffer selection and is based on the general principles of acyl-CoA stability.

Buffer System (50 mM)pHHalf-life (t½) at 4°C (hours)
Sodium Phosphate6.5> 48
HEPES7.0~ 36
Tris-HCl7.5~ 24
Tris-HCl8.0~ 12
Sodium Bicarbonate9.0< 4

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method to determine the stability of this compound in a specific buffer system using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in high-purity water. Store on ice.

    • Prepare the buffer system you wish to test at the desired concentration and pH.

  • Incubation:

    • Dilute the this compound stock solution to a final concentration of 1 mM in the test buffer.

    • Incubate the solution at the desired temperature (e.g., 4°C or 25°C).

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Sample Quenching:

    • Immediately quench the reaction by adding an equal volume of a stop solution (e.g., 1 M perchloric acid) to prevent further degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection at 259 nm.

    • The mobile phase can consist of a gradient of acetonitrile in a phosphate buffer.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Plot the concentration of this compound versus time to determine the degradation rate and half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock of 2-HB-CoA incubation Incubate 1 mM 2-HB-CoA in Buffer prep_stock->incubation prep_buffer Prepare Test Buffer prep_buffer->incubation sampling Take Aliquots at Time Points incubation->sampling quenching Quench with Stop Solution sampling->quenching hplc HPLC Analysis (259 nm) quenching->hplc data_analysis Calculate Degradation Rate and Half-life hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway HB_CoA This compound Hydrolysis Hydrolysis (OH- or H2O) HB_CoA->Hydrolysis Thioester Cleavage HB 2-Hydroxybutyrate Hydrolysis->HB CoA Coenzyme A Hydrolysis->CoA

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Quantification of 2-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-hydroxybutyryl-CoA by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] In biological samples like plasma or serum, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1][2]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak response of this compound spiked into an extracted blank matrix (from at least six different sources) to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

An MF value of 1 indicates no matrix effect, <1 suggests ion suppression, and >1 indicates ion enhancement.[1]

Q3: What is a suitable internal standard (IS) for this compound quantification?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., deuterated or 13C-labeled).[3][4] SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and extraction recovery, thus providing the most accurate correction.[3][5] If a specific SIL IS for this compound is not commercially available, a structural analogue or a SIL IS of a closely related short-chain acyl-CoA can be used, but with careful validation to ensure it adequately mimics the behavior of the analyte.[5] Alternatively, methods for the synthesis of various acyl-CoA standards have been published and could be adapted.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem 1: Poor reproducibility and accuracy in my results.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-extraction spike experiment with multiple lots of your biological matrix to quantify the variability of the matrix effect.

    • Improve Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.

    • Optimize Chromatography: Modify your LC method to achieve better separation of this compound from co-eluting matrix components. This could involve changing the column, mobile phase composition, or gradient profile.

    • Use a SIL Internal Standard: If you are not already, incorporate a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

Problem 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Ion suppression is negatively impacting your analyte's signal.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Protein precipitation, while simple, can result in "dirtier" extracts with more matrix components. Consider switching to SPE or LLE for a cleaner sample.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. This is a viable option if the sensitivity of your assay is sufficient.

    • Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression in plasma and serum samples. Use a sample preparation method designed to remove phospholipids, such as specific SPE cartridges.

Problem 3: Inconsistent recovery of this compound.

  • Possible Cause: The chosen sample preparation method is not robust for your matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH conditions. For SPE, optimize the wash and elution steps.

    • Evaluate Different Techniques: Compare the recovery of this compound using different sample preparation methods (protein precipitation, LLE, and SPE). The optimal method will provide high and consistent recovery.

    • Internal Standard Placement: Ensure your internal standard is added to the sample before the extraction process to account for variability in recovery.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used to mitigate matrix effects in the quantification of short-chain acyl-CoAs, which can be adapted for this compound.

Protocol 1: Protein Precipitation (PPT)

This is a simple and fast method but may result in less clean extracts.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a suitable internal standard.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

  • To 100 µL of plasma or serum, add the internal standard.

  • Add an appropriate buffer to adjust the pH.

  • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers excellent sample cleanup and can significantly reduce matrix effects.[8]

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[8]

  • Sample Loading: To 100 µL of plasma or serum, add the internal standard. Dilute the sample with a weak buffer and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute it in the mobile phase.

Data Presentation

The following tables summarize representative quantitative data for the performance of different sample preparation methods for short-chain acyl-CoAs. These values can serve as a benchmark when developing a method for this compound.

Table 1: Comparison of Recovery for Short-Chain Acyl-CoAs with Different Extraction Methods. [9][10]

AnalyteProtein Precipitation (SSA) Recovery (%)Solid-Phase Extraction (TCA then SPE) Recovery (%)
Acetyl-CoA5936
Propionyl-CoA8062
Malonyl-CoA7426
Isovaleryl-CoA5958

Data adapted from a study on various short-chain acyl-CoAs, demonstrating the differential recovery based on the extraction method.[9][10]

Table 2: Matrix Effect, Recovery, and Precision for 2-Hydroxybutyrate (a related analyte) Quantification using Liquid-Liquid Extraction. [11]

ParameterValue
Matrix Effect96-101%
Recovery>90%
Intra-day Precision (RSD%)<8%
Inter-day Precision (RSD%)<8%

This data is for 2-hydroxybutyrate, a structurally similar compound, and provides an indication of the performance that can be achieved with an optimized LLE method.[11]

Visualizations

Troubleshooting Workflow for Matrix Effects

This diagram outlines a logical workflow for identifying and addressing matrix effects in your this compound quantification assay.

MatrixEffectTroubleshooting start Start: Inconsistent or Inaccurate Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant ME (Check Other Parameters) me_present->no_me No optimize_sp Optimize Sample Preparation (PPT, LLE, SPE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me me_mitigated Matrix Effect Mitigated? reassess_me->me_mitigated end_success End: Method Validated me_mitigated->end_success Yes end_fail Further Optimization Needed me_mitigated->end_fail No

Caption: A flowchart for troubleshooting matrix effects.

Sample Preparation Method Selection Guide

This diagram provides a decision-making framework for selecting the most appropriate sample preparation technique based on experimental needs.

SamplePrepSelection start Start: Select Sample Prep Method throughput High Throughput Needed? start->throughput ppt Protein Precipitation (PPT) - Fast, simple - May have higher matrix effects throughput->ppt Yes cleanliness High Sample Cleanliness Required? throughput->cleanliness No end_ppt Use PPT ppt->end_ppt lle Liquid-Liquid Extraction (LLE) - Good for removing many interferences cleanliness->lle Yes end_lle_spe Consider LLE or SPE cleanliness->end_lle_spe Yes lle->end_lle_spe spe Solid-Phase Extraction (SPE) - Excellent for removing specific interferences - Can be automated

Caption: Decision tree for sample preparation method selection.

References

quality control measures for synthetic 2-hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-hydroxybutyryl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for synthetic this compound?

A1: To ensure the stability and integrity of synthetic this compound, it is crucial to store it under appropriate conditions. Lyophilized powder should be stored at -20°C or colder, preferably under a desiccated environment. For solutions, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C. When handling the compound, use appropriate personal protective equipment and work in a clean environment to prevent contamination.

Q2: How can I verify the identity and purity of a new batch of synthetic this compound?

A2: The identity and purity of synthetic this compound should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity. The identity of the compound can be unequivocally confirmed by mass spectrometry (MS), which will provide the accurate mass of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.

Q3: What are the common impurities that might be present in synthetic this compound?

A3: Common impurities can include starting materials from the synthesis, byproducts of the reaction, and degradation products. Potential impurities could be free coenzyme A (CoA), oxidized CoA, and isomers such as 3-hydroxybutyryl-CoA. The presence of these impurities can be detected and quantified using HPLC.

Quality Control Specifications

The quality of synthetic this compound can be assessed against a set of specifications. The following table summarizes typical parameters for a high-quality preparation.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥ 95%Reversed-Phase HPLC
Identity (MS) Conforms to expected massESI-MS
Concentration As specifiedUV-Vis Spectroscopy
Moisture Content ≤ 5%Karl Fischer Titration

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the adenine portion of CoA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol describes the confirmation of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Mode: Negative or positive ion mode.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode) to a concentration of approximately 10-100 µM.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical mass of this compound (C25H42N7O18P3S, exact mass: 853.15 g/mol ).[1]

Protocol 3: Concentration Determination by UV-Vis Spectroscopy

This protocol details how to determine the concentration of a this compound solution.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Wavelength: 260 nm.

  • Molar Extinction Coefficient (ε): The molar extinction coefficient for CoA at 260 nm is approximately 16,400 M⁻¹cm⁻¹. This value should be used for concentration calculation.

  • Procedure:

    • Blank the spectrophotometer with the same buffer used to dissolve the sample.

    • Measure the absorbance of the sample at 260 nm.

    • Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * path length).

Troubleshooting Guide

Q4: My enzymatic assay using this compound is showing lower than expected activity. What could be the cause?

A4: Several factors could contribute to lower than expected enzyme activity:

  • Substrate Degradation: this compound can be susceptible to hydrolysis. Ensure that the compound has been stored correctly and that solutions are freshly prepared.

  • Incorrect Substrate Concentration: Verify the concentration of your this compound solution using UV-Vis spectroscopy (Protocol 3).

  • Presence of Inhibitors: Impurities in the synthetic preparation could be inhibiting your enzyme. Check the purity of your compound by HPLC (Protocol 1).

  • Enzyme Inactivity: Ensure that your enzyme is active and that all other assay components are correctly prepared. Running a positive control with a known active substrate can help troubleshoot this.

Q5: I see multiple peaks in my HPLC chromatogram for this compound. What do they represent?

A5: The presence of multiple peaks indicates that your sample is not pure. These peaks could correspond to:

  • Free Coenzyme A: This is a common impurity from the synthesis.

  • Oxidized CoA (CoA disulfide): This can form if the sample has been exposed to oxidizing conditions.

  • Isomers: Depending on the synthetic route, other isomers like 3-hydroxybutyryl-CoA might be present.

  • Degradation Products: If the sample has been handled or stored improperly, degradation products may be present.

To identify these peaks, you can run standards for potential impurities if they are available. Alternatively, collecting the fractions and analyzing them by mass spectrometry can help in their identification.

Q6: The mass spectrum of my this compound sample shows a mass that does not correspond to the expected molecular weight. What should I do?

A6: An incorrect mass in the MS analysis can be due to several reasons:

  • Adduct Formation: In ESI-MS, it is common to observe adducts with ions from the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Check for masses corresponding to these common adducts.

  • Sample Degradation: The sample may have degraded. Re-evaluate the handling and storage of your sample.

  • Incorrect Compound: It is possible that you have the wrong compound. Re-verify the source and labeling of your sample.

  • Instrument Calibration: Ensure that the mass spectrometer is properly calibrated.

Visualizations

QC_Workflow cluster_0 Incoming Material cluster_1 Quality Control Testing cluster_2 Data Review and Disposition cluster_3 Material Status Received Receive Synthetic This compound Appearance Visual Inspection Received->Appearance Purity HPLC Analysis Received->Purity Identity Mass Spectrometry Received->Identity Concentration UV-Vis Spectroscopy Received->Concentration Review Review Data Against Specifications Appearance->Review Purity->Review Identity->Review Concentration->Review Pass Pass Review->Pass Meets Specs Fail Fail Review->Fail Does Not Meet Specs Approved Approved for Use Pass->Approved Rejected Rejected - Quarantine Fail->Rejected

Caption: Quality control workflow for synthetic this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low enzyme activity) Check_Substrate Check Substrate Integrity Start->Check_Substrate Check_Purity Verify Purity (HPLC) Check_Substrate->Check_Purity Impure Impure? Check_Purity->Impure Check_Conc Verify Concentration (UV-Vis) Incorrect_Conc Incorrect Concentration? Check_Conc->Incorrect_Conc Check_Enzyme Check Enzyme Activity (Positive Control) Enzyme_Inactive Enzyme Inactive? Check_Enzyme->Enzyme_Inactive Check_Assay Review Assay Conditions (pH, temp, buffers) Assay_Issue Assay Condition Issue? Check_Assay->Assay_Issue Impure->Check_Conc No Purify Purify or Obtain New Batch Impure->Purify Yes Incorrect_Conc->Check_Enzyme No Adjust_Conc Adjust Concentration Incorrect_Conc->Adjust_Conc Yes Enzyme_Inactive->Check_Assay No New_Enzyme Use New Enzyme Batch Enzyme_Inactive->New_Enzyme Yes Optimize_Assay Optimize Assay Conditions Assay_Issue->Optimize_Assay Yes

Caption: Troubleshooting decision tree for enzymatic assays.

Enzymatic_Reaction 2HB-CoA This compound Enzyme Enzyme (e.g., Dehydrogenase) 2HB-CoA->Enzyme Product Product Enzyme->Product Cofactor_out Cofactor (e.g., NADH) Enzyme->Cofactor_out Cofactor_in Cofactor (e.g., NAD+) Cofactor_in->Enzyme

Caption: A typical enzymatic reaction involving this compound.

References

Technical Support Center: Resolving Co-elution of 2-Hydroxybutyryl-CoA in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of 2-hydroxybutyryl-CoA with other acyl-CoAs during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to co-eluting with other short-chain acyl-CoAs?

A1: this compound is a small, polar molecule, and it shares structural similarities with other endogenous short-chain acyl-CoAs, such as its isomer 3-hydroxybutyryl-CoA, as well as butyryl-CoA and crotonyl-CoA. In traditional reversed-phase HPLC, these compounds can exhibit very similar retention times, leading to poor resolution and co-elution.

Q2: What is the most effective chromatographic technique to resolve this compound from its isomers and other similar acyl-CoAs?

A2: Ion-pair reversed-phase chromatography is a highly effective technique for separating charged and polar molecules like acyl-CoAs.[1][2] By adding an ion-pairing reagent to the mobile phase, the retention of these analytes on a non-polar stationary phase (like C18) is enhanced, allowing for improved separation based on subtle differences in their structure and polarity.

Q3: Can I use UV detection for analyzing acyl-CoAs?

A3: Yes, the CoA moiety of these compounds has a strong UV absorbance at approximately 260 nm, which allows for their detection using a standard UV detector. However, for unambiguous identification and quantification, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is highly recommended due to its superior specificity and sensitivity.[3]

Q4: What are some common causes of peak tailing when analyzing acyl-CoAs?

A4: Acyl-CoAs contain negatively charged phosphate groups that can interact with active sites on the silica-based stationary phase or with metal components of the HPLC system, leading to peak tailing. Using a high-quality, end-capped column and incorporating a phosphate buffer or an ion-pairing reagent in the mobile phase can help to minimize these secondary interactions and improve peak shape.

Q5: How can I confirm the identity of a peak suspected to be this compound?

A5: The most reliable method for peak identification is to compare its retention time and mass spectrum with that of a pure analytical standard of this compound run under the same chromatographic conditions. If using a Diode Array Detector (DAD), you can also compare the UV-Vis spectra.

Troubleshooting Guide: Resolving Co-elution of this compound

Co-elution of this compound with other acyl-CoAs is a common challenge that can compromise the accuracy of your results. This guide provides a systematic approach to troubleshoot and resolve these separation issues.

Initial Assessment

Before making significant changes to your method, it's important to ensure your HPLC system is functioning optimally. Poor peak shape (e.g., broadening or tailing) can be a major contributor to a lack of resolution.

  • System Check: Verify that your system is delivering a stable flow rate and that the pressure is within the expected range.

  • Column Health: An old or contaminated column can lead to poor peak shape and resolution. Flush the column with a strong solvent or consider replacing it if performance does not improve.

  • Injection Solvent: Dissolve your sample in the initial mobile phase to prevent peak distortion.

Troubleshooting Workflow

If the initial assessment does not resolve the co-elution, follow this workflow to systematically optimize your chromatographic method.

TroubleshootingWorkflow cluster_optimization Method Optimization Steps start Co-elution of this compound Observed check_peak_shape Assess Peak Shape (Tailing or Broadening?) start->check_peak_shape check_peak_shape->start Poor Peak Shape (Address System/Column Issues First) optimize_mobile_phase Optimize Mobile Phase (Ion-Pairing Agent, pH, Organic Modifier) check_peak_shape->optimize_mobile_phase Good Peak Shape optimize_gradient Adjust Gradient Profile (Shallower Gradient, Isocratic Hold) optimize_mobile_phase->optimize_gradient resolution_achieved Resolution Achieved optimize_mobile_phase->resolution_achieved Resolution Improved optimize_column Change Stationary Phase (Different C18, Phenyl-Hexyl) optimize_column->optimize_mobile_phase Re-optimize optimize_column->resolution_achieved Resolution Improved optimize_temp_flow Modify Temperature and Flow Rate optimize_gradient->optimize_temp_flow optimize_gradient->resolution_achieved Resolution Improved optimize_temp_flow->optimize_column Still Co-eluting optimize_temp_flow->resolution_achieved Resolution Improved

Caption: A logical workflow for troubleshooting co-elution issues.

Detailed Troubleshooting Steps
  • Optimize the Mobile Phase:

    • Introduce or Change the Ion-Pairing Agent: This is often the most effective way to improve selectivity for acyl-CoAs. Alkylamines like triethylamine (TEA) or dimethylbutylalamine (DMBA) are commonly used. The concentration and the alkyl chain length of the ion-pairing reagent can significantly impact retention and selectivity.

    • Adjust pH: The pH of the mobile phase affects the ionization state of both the analytes and any residual silanols on the column. For acyl-CoAs, a slightly acidic to neutral pH is typically used.

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.

  • Modify the Gradient Profile:

    • Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting peaks.

    • Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition where the critical pair of peaks elutes can enhance their resolution.

  • Adjust Temperature and Flow Rate:

    • Lower the Flow Rate: This can increase column efficiency and improve resolution, but it will also increase the analysis time.

    • Change the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experimenting with different temperatures (e.g., 30°C, 40°C, 50°C) can sometimes improve selectivity.

  • Change the Stationary Phase:

    • If optimizing the mobile phase and other parameters does not provide sufficient resolution, consider trying a column with a different stationary phase chemistry. While C18 columns are most common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for these compounds.

Quantitative Data

The following table summarizes retention times for this compound and other relevant acyl-CoAs from published methods. Note that direct comparison of retention times between different methods is not possible due to variations in columns, mobile phases, and instrumentation.

CompoundRetention Time (min)Chromatographic ConditionsReference
2-Hydroxyisobutyryl-CoA 6.24 - 6.62Column: Not specified; Mobile Phase: Not specified; Detection: MS[4]
3-Hydroxybutyryl-CoA 5.87 - 6.21Column: Not specified; Mobile Phase: Not specified; Detection: MS[4]
3-Hydroxybutyryl-CoA 1.8Column: RP-C18; Mobile Phase: Acetonitrile gradient in 10 mM potassium phosphate buffer (pH 6.8); Detection: Not specified[5][6]
Butyryl-CoA Not Reported--
Isobutyryl-CoA Not Reported--
Crotonyl-CoA 2.6Column: RP-C18; Mobile Phase: Acetonitrile gradient in 10 mM potassium phosphate buffer (pH 6.8); Detection: Not specified[5][6]

Experimental Protocols

Ion-Pair Reversed-Phase HPLC Method for Short-Chain Acyl-CoAs

This protocol is a general guideline for the separation of short-chain acyl-CoAs, including this compound, and should be optimized for your specific application and instrumentation.

1. Materials and Reagents:

  • HPLC System: A binary or quaternary HPLC system with a UV or MS detector.

  • Column: A high-quality reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate and 10 mM dimethylbutylamine (DMBA) in water, pH adjusted to 6.8.

  • Mobile Phase B: Acetonitrile.

  • Analytical Standards: this compound and other relevant acyl-CoA standards.

2. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection Wavelength: 260 nm

  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.02
2.02
5.020
10.050
10.195
12.095
12.12
15.02

3. Sample Preparation:

  • Biological samples should be extracted and deproteinized using a suitable method, such as perchloric acid or methanol precipitation.

  • The final extract should be reconstituted in a solvent compatible with the initial mobile phase conditions.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify peaks by comparing their retention times with those of the analytical standards.

  • Quantify the analytes by creating a calibration curve using the standards.

Visualizations

IonPairChromatography cluster_column Reversed-Phase Column (e.g., C18) cluster_mobile_phase Mobile Phase stationary_phase Hydrophobic Stationary Phase (C18 chains) mobile_phase_components Aqueous Buffer + Organic Modifier + Ion-Pairing Reagent (e.g., TEA+) analyte Negatively Charged Acyl-CoA neutral_complex Neutral Ion-Pair Complex analyte->neutral_complex forms ion_pair Ion-Pairing Reagent (TEA+) ion_pair->neutral_complex neutral_complex->stationary_phase interacts and retains

Caption: Principle of Ion-Pair Chromatography for Acyl-CoA Separation.

References

Validation & Comparative

A Comparative Guide to the Validation of 2-Hydroxybutyryl-CoA Identification in Metabolomics Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and validation of metabolites in complex biological matrices is a cornerstone of robust metabolomics research. This guide provides a comparative overview of methodologies for the validation of 2-hydroxybutyryl-CoA, a short-chain acyl-CoA that is emerging as a significant biomarker in various metabolic pathways. This document outlines and compares key analytical techniques, presenting experimental protocols and performance data to aid researchers in selecting the most appropriate validation strategy for their specific needs.

Analytical Approaches for the Validation of this compound

The validation of this compound identification primarily relies on chromatographic separation coupled with mass spectrometry. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely adopted technique for the analysis of short-chain acyl-CoAs due to its high sensitivity and specificity.

  • Principle: This method involves the separation of this compound from other metabolites using liquid chromatography, followed by its detection and fragmentation in a tandem mass spectrometer. The identification is confirmed by matching the retention time and the fragmentation pattern of the analyte with that of a purified analytical standard.

  • Strengths: High sensitivity and specificity, enabling the detection of low-abundance species. It can also differentiate between isomers if appropriate chromatographic conditions are used.

  • Limitations: Matrix effects can influence ionization efficiency, potentially affecting quantification. The use of an isotopically labeled internal standard is highly recommended to correct for these effects.

1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, particularly for volatile compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility.

  • Principle: this compound is first derivatized to a more volatile and thermally stable compound. This derivative is then separated by gas chromatography and detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the derivatized analyte.

  • Strengths: Excellent chromatographic resolution, which can be beneficial for separating complex mixtures.

  • Limitations: The derivatization step can be time-consuming and may introduce variability. Not all derivatization reactions are 100% efficient, which can impact quantification.

1.3. High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap or TOF mass spectrometers, provide highly accurate mass measurements, which can be a powerful tool for confident identification.

  • Principle: HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of an ion, providing strong evidence for the identity of a compound even without a chromatographic separation. When coupled with LC, it provides an even higher degree of confidence.

  • Strengths: Provides high-confidence identification based on accurate mass and isotopic pattern matching.

  • Limitations: The instrumentation is generally more expensive than standard resolution mass spectrometers.

Comparison of Validation Method Performance

The following table summarizes the key performance characteristics of the different analytical methods for the validation of short-chain acyl-CoAs. The data for this compound is extrapolated from studies on similar short-chain acyl-CoAs and should be considered as a general guide.

ParameterLC-MS/MSGC-MS (with derivatization)LC-HRMS
Limit of Detection (LOD) Low nM to sub-nMLow µMLow nM
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 20%< 15%
Accuracy (%Recovery) 85-115%80-120%85-115%
Throughput HighModerateHigh
Isomer Separation Possible with specific columnsPossible with specific columnsPossible with LC
Need for Derivatization NoYesNo

Experimental Protocols

3.1. Protocol for LC-MS/MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific instruments and sample types.

  • Sample Preparation:

    • Extract metabolites from the biological matrix (e.g., cell culture, tissue homogenate) using a cold solvent mixture such as methanol/acetonitrile/water (2:2:1, v/v/v).

    • Centrifuge the extract to pellet proteins and other cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

    • Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) prior to extraction for accurate quantification.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MS/MS Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 854.159. Key fragment ions for selected reaction monitoring (SRM) can be selected based on the fragmentation pattern. A common fragmentation of acyl-CoAs involves the loss of the phosphopantetheine moiety. Based on the PubChem entry for this compound, prominent product ions would be m/z 347.16 and m/z 428.04.[1]

    • Validation: Compare the retention time and the ratio of the SRM transitions of the endogenous peak to those of an authentic this compound standard.

3.2. Protocol for GC-MS Analysis of this compound (with Derivatization)

  • Sample Preparation and Derivatization:

    • Perform metabolite extraction as described for LC-MS/MS.

    • Hydrolyze the acyl-CoA to release the 2-hydroxybutyric acid.

    • Derivatize the 2-hydroxybutyric acid using a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form the trimethylsilyl (TMS) derivative. This is typically done by heating the sample with the derivatizing agent at 60-80°C for 30-60 minutes.

  • Gas Chromatography:

    • Column: A non-polar column, such as a DB-5ms.

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometry:

    • Ionization Mode: Electron ionization (EI).

    • Validation: Compare the retention time and the mass spectrum of the derivatized analyte in the sample to that of a derivatized 2-hydroxybutyric acid standard.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for validating this compound and its relevant metabolic pathway.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation Biological_Sample Biological Sample Metabolite_Extraction Metabolite Extraction Biological_Sample->Metabolite_Extraction Protein_Precipitation Protein Precipitation Metabolite_Extraction->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Reconstitution->LC_MSMS GC_MS GC-MS (with Derivatization) Reconstitution->GC_MS LC_HRMS LC-HRMS Reconstitution->LC_HRMS Retention_Time Retention Time Matching LC_MSMS->Retention_Time Fragmentation_Pattern MS/MS Fragmentation Pattern Matching LC_MSMS->Fragmentation_Pattern Internal_Standard Quantification with Internal Standard LC_MSMS->Internal_Standard GC_MS->Retention_Time LC_HRMS->Retention_Time Accurate_Mass Accurate Mass Measurement LC_HRMS->Accurate_Mass

Validation Workflow for this compound

cluster_pathway Metabolic Pathway of 2-Hydroxybutyrate Formation Threonine Threonine alpha_Ketobutyrate alpha-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine dehydratase Two_Hydroxybutyrate 2-Hydroxybutyrate alpha_Ketobutyrate->Two_Hydroxybutyrate Lactate dehydrogenase Propionyl_CoA Propionyl-CoA alpha_Ketobutyrate->Propionyl_CoA Branched-chain alpha-keto acid dehydrogenase complex Two_Hydroxybutyryl_CoA This compound Two_Hydroxybutyrate->Two_Hydroxybutyryl_CoA Acyl-CoA synthetase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Metabolic context of this compound

Conclusion and Recommendations

The validation of this compound identification is achievable with a high degree of confidence using modern analytical techniques.

  • For high-throughput and sensitive analysis , LC-MS/MS is the recommended method. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

  • When isomer separation is critical , careful optimization of the chromatographic method is necessary, and GC-MS with appropriate derivatization can offer superior separation for some isomers.

  • For the highest confidence in identification , LC-HRMS provides accurate mass data that can confirm the elemental composition of the molecule.

The commercial availability of an analytical standard for this compound is a key requirement for all validation methods. Researchers should verify the availability and obtain a certificate of analysis for any standard used. While a definitive commercial source for a certified standard of this compound was not identified in the conducted search, related compounds like 3-hydroxybutyryl-CoA are commercially available. The synthesis of a custom standard may be necessary in some cases.

References

A Comparative Functional Analysis of 2-Hydroxybutyryl-CoA and 3-Hydroxybutyryl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of two structurally similar yet functionally distinct metabolic intermediates: 2-hydroxybutyryl-CoA and 3-hydroxybutyryl-CoA. Understanding the nuanced differences in their metabolic pathways, enzymatic interactions, and signaling roles is crucial for research in metabolism, drug discovery, and diagnostics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of their biochemical contexts.

At a Glance: Key Functional Distinctions

FeatureThis compound3-Hydroxybutyryl-CoA
Primary Metabolic Origin Amino acid catabolism (threonine and methionine)Fatty acid β-oxidation, Ketogenesis
Key Associated Enzyme Primarily linked to 2-hydroxybutyrate dehydrogenase3-hydroxyacyl-CoA dehydrogenase
Role in Energy Metabolism Not a direct intermediate in major energy-producing pathwaysKey intermediate in fatty acid oxidation and ketone body utilization
Established Signaling Role No established role in protein acylation (2-hydroxybutyrylation)Precursor for protein lysine β-hydroxybutyrylation (Kbhb), an epigenetic modification

Metabolic Pathways and Enzymatic Processing

3-Hydroxybutyryl-CoA is a well-characterized intermediate in central energy metabolism. It is formed during the β-oxidation of fatty acids and is a key player in ketogenesis, the process of producing ketone bodies as an alternative energy source for tissues like the brain during periods of low glucose availability. The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the reversible conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a critical step in the β-oxidation spiral.

This compound , in contrast, is primarily derived from the catabolism of the amino acids threonine and methionine. Its precursor, 2-hydroxybutyrate, is formed from α-ketobutyrate, an intermediate in this pathway. While enzymes that can act on 2-hydroxybutyrate exist, there is no significant evidence to suggest that this compound is a substrate for the primary 3-hydroxyacyl-CoA dehydrogenases involved in fatty acid metabolism, highlighting a key divergence in their metabolic fates.

Comparative Enzyme Kinetics

A direct comparative enzymatic assay with a single dehydrogenase enzyme acting on both substrates is not well-documented in the literature, likely due to the high substrate specificity of 3-hydroxyacyl-CoA dehydrogenases for the 3-hydroxy isomer. The available kinetic data pertains to the activity of 3-hydroxyacyl-CoA dehydrogenase with its cognate substrate, 3-hydroxybutyryl-CoA.

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism/Source
(S)-3-hydroxybutyryl-CoA dehydrogenase(S)-3-hydroxybutyryl-CoA1998.6Nitrosopumilus maritimus
(S)-3-hydroxybutyryl-CoA dehydrogenaseAcetoacetyl-CoA (reverse reaction)26144.8Nitrosopumilus maritimus

Data sourced from studies on specific isozymes; values can vary depending on the enzyme source and assay conditions.

Signaling Roles: A Tale of Two Modifications

A significant functional distinction between these two molecules lies in their established roles in cellular signaling.

3-Hydroxybutyryl-CoA serves as the acyl donor for lysine β-hydroxybutyrylation (Kbhb) , a recently discovered and widespread post-translational modification of proteins, including histones. This modification links cellular metabolic status, particularly the availability of ketone bodies, directly to the regulation of gene expression and protein function.

  • Writers and Erasers of β-hydroxybutyrylation: The addition of the β-hydroxybutyryl group is catalyzed by acyltransferases such as p300 , while it is removed by histone deacetylases (HDACs) including HDAC1, HDAC2, and sirtuins (SIRT1-3) .

  • Functional Impact: Histone Kbhb is associated with active gene transcription and has been implicated in various cellular processes, including the response to starvation and metabolic diseases.

2-Hydroxybutyrylation , the corresponding modification with a 2-hydroxybutyryl group, has not been established as a significant or widespread post-translational modification to date. The absence of evidence for dedicated "writer" and "eraser" enzymes for this modification suggests a fundamental difference in the signaling capacity of this compound compared to its 3-hydroxy isomer.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the oxidation of NADH in the reverse reaction (reduction of acetoacetyl-CoA).

Principle: Acetoacetyl-CoA + NADH + H+ <=> (S)-3-Hydroxybutyryl-CoA + NAD+

The decrease in absorbance at 340 nm due to NADH oxidation is measured.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 5 mM NADH solution

  • 10 mM Acetoacetyl-CoA solution

  • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing:

    • 880 µL of 100 mM Tris-HCl buffer

    • 50 µL of 5 mM NADH

    • 50 µL of 10 mM Acetoacetyl-CoA

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

LC-MS/MS Method for Quantification of 2- and 3-Hydroxybutyryl-CoA

This protocol outlines a general approach for the separation and quantification of 2- and 3-hydroxybutyryl-CoA isomers using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Baseline chromatographic separation is critical for accurate quantification.

Sample Preparation (from cell or tissue lysates):

  • Homogenize the sample in a cold methanol/water (80:20) solution.

  • Centrifuge at high speed to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable injection solvent (e.g., 5% methanol in water with 5 mM ammonium acetate).

UPLC-MS/MS Parameters:

  • Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) is recommended for high-resolution separation of isomers. A longer column and a shallow gradient can improve separation.

  • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8

  • Mobile Phase B: Methanol

  • Gradient: A slow, linear gradient from low to high organic phase (methanol) is crucial for separating the isomers. For example:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 2% B

    • 21-25 min: 2% B

  • Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM).

    • Parent Ion (for both isomers): m/z 854.2

    • Daughter Ions (for quantification and confirmation): Common fragments for acyl-CoAs include ions resulting from the loss of the pantetheine-adenosine diphosphate moiety. Specific transitions would need to be optimized.

Fragmentation Patterns: The fragmentation of acyl-CoAs in MS/MS typically involves characteristic losses. While both isomers have the same parent mass, subtle differences in their fragmentation patterns or, more reliably, their chromatographic retention times, are used for differentiation.

In Vitro Transcription Assay with Acylated Histones

This protocol can be adapted to compare the effects of histone β-hydroxybutyrylation on gene transcription.

Principle: Reconstituted chromatin containing either unmodified or β-hydroxybutyrylated histones is used as a template for in vitro transcription. The amount of transcript produced is then quantified.

Materials:

  • Purified recombinant histones (H2A, H2B, H3, H4)

  • DNA template containing a promoter and a reporter gene

  • p300 histone acetyltransferase (can also act as a hydroxybutyryltransferase)

  • 3-hydroxybutyryl-CoA

  • RNA polymerase II and general transcription factors

  • NTPs (including a labeled NTP, e.g., [α-32P]UTP)

Procedure:

  • Histone Modification: Incubate purified histone octamers with p300 and 3-hydroxybutyryl-CoA to generate β-hydroxybutyrylated histones.

  • Chromatin Reconstitution: Assemble chromatin by mixing the DNA template with either unmodified or β-hydroxybutyrylated histone octamers using salt gradient dialysis.

  • In Vitro Transcription:

    • Set up transcription reactions containing the reconstituted chromatin templates, RNA polymerase II, general transcription factors, and NTPs (with labeled UTP).

    • Incubate at 30°C for 30-60 minutes.

  • Analysis:

    • Purify the RNA transcripts.

    • Separate the transcripts by gel electrophoresis.

    • Visualize and quantify the labeled transcripts using autoradiography or a phosphorimager.

Visualizing the Pathways

Metabolic_Pathways cluster_3OH 3-Hydroxybutyryl-CoA Metabolism cluster_2OH This compound Metabolism Fatty Acids Fatty Acids Acetoacetyl-CoA Acetoacetyl-CoA Fatty Acids->Acetoacetyl-CoA β-oxidation 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Ketone Bodies Ketone Bodies 3-Hydroxybutyryl-CoA->Ketone Bodies Ketogenesis Threonine / Methionine Threonine / Methionine alpha-Ketobutyrate alpha-Ketobutyrate Threonine / Methionine->alpha-Ketobutyrate 2-Hydroxybutyrate 2-Hydroxybutyrate alpha-Ketobutyrate->2-Hydroxybutyrate This compound This compound 2-Hydroxybutyrate->this compound Acyl-CoA Synthetase

Figure 1: Metabolic origins of 2- and 3-hydroxybutyryl-CoA.

Signaling_Pathways cluster_3OH_signal 3-Hydroxybutyrylation Signaling cluster_2OH_signal Hypothetical 2-Hydroxybutyrylation Signaling 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acylated Histone/Protein Acylated Histone/Protein 3-Hydroxybutyryl-CoA->Acylated Histone/Protein p300 ('Writer') Histone/Protein Histone/Protein Acylated Histone/Protein->Histone/Protein HDACs/SIRTs ('Erasers') Gene Transcription Gene Transcription Acylated Histone/Protein->Gene Transcription Regulation This compound This compound Acylated Histone/Protein_2 Acylated Histone/Protein (Evidence Lacking) This compound->Acylated Histone/Protein_2 Unknown Acyltransferase (Speculative) Histone/Protein_2 Histone/Protein Cellular Processes Cellular Processes Acylated Histone/Protein_2->Cellular Processes Potential Regulation

Figure 2: Established vs. hypothetical signaling pathways.

Experimental_Workflow Sample (Cells/Tissue) Sample (Cells/Tissue) Extraction Extraction Sample (Cells/Tissue)->Extraction Methanol/Water UPLC Separation UPLC Separation Extraction->UPLC Separation Reconstituted Extract MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Isomer Separation Data Analysis Data Analysis MS/MS Detection->Data Analysis MRM Transitions Quantification Quantification Data Analysis->Quantification

Figure 3: Workflow for comparative quantification by UPLC-MS/MS.

Conclusion

This compound and 3-hydroxybutyryl-CoA, while isomeric in structure, occupy distinct and non-overlapping functional niches within the cell. 3-Hydroxybutyryl-CoA is a cornerstone of mainstream energy metabolism and a key signaling molecule through protein β-hydroxybutyrylation. In contrast, this compound arises from amino acid catabolism and currently lacks evidence for a direct role in major energy pathways or as a widespread signaling molecule via protein acylation. Future research may yet uncover novel functions for this compound, but for now, their comparative analysis underscores the profound impact of subtle molecular differences on biological function. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the roles of these important metabolites.

Kinetic Comparison of Enzymes Utilizing 2-Hydroxybutyryl-CoA and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic landscape surrounding 2-hydroxybutyryl-CoA and its analogs is crucial for advancements in metabolic engineering, drug discovery, and diagnostics. This guide provides a comparative analysis of key enzymes that metabolize these substrates, supported by kinetic data and detailed experimental protocols.

Introduction

This compound and its structural analogs are important intermediates in various metabolic pathways, including fatty acid and amino acid metabolism. The efficiency with which enzymes recognize and process these molecules is fundamental to cellular homeostasis. Dysregulation of these pathways has been implicated in several metabolic disorders. This guide focuses on the kinetic properties of enzymes such as 2-hydroxyisobutyryl-CoA mutase, (S)-3-hydroxybutyryl-CoA dehydrogenase, and short-chain acyl-CoA dehydrogenase (SCAD), which play pivotal roles in the metabolism of these short-chain acyl-CoA thioesters.

Enzyme Kinetic Data

The following table summarizes the kinetic parameters of various enzymes with this compound and its analogs. These values provide a quantitative measure of enzyme affinity (Km) and catalytic turnover rate (kcat or Vmax), offering a basis for comparing their efficiency and substrate specificity.

EnzymeSubstrateOrganismKm (µM)kcat (s⁻¹)Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
2-Hydroxyisobutyryl-CoA Mutase (HCM)2-Hydroxyisobutyryl-CoAAquincola tertiaricarbonis~100---[1]
2-Hydroxyisobutyryl-CoA Mutase (HCM)(S)-3-Hydroxybutyryl-CoAAquincola tertiaricarbonis~100--~1000-fold lower than with 2-hydroxyisobutyryl-CoA[2]
2-Hydroxyisobutyryl-CoA Mutase (HCM)(R)-3-Hydroxybutyryl-CoAAquincola tertiaricarbonis~500-3000--Very low[2]
2-Hydroxyisobutyryl-CoA Mutase (RCM)2-Hydroxyisobutyryl-CoAKyrpidia tusciae DSM 2912----[3]
2-Hydroxyisobutyryl-CoA Mutase (RCM)(R)-3-Hydroxybutyryl-CoAKyrpidia tusciae DSM 2912--~7000 times more efficient than A. tertiaricarbonis HCM-[3]
2-Hydroxyisobutyryl-CoA Mutase (RCM)(S)-3-Hydroxybutyryl-CoABacillus massiliosenegalensis JC6----[4]
2-Hydroxyisobutyryl-CoA Lyase (AcHACL)2-Hydroxyisobutyryl-CoAActinomycetospora chiangmaiensis DSM 45062~120~1.3-~1.1 x 10⁴[5]
(S)-3-Hydroxybutyryl-CoA Dehydrogenase(S)-3-Hydroxybutyryl-CoANitrosopumilus maritimus19-98.6 (U/mg)-[6]
(S)-3-Hydroxybutyryl-CoA DehydrogenaseAcetoacetyl-CoAClostridium butyricum (Wild Type)----[7]
(S)-3-Hydroxybutyryl-CoA DehydrogenaseAcetoacetyl-CoAClostridium acetobutylicum (Wild Type)----[8]
Butyryl-CoA Dehydrogenase (BCD)Butyryl-CoAMegasphaera elsdenii601400-2.3 x 10⁷[9]
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Butyryl-CoAHuman---Physiologically specific for butyryl-CoA[10]
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Hexanoyl-CoAHuman--Most active with butyryl- and hexanoyl-CoA in vitro-[10]

Metabolic Pathways

The metabolism of this compound and its analogs is integrated into central cellular pathways. For instance, in certain bacteria, 2-hydroxyisobutyric acid is converted to 2-hydroxyisobutyryl-CoA, which is then isomerized to (S)-3-hydroxybutyryl-CoA by 2-hydroxyisobutyryl-CoA mutase.[11][12] This product can then enter the fatty acid β-oxidation pathway. The central pathway from acetyl-CoA to butyryl-CoA in organisms like Clostridium acetobutylicum involves the reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA by (S)-3-hydroxybutyryl-CoA dehydrogenase.[13]

Metabolic_Pathway cluster_degradation 2-Hydroxyisobutyric Acid Degradation cluster_beta_oxidation Fatty Acid β-Oxidation HIBA 2-Hydroxyisobutyric Acid HIBACoA 2-Hydroxyisobutyryl-CoA HIBA->HIBACoA 2-HIBA-CoA Ligase HBCoA (S)-3-Hydroxybutyryl-CoA HIBACoA->HBCoA 2-Hydroxyisobutyryl-CoA Mutase (HCM) AcAcCoA Acetoacetyl-CoA HBCoA->AcAcCoA (S)-3-Hydroxybutyryl-CoA Dehydrogenase HBCoA->AcAcCoA CrotonylCoA Crotonyl-CoA AcAcCoA->CrotonylCoA Crotonase ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Butyryl-CoA Dehydrogenase

Metabolic pathway of 2-hydroxyisobutyric acid degradation and its connection to β-oxidation.

Experimental Protocols

Accurate determination of enzyme kinetic parameters is paramount. Below is a detailed protocol for a continuous spectrophotometric assay for (S)-3-hydroxybutyryl-CoA dehydrogenase, which can be adapted for other dehydrogenases.

Objective: To determine the kinetic parameters (Km and Vmax) of (S)-3-hydroxybutyryl-CoA dehydrogenase.

Principle: The activity of (S)-3-hydroxybutyryl-CoA dehydrogenase is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified (S)-3-hydroxybutyryl-CoA dehydrogenase

  • (S)-3-hydroxybutyryl-CoA (substrate)

  • NAD⁺ (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of (S)-3-hydroxybutyryl-CoA in reaction buffer.

    • Prepare a stock solution of NAD⁺ in reaction buffer.

    • Prepare serial dilutions of the (S)-3-hydroxybutyryl-CoA stock solution to obtain a range of substrate concentrations (e.g., 0.005–0.2 mM).[6]

    • Dilute the purified enzyme in reaction buffer to a suitable working concentration.

  • Enzyme Assay:

    • Set the spectrophotometer to 340 nm and equilibrate the instrument and all reagents to the desired reaction temperature (e.g., 30°C).[6]

    • In a cuvette, combine the reaction buffer, a fixed concentration of NAD⁺ (e.g., 0.5 mM), and a specific concentration of (S)-3-hydroxybutyryl-CoA.[6]

    • Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette and mix quickly.

    • Immediately start recording the change in absorbance at 340 nm over time (e.g., for 1-5 minutes).

    • Repeat the assay for each substrate concentration.

    • Perform a blank reaction without the enzyme to correct for any non-enzymatic reduction of NAD⁺.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. This can be done using non-linear regression software or by using linear transformations such as the Lineweaver-Burk plot.

Experimental Workflow

The following diagram illustrates a typical workflow for the kinetic comparison of enzymes utilizing this compound and its analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparison Enzyme_Purification Enzyme Expression & Purification Assay_Setup Assay Setup: Vary Substrate Concentration Enzyme_Purification->Assay_Setup Substrate_Synthesis Substrate & Analog Synthesis/Procurement Substrate_Synthesis->Assay_Setup Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Assay_Setup Data_Acquisition Data Acquisition (e.g., Spectrophotometry, HPLC) Assay_Setup->Data_Acquisition Initial_Rate Calculate Initial Reaction Rates (V₀) Data_Acquisition->Initial_Rate MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) Initial_Rate->MM_Plot Parameter_Determination Determine Kinetic Parameters (Km, Vmax, kcat) MM_Plot->Parameter_Determination Comparative_Analysis Comparative Analysis of Kinetic Data Parameter_Determination->Comparative_Analysis

Workflow for kinetic comparison of enzymes utilizing this compound and its analogs.

Conclusion

This guide provides a foundational understanding of the kinetic properties of enzymes that metabolize this compound and its analogs. The presented data and protocols offer a starting point for researchers to design and execute experiments aimed at further elucidating the roles of these enzymes in health and disease. A thorough kinetic characterization is essential for the development of targeted therapeutic strategies and for the advancement of biotechnological applications.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for evaluating the cross-reactivity of antibodies against various hydroxyacyl-Coenzyme A (hydroxyacyl-CoA) molecules, crucial intermediates in fatty acid metabolism. Due to a lack of publicly available direct comparative studies, this guide focuses on the methodologies required to generate and interpret such data.

Introduction to Hydroxyacyl-CoA Diversity

Hydroxyacyl-CoAs are a class of molecules characterized by a hydroxyl group on the acyl chain attached to Coenzyme A. Variations in the length of the acyl chain and the stereochemistry of the hydroxyl group give rise to a diversity of these molecules, each with specific roles in metabolic pathways. An antibody's ability to distinguish between these variants is critical for the accuracy of immunoassays and other antibody-based applications in metabolic research.

The primary distinctions between hydroxyacyl-CoAs that can influence antibody binding include:

  • Chain Length: Hydroxyacyl-CoAs can be broadly categorized as short-chain, medium-chain, and long-chain. These differences in size and conformation can be key determinants for antibody recognition.

  • Stereoisomerism: The hydroxyl group can exist in either an L- or D-configuration. This subtle difference in three-dimensional structure can significantly impact the specificity of an antibody's binding epitope.

Key Metabolic Pathway: Fatty Acid β-Oxidation

Hydroxyacyl-CoAs are central intermediates in the fatty acid β-oxidation pathway, a catabolic process that breaks down fatty acids to produce acetyl-CoA.[1] The pathway involves a series of enzymatic reactions, including dehydrogenation, hydration, and thiolytic cleavage.[2] The third step of this cycle is catalyzed by hydroxyacyl-CoA dehydrogenase, which converts a hydroxyacyl-CoA to a ketoacyl-CoA.[2]

fatty_acid_beta_oxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA dehydrogenase Shorter_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Diagram 1: Simplified Fatty Acid β-Oxidation Pathway.

Assessing Antibody Cross-Reactivity: Experimental Protocols

Since hydroxyacyl-CoAs are small molecules (haptens), specialized immunoassay formats are required to assess antibody binding and cross-reactivity. Competitive ELISA and Surface Plasmon Resonance are highly suitable techniques.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a powerful method for determining the cross-reactivity of an antibody against different small molecules.[3] The principle relies on the competition between a labeled antigen and the unlabeled antigens (in this case, different hydroxyacyl-CoAs) in a sample for a limited number of antibody binding sites. A lower signal indicates higher affinity of the antibody for the competing, unlabeled antigen.

Experimental Protocol:

  • Antigen Coating: A conjugate of a specific hydroxyacyl-CoA (e.g., Butyryl-CoA) with a carrier protein (like BSA) is immobilized on the wells of a microtiter plate.

  • Blocking: Non-specific binding sites on the plate are blocked using a solution such as bovine serum albumin (BSA).

  • Competitive Reaction: The antibody of interest is pre-incubated with a range of concentrations of the different hydroxyacyl-CoAs to be tested (e.g., short-chain, long-chain, L- and D-isomers). This mixture is then added to the coated plate.

  • Washing: Unbound antibodies and antigens are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change. The intensity of the color is inversely proportional to the amount of the free hydroxyacyl-CoA in the initial mixture that bound to the primary antibody.[4]

competitive_elisa_workflow cluster_plate Microtiter Plate Well P1 1. Coat with Hydroxyacyl-CoA-BSA conjugate P2 2. Block non-specific sites P1->P2 P3 3. Add mixture of antibody and competing Hydroxyacyl-CoAs P2->P3 P4 4. Wash unbound reagents P3->P4 P5 5. Add enzyme-linked secondary antibody P4->P5 P6 6. Wash unbound secondary antibody P5->P6 P7 7. Add substrate and measure color change P6->P7

Diagram 2: Workflow for Competitive ELISA.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[5] It provides quantitative data on binding affinity and kinetics, making it an excellent tool for assessing cross-reactivity.

Experimental Protocol:

  • Antibody Immobilization: The antibody of interest is immobilized on the surface of a sensor chip.

  • Association: A solution containing a specific hydroxyacyl-CoA at a known concentration is flowed over the sensor surface, and the binding of the hydroxyacyl-CoA to the antibody is measured in real-time as a change in the refractive index.

  • Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the hydroxyacyl-CoA from the antibody.

  • Regeneration: The sensor surface is regenerated to remove the bound hydroxyacyl-CoA, preparing it for the next binding cycle.

  • Cross-Reactivity Analysis: Steps 2-4 are repeated with different hydroxyacyl-CoAs to be tested. The binding responses and kinetic parameters are then compared.

spr_workflow cluster_chip SPR Sensor Chip S1 1. Immobilize antibody S2 2. Flow Hydroxyacyl-CoA (Analyte) over the surface (Association) S1->S2 S3 3. Flow buffer over the surface (Dissociation) S2->S3 S4 4. Regenerate sensor surface S3->S4 S5 5. Repeat with different Hydroxyacyl-CoAs S4->S5

Diagram 3: Workflow for SPR Analysis.

Data Presentation for Cross-Reactivity Comparison

The results from cross-reactivity experiments should be summarized in a clear and quantitative manner. A table comparing the binding of a single antibody to a panel of different hydroxyacyl-CoAs is an effective way to present this data. The following is a hypothetical example of how such data could be presented.

Table 1: Hypothetical Cross-Reactivity Profile of Anti-L-3-Hydroxybutyryl-CoA Antibody

Analyte (Hydroxyacyl-CoA)Chain LengthStereoisomerCompetitive ELISA (IC50, nM)SPR (Affinity, KD, nM)Percent Cross-Reactivity*
L-3-Hydroxybutyryl-CoA Short (C4) L 10 15 100%
D-3-Hydroxybutyryl-CoAShort (C4)D>10,000No Binding Detected<0.1%
L-3-Hydroxyhexanoyl-CoAShort (C6)L1502006.7%
L-3-Hydroxyoctanoyl-CoAMedium (C8)L8001,2001.25%
L-3-Hydroxypalmitoyl-CoALong (C16)L>10,000No Binding Detected<0.1%

*Percent Cross-Reactivity calculated using the formula: (IC50 of reference analyte / IC50 of test analyte) x 100

Conclusion

References

Unraveling the Stereospecificity of 2-Hydroxyacyl-CoA Metabolism in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemistry of metabolic intermediates is paramount in ensuring the fidelity of biological processes. This guide provides a comparative analysis of the enzymatic handling of 2-hydroxyacyl-CoA thioesters, with a focus on confirming the stereospecificity of 2-hydroxybutyryl-CoA in biological systems. Due to the limited direct experimental data on this compound, this guide will extensively utilize data from the well-characterized and structurally similar enzyme, 2-hydroxyisobutyryl-CoA mutase (HCM) , as a comparative model. This enzyme provides a robust framework for understanding the principles of stereoselective recognition and catalysis in this class of molecules.

Executive Summary

In biological systems, the metabolism of chiral molecules is governed by enzymes that exhibit remarkable stereospecificity. This guide delves into the stereochemical intricacies of 2-hydroxyacyl-CoA metabolism, primarily through the lens of 2-hydroxyisobutyryl-CoA mutase (HCM). This bacterial enzyme, involved in the degradation of xenobiotics like methyl tert-butyl ether (MTBE), catalyzes the reversible isomerization of 2-hydroxyisobutyryl-CoA to (S)-3-hydroxybutyryl-CoA.[1][2] The strict stereoselectivity of HCM for the (S)-enantiomer of 3-hydroxybutyryl-CoA highlights the precise molecular recognition mechanisms that dictate the fate of these metabolites. Understanding this stereospecificity is crucial for applications in biotechnology, drug development, and diagnostics.

Comparative Analysis of Enzyme Specificity

The stereospecificity of enzymes acting on short-chain hydroxyacyl-CoA molecules is a critical determinant of their metabolic function. While information directly pertaining to this compound is scarce, the substrate specificity of 2-hydroxyisobutyryl-CoA mutase (HCM) offers valuable insights.

Table 1: Substrate Specificity of 2-Hydroxyisobutyryl-CoA Mutase (HCM) from Aquincola tertiaricarbonis
SubstrateRelative Activity (%)Stereoisomer Specificity
2-Hydroxyisobutyryl-CoA100-
(S)-3-Hydroxybutyryl-CoAHigh (Isomerization)(S)-enantiomer
(R)-3-Hydroxybutyryl-CoANot a substrate-
Butyryl-CoANot a substrate-
Isobutyryl-CoANot a substrate-

Data extrapolated from studies on 2-hydroxyisobutyryl-CoA mutase, which demonstrate a clear preference for the (S)-enantiomer of the related 3-hydroxybutyryl-CoA.[1][2]

Kinetic Parameters of a Model Enzyme

To provide a quantitative comparison, the kinetic parameters of a closely related enzyme, RCM (a type of 2-hydroxyisobutyryl-CoA mutase) from Bacillus massiliosenegalensis JC6, acting on various substrates are presented below. This data underscores the enzyme's preference for specific stereoisomers.

Table 2: Kinetic Parameters of RCM from Bacillus massiliosenegalensis JC6
SubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
2-Hydroxyisobutyryl-CoA150 ± 201.8 ± 0.10.012
(R)-3-Hydroxybutyryl-CoA70 ± 102.6 ± 0.10.037
(S)-3-Hydroxybutyryl-CoA250 ± 301.0 ± 0.10.004

These parameters were determined at 35°C and highlight the enzyme's higher catalytic efficiency with the (R)-enantiomer of 3-hydroxybutyryl-CoA in this particular bacterial species.[3]

Metabolic Pathways and Stereochemical Control

The stereospecificity of enzymes like HCM is crucial for directing metabolites into specific pathways. In the case of 2-hydroxyisobutyryl-CoA degradation, the mutase ensures that only the (S)-enantiomer of 3-hydroxybutyryl-CoA is formed, which can then be further metabolized.

metabolic_pathway cluster_xenobiotic Xenobiotic Degradation cluster_central_metabolism Central Metabolism MTBE MTBE 2-Hydroxyisobutyric_Acid 2-Hydroxyisobutyric_Acid MTBE->2-Hydroxyisobutyric_Acid Monooxygenases 2-Hydroxyisobutyryl-CoA 2-Hydroxyisobutyryl-CoA 2-Hydroxyisobutyric_Acid->2-Hydroxyisobutyryl-CoA Acyl-CoA Synthetase S-3-Hydroxybutyryl-CoA S-3-Hydroxybutyryl-CoA 2-Hydroxyisobutyryl-CoA->S-3-Hydroxybutyryl-CoA 2-Hydroxyisobutyryl-CoA Mutase (HCM) (Stereospecific) Acetoacetyl-CoA Acetoacetyl-CoA S-3-Hydroxybutyryl-CoA->Acetoacetyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA->Acetyl-CoA Thiolase

Metabolic pathway of 2-hydroxyisobutyryl-CoA degradation.

Experimental Protocols

Synthesis of (R)- and (S)-3-Hydroxybutyryl-CoA

A common method for the synthesis of stereoisomers of hydroxyacyl-CoAs is the mixed anhydride method, followed by purification using high-performance liquid chromatography (HPLC).

Protocol:

  • Starting Material: (R)- or (S)-3-hydroxybutyric acid.

  • Activation: The free acid is converted to a mixed anhydride.

  • Thioesterification: The anhydride is reacted with Coenzyme A to form the corresponding thioester.

  • Purification: The synthesized (R)- and (S)-3-hydroxybutyryl-CoA are purified by HPLC.[4]

Purification of 2-Hydroxyisobutyryl-CoA Mutase (HCM)

Recombinant HCM can be expressed in E. coli and purified using affinity chromatography.

Protocol:

  • Gene Cloning: The genes encoding the subunits of HCM (e.g., hcmA and hcmB) are cloned into an expression vector.

  • Protein Expression: The recombinant protein is overexpressed in E. coli, often at a low temperature to improve solubility.

  • Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents.

  • Affinity Chromatography: The crude cell lysate is applied to an affinity column (e.g., Ni-NTA for His-tagged proteins) to specifically bind the recombinant enzyme.

  • Elution: The purified enzyme is eluted from the column.

  • Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.[3]

Chiral HPLC for Enantiomeric Separation

High-performance liquid chromatography with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.

Protocol:

  • Column Selection: A suitable chiral column is selected, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H).

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and an alcohol like 2-propanol, is used. The ratio is optimized to achieve the best separation.

  • Injection: The sample containing the enantiomeric mixture is injected into the HPLC system.

  • Detection: The separated enantiomers are detected using a UV detector.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their identification and quantification.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_enzyme Enzyme Purification cluster_analysis Stereospecificity Analysis Start_Acid (R/S)-3-Hydroxybutyric Acid Synthesis Mixed Anhydride Method Start_Acid->Synthesis Purified_Substrate Purified (R/S)-3-Hydroxybutyryl-CoA Synthesis->Purified_Substrate Enzyme_Assay Enzyme Assay with (R/S)-Substrates Purified_Substrate->Enzyme_Assay Expression Recombinant Expression in E. coli Purification Affinity Chromatography Expression->Purification Purified_Enzyme Purified HCM Purification->Purified_Enzyme Purified_Enzyme->Enzyme_Assay Chiral_HPLC Chiral HPLC Separation of Products Enzyme_Assay->Chiral_HPLC Data_Analysis Determination of Stereospecificity Chiral_HPLC->Data_Analysis

Workflow for confirming enzyme stereospecificity.

Logical Framework for Stereospecificity Confirmation

The confirmation of stereospecificity in an enzyme-catalyzed reaction follows a logical progression of experimental steps.

logical_framework Hypothesis Hypothesis: Enzyme is stereospecific for a 2-hydroxyacyl-CoA enantiomer Substrate_Prep Preparation of pure (R) and (S) enantiomers of the substrate Hypothesis->Substrate_Prep Enzyme_Source Source of active enzyme (purified recombinant protein) Hypothesis->Enzyme_Source Reaction Incubate enzyme with each enantiomer separately Substrate_Prep->Reaction Enzyme_Source->Reaction Analysis Analyze reaction products using chiral chromatography Reaction->Analysis Conclusion Conclusion: Determine which enantiomer is the preferred substrate Analysis->Conclusion

Logical steps to determine enzyme stereospecificity.

Conclusion

The stereospecificity of enzymes involved in the metabolism of 2-hydroxyacyl-CoAs is a fundamental aspect of cellular biochemistry. While direct data on this compound is an area for future research, the detailed characterization of 2-hydroxyisobutyryl-CoA mutase provides a compelling model system. The high degree of stereoselectivity exhibited by HCM underscores the precise three-dimensional control exerted by enzymes in metabolic pathways. The experimental approaches outlined in this guide, including stereoisomer synthesis, enzyme purification, and chiral analysis, provide a robust framework for the continued investigation of these important metabolic processes. Such studies are essential for advancing our understanding of metabolism and for the development of novel biotechnological and therapeutic applications.

References

A Comparative Guide to the Transcriptomics of 2-Hydroxybutyryl-CoA-Related Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of transcriptomic data related to pathways involving 2-hydroxybutyryl-CoA and structurally similar molecules. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support research and development in metabolic diseases and epigenetic regulation.

Introduction: The Expanding Role of this compound

This compound is a critical intermediate in the degradation of the branched-chain amino acid isoleucine.[1] Deficiencies in the enzyme responsible for its metabolism, 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (encoded by the HADH2 gene), lead to a rare X-linked metabolic disorder.[2] Beyond its role in amino acid catabolism, there is growing interest in how short-chain acyl-CoAs, like the structurally related β-hydroxybutyryl-CoA, act as signaling molecules that influence gene expression. This occurs notably through post-translational modification of histone proteins, a process termed lysine β-hydroxybutyrylation (Kbhb).[3][4] This epigenetic mark directly links cellular metabolic states, such as fasting or ketogenesis, to the regulation of gene transcription.[3][5]

Comparative transcriptomics, particularly through RNA sequencing (RNA-seq), is a powerful tool for dissecting these connections. By comparing the gene expression profiles of cells under different metabolic conditions or with genetic perturbations in these pathways, researchers can uncover the molecular mechanisms driving cellular responses. This guide will explore the key pathways, compare transcriptomic findings from studies on related molecules, and provide the necessary methodological framework for future investigations.

Section 1: Core Metabolic and Signaling Pathways

Understanding the pathways involving this compound and its analogs is fundamental to interpreting transcriptomic data. Below are diagrams illustrating its role in isoleucine metabolism and the broader impact of related molecules on gene regulation.

Isoleucine_Degradation_Pathway cluster_isoleucine Isoleucine Degradation Isoleucine L-Isoleucine Keto_acid 2-Keto-3-methyl-valerate Isoleucine->Keto_acid BCAT Methylbutanoyl_CoA 2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA BCKDH Methylcrotonoyl_CoA (E)-2-Methylcrotonoyl-CoA Methylbutanoyl_CoA->Methylcrotonoyl_CoA ACADSB Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Methylcrotonoyl_CoA->Hydroxybutyryl_CoA ECHS1 Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxybutyryl_CoA->Methylacetoacetyl_CoA HADH2 Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA ACAT1 Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Isoleucine degradation pathway highlighting 2-methyl-3-hydroxybutyryl-CoA.[1]

Epigenetic_Regulation_Pathway cluster_metabolism Metabolic State cluster_epigenetics Epigenetic Modification cluster_transcription Transcriptional Regulation Fasting Fasting / Ketogenic Diet BHB β-hydroxybutyrate (BHB) (Ketone Body) Fasting->BHB BHB_CoA β-hydroxybutyryl-CoA BHB->BHB_CoA Kbhb Histone Lysine β-hydroxybutyrylation (Kbhb) BHB_CoA->Kbhb Histone Histone Proteins Histone->Kbhb p300/CBP? Promoters Active Gene Promoters & Enhancers Kbhb->Promoters Upregulation Upregulated Gene Expression (e.g., metabolic pathways) Promoters->Upregulation

Caption: Metabolic control of gene expression via histone β-hydroxybutyrylation.[3]

Section 2: Comparative Transcriptomics Methodology

A robust experimental design is crucial for obtaining reliable and interpretable transcriptomic data. The following workflow outlines the standard steps for a comparative RNA-seq experiment, from sample preparation to data analysis.

RNA_Seq_Workflow cluster_wetlab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis Start Biological Samples (e.g., Control vs. Treated Cells) RNA_Isolation 1. RNA Isolation & QC (Assess RIN values) Start->RNA_Isolation Library_Prep 2. Library Preparation (mRNA enrichment, fragmentation, cDNA synthesis) RNA_Isolation->Library_Prep Sequencing 3. High-Throughput Sequencing (e.g., Illumina platform) Library_Prep->Sequencing Raw_Reads 4. Raw Sequence Reads (FASTQ) Sequencing->Raw_Reads QC_Filtering 5. Quality Control & Filtering (Trim adapters, remove low-quality reads) Raw_Reads->QC_Filtering Alignment 6. Read Alignment (Map to reference genome/transcriptome) QC_Filtering->Alignment Quantification 7. Gene Expression Quantification (Generate read counts per gene) Alignment->Quantification DEA 8. Differential Expression Analysis (Identify DEGs, e.g., using DESeq2, edgeR) Quantification->DEA Downstream 9. Downstream Analysis (Pathway enrichment, GO analysis, clustering) DEA->Downstream

Caption: A standard workflow for a comparative RNA-sequencing experiment.[6]
Detailed Experimental Protocol: RNA-Sequencing

The following is a generalized protocol synthesized from standard practices in transcriptomic studies.[6][7][8][9]

  • RNA Isolation and Quality Control (QC):

    • Isolate total RNA from biological replicates (minimum of three per condition is recommended) using a Trizol-based method or a commercial kit.

    • Treat samples with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and integrity using a Bioanalyzer or equivalent instrument. Samples with an RNA Integrity Number (RIN) of 7 or higher are desirable for library preparation.[10]

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) from 1-2 µg of total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.

    • Fragment the enriched mRNA into smaller pieces (e.g., ~200-300 bp) using enzymatic or chemical methods.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.

    • Synthesize the second cDNA strand.

    • Perform end-repair, A-tailing, and ligate sequencing adapters containing unique indices for multiplexing.

    • Amplify the ligated products via PCR to generate a sufficient quantity for sequencing.

  • Sequencing:

    • Quantify and qualify the prepared libraries.

    • Pool indexed libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq/HiSeq) to generate single-end or paired-end reads (e.g., 50-150 bp).

  • Bioinformatics Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads (FASTQ files).

    • Trimming/Filtering: Remove adapter sequences and low-quality reads using tools like Trimmomatic or Cutadapt.

    • Alignment: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Normalize the raw counts and perform statistical analysis to identify differentially expressed genes (DEGs) between experimental conditions. Common packages for this include DESeq2 and edgeR, which model the data and control for false discovery rates (FDR).[11]

    • Functional Annotation: Perform pathway and Gene Ontology (GO) enrichment analysis on the list of DEGs using databases like KEGG to identify significantly affected biological processes.[12]

Section 3: Comparative Transcriptomic Data

Direct transcriptomic studies on this compound are limited. However, extensive research on the structurally and functionally related ketone body β-hydroxybutyrate (βOHB) provides a valuable comparative model for how such metabolites can influence gene expression.

Comparison: β-hydroxybutyrate (βOHB) vs. Butyrate

A key study performed a comparative transcriptomic analysis of primary mouse cells treated with either βOHB or butyrate, a well-known histone deacetylase (HDAC) inhibitor.[7][13] This comparison is informative because it contrasts a potential epigenetic regulator (βOHB) with a potent, structurally similar one (butyrate), revealing cell-type-specific responses.

The study treated primary mouse adipocytes, macrophages, myocytes, and hepatocytes with 5 mM βOHB or 5 mM butyrate for 6 hours before performing RNA-sequencing.[7] The results showed that butyrate induced massive changes in gene expression across all cell types, whereas βOHB had a much more subtle and niche effect, primarily in myocytes.[7][14]

Table 1: Number of Differentially Expressed Genes (DEGs) in Primary Mouse Cells (Data sourced from Ruppert et al., 2021)[7]

Cell TypeTreatment (5 mM)Upregulated GenesDownregulated GenesTotal DEGs (p < 0.001)
Adipocytes β-hydroxybutyrate101
Butyrate3,4633,6057,068
Macrophages β-hydroxybutyrate31114
Butyrate4,0703,8737,943
Myocytes β-hydroxybutyrate88134222
Butyrate3,5563,4406,996
Hepatocytes β-hydroxybutyrate112
Butyrate3,6343,5247,158

Key Findings from Comparative Analysis:

  • Minimal Impact of βOHB: In adipocytes, macrophages, and hepatocytes, βOHB had a negligible effect on the transcriptome under the studied conditions.[7]

  • Niche Effect in Myocytes: In contrast, myocytes showed a distinct response to βOHB, with 222 genes being differentially expressed.[13]

    • Upregulated Pathways: Genes involved in the TCA cycle and oxidative phosphorylation were significantly upregulated, suggesting βOHB may enhance energy metabolism in muscle tissue.[13]

    • Downregulated Pathways: Genes related to cytokine and chemokine signaling were downregulated, indicating a potential anti-inflammatory role in myocytes.[13]

  • Potent Effect of Butyrate: Butyrate, as a known HDAC inhibitor, dramatically altered the expression of thousands of genes in all cell types, confirming its powerful role as a transcriptional regulator.[7]

These findings highlight that even structurally similar molecules can have vastly different impacts on the transcriptome, with effects that are highly dependent on cell type and context. The data suggests that while βOHB is not a global gene regulator like butyrate, it may act as a niche signaling molecule in specific tissues like muscle.[7] This provides a framework for investigating this compound, which may also exhibit cell-type-specific effects on gene expression, particularly in tissues where isoleucine metabolism is prominent.

References

assessing the substrate specificity of acyl-CoA dehydrogenases for 2-hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals assessing the substrate specificity of short-chain (SCAD), medium-chain (MCAD), and long-chain (LCAD) acyl-CoA dehydrogenases for the novel substrate 2-hydroxybutyryl-CoA. This document provides a comparative analysis of kinetic parameters, detailed experimental protocols for substrate synthesis and enzymatic assays, and visual workflows to support experimental design and data interpretation.

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in fatty acid β-oxidation and the metabolism of branched-chain amino acids. The substrate specificity of these enzymes, traditionally categorized by the chain length of their acyl-CoA substrates, is a critical determinant of metabolic pathway flux. Emerging research into atypical fatty acid derivatives, such as this compound, necessitates a thorough evaluation of their interaction with the known ACAD repertoire. Understanding the kinetic profiles of SCAD, MCAD, and LCAD with this compound can provide valuable insights into potential off-target metabolic effects of novel therapeutics and illuminate uncharacterized metabolic pathways. This guide presents a comparative assessment of the substrate specificity of these key ACADs for this compound.

Comparative Kinetic Data

A direct comparison of the kinetic parameters of SCAD, MCAD, and LCAD for this compound is essential for understanding their relative efficiencies in metabolizing this substrate. While extensive data exists for their canonical substrates, literature specifically detailing the kinetics with this compound is sparse. The following table summarizes hypothetical comparative data based on the known substrate promiscuity of ACADs, where a hydroxyl group at the C2 position is expected to influence substrate binding and catalytic efficiency.

Acyl-CoA DehydrogenaseCanonical SubstrateKm (µM) for Canonical Substratekcat (s⁻¹) for Canonical SubstrateSpecificity Constant (kcat/Km) (M⁻¹s⁻¹) for Canonical SubstrateHypothetical Km (µM) for this compoundHypothetical kcat (s⁻¹) for this compoundHypothetical Specificity Constant (kcat/Km) (M⁻¹s⁻¹) for this compound
SCAD Butyryl-CoA (C4)~ 3-10~ 10-20~ 1-3 x 10⁶~ 50-100~ 1-5~ 1-5 x 10⁴
MCAD Octanoyl-CoA (C8)~ 1-5~ 15-25~ 3-8 x 10⁶~ 80-150~ 0.5-2~ 3-12 x 10³
LCAD Palmitoyl-CoA (C16)~ 0.5-2~ 5-10~ 2.5-10 x 10⁶> 200< 0.1< 5 x 10²

Note: The hypothetical values are estimations and require experimental validation. The presence of a hydroxyl group at the C2 position is predicted to decrease the affinity (increase Km) and reduce the catalytic turnover (decrease kcat) for all three enzymes compared to their preferred substrates.

Experimental Protocols

Synthesis of this compound

The enzymatic synthesis of this compound can be achieved from 2-hydroxybutyrate and Coenzyme A (CoA) using a suitable acyl-CoA synthetase.

Materials:

  • 2-hydroxybutyric acid

  • Coenzyme A trilithium salt

  • ATP, disodium salt

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • HPLC system with a C18 column for purification and analysis

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM ATP, 2 mM Coenzyme A, 5 mM 2-hydroxybutyric acid, and 1-2 units of acyl-CoA synthetase in a final volume of 1 ml.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC.

  • Purification: Purify the this compound from the reaction mixture using reversed-phase HPLC on a C18 column. Use a gradient of acetonitrile in a volatile buffer (e.g., ammonium acetate) to elute the product.

  • Quantification: Determine the concentration of the purified this compound using the absorbance of the adenine ring of CoA at 260 nm (extinction coefficient of 16.4 mM⁻¹cm⁻¹).

Acyl-CoA Dehydrogenase Activity Assay

The activity of ACADs with this compound can be measured using the ferricenium hexafluorophosphate assay, which is a convenient and aerobic alternative to the traditional ETF fluorescence reduction assay.[1][2][3]

Materials:

  • Purified recombinant human SCAD, MCAD, and LCAD

  • This compound (synthesized as described above)

  • Ferricenium hexafluorophosphate

  • TAPS buffer (pH 8.5)

  • Spectrophotometer capable of reading at 300 nm

Protocol:

  • Enzyme Preparation: Prepare stock solutions of purified SCAD, MCAD, and LCAD in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Mixture: In a quartz cuvette, prepare the assay mixture containing 100 mM TAPS buffer (pH 8.5) and 250 µM ferricenium hexafluorophosphate.[3]

  • Initiation of Reaction: Equilibrate the assay mixture to the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a known concentration of the ACAD enzyme followed by varying concentrations of this compound.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.[3] The initial rate of the reaction is proportional to the enzyme activity.

  • Kinetic Parameter Calculation: Determine the initial rates at different substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to calculate the Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

Visualizing Experimental and Metabolic Pathways

To aid in the conceptualization of the experimental workflow and the potential metabolic context of this compound, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Assessing ACAD Substrate Specificity cluster_synthesis This compound Synthesis cluster_assay ACAD Activity Assay cluster_analysis Data Analysis 2_HB 2-Hydroxybutyrate Synthetase Acyl-CoA Synthetase 2_HB->Synthetase CoA Coenzyme A CoA->Synthetase 2_HB_CoA This compound Synthetase->2_HB_CoA ACAD SCAD / MCAD / LCAD 2_HB_CoA->ACAD 2_HB_CoA->ACAD Ferrocene_red Ferrocene (Fe²⁺) ACAD->Ferrocene_red Product 2-Hydroxy-2-butenoyl-CoA ACAD->Product Ferricenium_ox Ferricenium (Fe³⁺) Ferricenium_ox->ACAD Rates Initial Reaction Rates MM_Plot Michaelis-Menten Plot Rates->MM_Plot Kinetics Km, kcat, kcat/Km MM_Plot->Kinetics

Caption: Workflow for synthesis and kinetic analysis.

Metabolic_Pathway Potential Metabolic Fate of 2-Hydroxybutyrate 2_HB 2-Hydroxybutyrate ACS Acyl-CoA Synthetase 2_HB->ACS 2_HB_CoA This compound ACS->2_HB_CoA ACAD Acyl-CoA Dehydrogenase (SCAD/MCAD) 2_HB_CoA->ACAD Enoyl_CoA 2-Hydroxy-2-butenoyl-CoA ACAD->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 2,3-Dihydroxybutyryl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 2-Hydroxy-3-ketobutyryl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Glyoxylyl_CoA Glyoxylyl-CoA Thiolase->Glyoxylyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Hypothetical metabolic pathway of 2-hydroxybutyrate.

Conclusion

The assessment of acyl-CoA dehydrogenase specificity for this compound is crucial for understanding its potential metabolic fate and interaction with cellular energy metabolism. While direct experimental data remains to be fully elucidated, the provided protocols and conceptual frameworks offer a solid foundation for researchers to undertake these investigations. The substrate promiscuity of ACADs suggests that this compound is likely a substrate, particularly for SCAD and to a lesser extent MCAD, though with reduced efficiency compared to their canonical substrates. Further research in this area will be invaluable for the fields of drug development, toxicology, and metabolic research.

References

Safety Operating Guide

Navigating the Disposal of 2-Hydroxybutyryl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the irritant nature of related hydroxybutyric acid derivatives, it is crucial to handle 2-Hydroxybutyryl-CoA with appropriate personal protective equipment (PPE). Treat the compound as potentially hazardous.

Recommended PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step-by-Step Disposal Procedure

The disposal of this compound, as with most laboratory chemicals, is dictated by federal, state, and local regulations. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Identification and Classification

Treat this compound as chemical waste. Unless explicitly confirmed to be non-hazardous by your institution's EHS department, all chemical waste should be considered hazardous.

Step 2: Waste Collection and Segregation

  • Solid Waste: If in solid form, carefully handle the material to avoid dust formation. Place the solid into a clean, dry, and properly labeled container with a secure lid.

  • Solutions: Do not pour solutions containing this compound down the drain. Collect all liquid waste in a designated, leak-proof container that is chemically compatible with the substance.

  • Contaminated Labware: Any materials such as gloves, pipette tips, and paper towels that come into contact with this compound should be collected as solid chemical waste in a designated, labeled container.

Step 3: Labeling

Proper labeling is critical for safe handling and disposal. The waste container label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoid abbreviations or formulas)

  • The primary hazard(s) (e.g., "Irritant," based on related compounds)

  • The date the waste was first added to the container

Step 4: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from incompatible chemicals. Liquid waste containers should be stored in secondary containment to prevent spills.

Step 5: Scheduling Waste Pickup

Contact your institution's EHS department to arrange for a waste pickup. Complete any required waste disposal forms provided by your EHS office.

Disposal of Empty Containers

Empty containers that once held this compound must also be handled properly to ensure they are free of residual chemicals.

  • Decontamination: Triple rinse the empty container with a suitable solvent.

  • Rinsate Collection: The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous chemical waste.

  • Defacing the Label: After triple rinsing and allowing the container to dry, completely remove or deface the original chemical label.

  • Final Disposal: The clean, decontaminated container can then be disposed of in the regular trash or recycled according to your institution's policies.

Summary of Material Properties and Hazards (Based on Related Compounds)

PropertyInformation (from related compounds)Citation
Physical State Likely a solid or in solution.
Hazards May cause skin and eye irritation. May be harmful if swallowed or inhaled.[1][2][3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[2]
Incompatible Materials Strong oxidizing agents.[1]

Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal cluster_3 Empty Container Disposal A Generate this compound Waste (Solid, Liquid, or Contaminated Labware) B Segregate into Labeled, Compatible Waste Container A->B C Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Complete EHS Waste Disposal Forms E->F G EHS Collects Waste for Proper Off-site Disposal F->G H Triple Rinse Container I Collect Rinsate as Hazardous Waste H->I J Deface Original Label H->J K Dispose of Clean Container in Regular Trash/Recycling J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxybutyryl-CoA was located. The following safety and handling information is based on data from structurally similar compounds, including 3-Hydroxybutyric acid, DL-2-Hydroxybutyric acid, and other hydroxybutyric acid derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe working environment. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neopreneTo prevent skin contact, as related compounds can cause skin irritation.[1][2]
Eye Protection Safety goggles or face shieldANSI Z87.1-ratedTo protect eyes from splashes, as related compounds can cause serious eye irritation or damage.[1][2]
Body Protection Laboratory coatLong-sleeved, fully buttonedTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired if handling powders or creating aerosolsTo prevent inhalation, as related compounds may cause respiratory tract irritation.[1][2]

General Safety Practices:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Avoid inhalation of dust or vapors.[2]

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling: a. Before beginning work, ensure all necessary PPE is available and in good condition. b. Confirm that the chemical fume hood is functioning correctly. c. Assemble all required equipment and reagents. d. Review the experimental protocol and be aware of all potential hazards.

2. Handling the Compound: a. Don the appropriate PPE as specified in the table above. b. Carefully weigh the required amount of this compound within the chemical fume hood. If it is a solid, take care to avoid generating dust. c. If dissolving the compound, add the solvent slowly to the this compound to minimize splashing. d. Keep the container with this compound closed when not in use.

3. Post-Handling and Storage: a. After handling, decontaminate all surfaces and equipment. b. Remove PPE carefully, avoiding self-contamination. c. Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation: a. All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered hazardous waste. b. Unused or waste this compound, whether in solid or solution form, must be collected for hazardous waste disposal.

2. Waste Collection and Storage: a. Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] b. The label should include "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., Irritant). c. Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3. Final Disposal: a. Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. b. Do not dispose of this compound down the drain or in the regular trash.[1] c. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep 1. Preparation - Assemble PPE - Verify Fume Hood - Review Protocol handling 2. Handling - Don PPE - Weigh/Dissolve in Hood - Keep Container Closed prep->handling post_handling 3. Post-Handling - Decontaminate Surfaces - Doff PPE - Store Properly handling->post_handling spill Spill or Exposure? handling->spill During Handling waste_seg 4. Waste Segregation - Contaminated Materials - Unused Compound post_handling->waste_seg spill->post_handling No emergency Emergency Procedures - Evacuate - Alert Supervisor - Seek Medical Attention spill->emergency Yes waste_collect 5. Waste Collection - Labeled, Sealed Container - Store in Satellite Area waste_seg->waste_collect disposal 6. Final Disposal - Contact EHS - Follow Regulations waste_collect->disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.